Cariprazine hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 approved indications. This drug has a black box warning from the FDA.
Properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
| Record name | Cariprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083076-69-0 | |
| Record name | Cariprazine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariprazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cariprazine Hydrochloride: An In-depth Technical Guide on its Dopamine D3 Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, exhibits a unique pharmacological profile characterized by high-affinity partial agonism at the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of the core pharmacology of cariprazine, with a specific focus on its interaction with the D3 receptor. This document details the quantitative binding and functional characteristics of cariprazine, outlines the experimental protocols used to elucidate these properties, and illustrates the key signaling pathways involved. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
Cariprazine is a piperazine (B1678402) derivative approved for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, most notably its potent partial agonist activity at dopamine D2 and D3 receptors, with a significantly higher affinity for the D3 subtype.[2][3] This D3-preferring activity is a distinguishing feature among antipsychotic medications and is hypothesized to contribute to its efficacy against a broad spectrum of symptoms, including negative and cognitive symptoms of schizophrenia.[4] Understanding the precise molecular interactions and functional consequences of cariprazine's engagement with the D3 receptor is crucial for optimizing its clinical use and for the development of future CNS therapeutics.
Quantitative Pharmacology of Cariprazine
The pharmacological activity of cariprazine has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity at dopamine D3 receptors and other relevant targets.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine
| Receptor | Human Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |
| Dopamine D3 | 0.085 - 0.3 | Human recombinant (CHO cells) | [3H]Spiperone | [2][3][5][6] |
| Dopamine D2L | 0.49 - 0.71 | Human recombinant (CHO cells) | [3H]Spiperone | [3] |
| Dopamine D2S | 0.69 | Human recombinant | [3H]Spiperone | [2] |
| Serotonin 5-HT1A | 1.4 - 2.6 | Human recombinant | [3H]8-OH-DPAT | [3] |
| Serotonin 5-HT2B | 0.58 - 1.1 | Human recombinant | [3H]LSD | [3] |
| Serotonin 5-HT2A | 18.8 | Human recombinant | [3H]Ketanserin | [3] |
| Histamine H1 | 23.3 | Human recombinant | [3H]Pyrilamine | [3] |
Table 2: In Vitro Functional Activity of Cariprazine at Human Dopamine D3 Receptors
| Assay Type | Parameter | Value | Cell Line | Reference(s) |
| cAMP Accumulation Inhibition | pEC50 | 8.58 | CHO | [2] |
| Emax (% of full agonist) | 71% | CHO | [2] | |
| [35S]GTPγS Binding | Antagonist pKb | 9.57 | CHO | [2] |
| β-Arrestin Recruitment | Partial Agonist | Biphasic behavior | U2OS | [2] |
Table 3: In Vivo Dopamine D3 and D2 Receptor Occupancy of Cariprazine in Humans
| Daily Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Method | Reference(s) |
| 1.0 mg | 76% | 45% | [11C]-(+)-PHNO PET | [3][7] |
| 1.5 mg | 69-75% | 69-75% | [11C]-(+)-PHNO PET | [7] |
| 3.0 mg | 92% | 79% | [11C]-(+)-PHNO PET | [3][7] |
| 12.0 mg | ~100% | ~100% | [11C]-(+)-PHNO PET | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the dopamine D3 receptor partial agonist activity of cariprazine.
Cell Culture and Membrane Preparation
Objective: To obtain cell membranes expressing the human dopamine D3 receptor for use in binding and functional assays.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine D3 receptor gene.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed centrifuge.
Protocol:
-
Culture the transfected cells to ~90% confluency in appropriate culture flasks.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.[8][9][10]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of cariprazine for the dopamine D3 receptor.
Materials:
-
Dopamine D3 receptor-expressing cell membranes.
-
Radioligand: [3H]Spiperone (a D2/D3 antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.[11]
-
Cariprazine hydrochloride stock solution.
-
Non-specific binding agent: 10 µM Haloperidol (B65202).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of various concentrations of cariprazine (or vehicle for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of [3H]Spiperone (final concentration ~0.5-1.0 nM).
-
Initiate the binding reaction by adding 100 µL of the D3 membrane preparation (typically 10-20 µg of protein per well). The final assay volume is 250 µL.[11]
-
Incubate the plate at room temperature (~25°C) for 120 minutes with gentle agitation.[11]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of cariprazine from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
[35S]GTPγS Functional Assay
Objective: To determine the functional activity (partial agonism/antagonism) of cariprazine at the dopamine D3 receptor.
Materials:
-
Dopamine D3 receptor-expressing cell membranes.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, 10 µM GDP, pH 7.4.[13]
-
This compound stock solution.
-
Full agonist (e.g., Quinpirole or Dopamine).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Protocol:
-
Pre-incubate the D3 membranes (20-40 µg protein/well) with various concentrations of cariprazine (for agonist mode) or with a fixed concentration of a full agonist in the presence of varying concentrations of cariprazine (for antagonist mode) in the Assay Buffer for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM. The final assay volume is typically 200 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
For agonist activity, plot the specific [35S]GTPγS binding against the logarithm of the cariprazine concentration to determine the EC50 and Emax values.
-
For antagonist activity, determine the pKb value from the inhibition of agonist-stimulated [35S]GTPγS binding.[2][14][15]
Signaling Pathways and Visualizations
Cariprazine's partial agonism at the D3 receptor modulates downstream signaling pathways, primarily through G-protein coupling and potentially through β-arrestin-mediated pathways.
Dopamine D3 Receptor Gαi/o-Coupled Signaling Pathway
The D3 receptor primarily couples to the Gαi/o family of G-proteins. Upon activation by an agonist like cariprazine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and its downstream targets.
Caption: Dopamine D3 Receptor Gαi/o Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a compound for the D3 receptor.
Caption: Experimental Workflow of a Radioligand Binding Assay.
Cariprazine's Partial Agonism Logic
Cariprazine's partial agonism means its functional effect depends on the endogenous dopamine levels. In a state of low dopaminergic tone, it acts as an agonist, while in a hyperdopaminergic state, it acts as an antagonist by competing with the full agonist dopamine.
Caption: Logical Relationship of Cariprazine's Partial Agonism.
Dopamine D3 Receptor β-Arrestin Pathway
In addition to G-protein signaling, GPCRs like the D3 receptor can signal through β-arrestin pathways. Following agonist binding and G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin is recruited, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades, such as the activation of MAP kinases like ERK1/2.[16][17][18]
Caption: Dopamine D3 Receptor β-Arrestin Signaling Pathway.
Conclusion
This compound's distinct pharmacological profile, highlighted by its potent partial agonism with a preference for the dopamine D3 receptor, underpins its clinical utility. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for understanding its mechanism of action. The elucidation of its engagement with both G-protein-dependent and -independent signaling pathways offers valuable insights for the ongoing development of targeted therapeutics for complex neuropsychiatric disorders. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuropharmacology.
References
- 1. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 4. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 18. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine Hydrochloride: A Deep Dive into its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of cariprazine (B1246890) hydrochloride, an atypical antipsychotic agent. The document details synthetic pathways, experimental protocols, and the compound's interaction with key signaling pathways, offering valuable insights for professionals in pharmaceutical research and development.
Chemical Structure and Properties
Cariprazine hydrochloride is the hydrochloride salt of cariprazine.[1][2] The chemical structure consists of three key moieties: a (2,3-dichlorophenyl)-1-piperazinyl group, a trans-1,4-disubstituted cyclohexyl linker, and an N,N-dimethylurea functional group.[3] Its systematic IUPAC name is 3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride.[1]
This compound is a white solid that is soluble in highly polar organic solvents and has poor solubility in water and nonpolar solvents.[4] It is chemically stable but should be stored in a sealed container at low temperatures (-20 degrees Celsius) and in a dry environment to prevent degradation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₃Cl₃N₄O | [1] |
| Molecular Weight | 463.9 g/mol | [1] |
| CAS Number | 1083076-69-0 | [1][5] |
| pKa (Strongest Basic) | 7.91 | [5] |
| logP | 4.56 | [5] |
| Water Solubility | 0.0279 mg/mL | [5] |
Synthesis of Cariprazine
The synthesis of cariprazine has been approached through various routes, with a key challenge being the stereoselective construction of the "trans-1,4-disubstituted cyclohexyl" core.[3] This section outlines a prevalent synthetic strategy.
A common and commercially viable approach to synthesizing cariprazine involves the acylation of a key intermediate, trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, with N,N-dimethylcarbamoyl chloride.[3][6][7] This method has been shown to be efficient, with short reaction times and high product purity.[6][7]
An improved and commercially viable synthetic approach starts from N-(4-oxocyclohexyl) acetamide (B32628) and proceeds through a series of reactions including a Wittig-Horner reaction, reduction of the resulting alkene, ester hydrolysis, deacylation, amidation, reduction of a Weinreb amide to an aldehyde, and finally, reductive amination to yield cariprazine.[8][9]
Table 2: Comparison of Key Cariprazine Synthesis Steps
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Purity | Source |
| Acylation | trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine | N,N-dimethylcarbamoyl chloride, inorganic base (e.g., NaOH) | 13 hours | 90.9% | >99.0% | [6][7] |
| Wittig-Horner based | N-(4-oxocyclohexyl) acetamide | Wittig-Horner reagents, various reduction and amidation agents | Multi-step | Not explicitly stated | Not explicitly stated | [8][9] |
| Earlier Acylation Method | trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine | N,N-dimethylcarbamoyl chloride, diisopropylethylamine | 36-48 hours | 63.8-65% | Not explicitly stated | [7] |
Experimental Protocol: Acylation of trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine
This protocol is based on a method reported to be efficient and suitable for large-scale production.[6][7]
Materials:
-
Dihydrochloride (B599025) of trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine (Compound I)
-
Dichloromethane
-
Water
-
10 wt% Sodium hydroxide (B78521) solution
-
Dimethylcarbamoyl chloride
-
n-heptane (crystallization solvent)
Procedure:
-
To a 100 L reactor, add 1 kg (2.33 mol) of the dihydrochloride of compound I, 20 kg of dichloromethane, and 15 kg of water.[7]
-
Add 20 L of 10 wt % sodium hydroxide solution dropwise.[7]
-
Add 0.375 kg (3.49 mol) of dimethylcarbamoyl chloride dropwise.[7]
-
Stir the reaction mixture for 13 hours at 20-50° C.[7]
-
Monitor the reaction completion using HPLC.
-
Once the reaction is complete, separate the aqueous phase.
-
Wash the organic (dichloromethane) phase with water three times.[7]
-
Concentrate the organic phase under reduced pressure to partially evaporate the dichloromethane.
-
Add n-heptane to induce crystallization.[6]
-
Filter the precipitated solid.
-
Dry the filter cake to obtain cariprazine.
This method has been reported to yield a product with a purity of over 99.0% and a yield of 90.9%.[6]
Visualizing the Synthesis and Signaling Pathways
To better illustrate the chemical processes and biological interactions of cariprazine, the following diagrams have been generated using the Graphviz DOT language.
Cariprazine Synthesis Pathway
Caption: A simplified workflow of a common cariprazine synthesis route.
Cariprazine's Proposed Mechanism of Action
The therapeutic effects of cariprazine are believed to be mediated through its interaction with central dopamine (B1211576) and serotonin (B10506) receptors.[10][11] It acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors.[12][13][14] Additionally, it is a partial agonist at serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[12][14][15]
Caption: Cariprazine's multimodal action on dopamine and serotonin receptors.
This unique receptor binding profile, particularly its potent D3 receptor partial agonism, is thought to contribute to its efficacy in treating a range of symptoms in psychiatric disorders.[12][15] The partial agonism at D2 and D3 receptors may lead to a lower incidence of extrapyramidal symptoms compared to full antagonists.[12] Furthermore, the antagonism at 5-HT2A receptors can increase dopaminergic neurotransmission in the nigrostriatal pathway, potentially further reducing the risk of such side effects.[12]
References
- 1. This compound | C21H33Cl3N4O | CID 25096873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 10. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 11. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. psychscenehub.com [psychscenehub.com]
- 15. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
The Journey of Cariprazine Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, represents a significant advancement in the pharmacotherapy of serious mental illnesses. Its unique pharmacological profile, particularly its high affinity for the dopamine (B1211576) D3 receptor, distinguishes it from other agents in its class. This technical guide provides an in-depth exploration of the discovery and development history of cariprazine, from its conceptualization and preclinical evaluation to its extensive clinical trial program and eventual regulatory approvals. The following sections detail the key scientific milestones, experimental methodologies, and quantitative data that underpin our current understanding of this important therapeutic agent.
Discovery and Preclinical Development
The journey of cariprazine began in the early 2000s, born out of a research program at the Hungarian pharmaceutical company Gedeon Richter.[1] The project was initiated in December 1999 with a focus on the dopamine D3 receptor, a target believed to be important in the pathophysiology of various neuropsychiatric disorders.[1][2] The cariprazine molecule was first synthesized in December 2002, and a patent application was filed in August 2003.[1]
Pharmacological Profile
Cariprazine's distinct mechanism of action is centered on its partial agonism at dopamine D2 and D3 receptors, with a notably higher affinity for the D3 receptor.[3][4][5] It also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][5][6] This multi-receptor engagement is thought to contribute to its broad spectrum of clinical efficacy.
| Receptor | Ki (nM) |
| Dopamine D3 | 0.085 |
| Dopamine D2L | 0.49 |
| Dopamine D2S | 0.69 |
| Serotonin 5-HT2B | 0.58 |
| Serotonin 5-HT1A | 2.6 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.2 |
| Serotonin 5-HT2C | 134 |
| α1A-Adrenergic | 155 |
| Muscarinic (Cholinergic) | >1000 (IC50) |
Data sourced from multiple in vitro studies.[1][7]
Preclinical Efficacy and Safety
Cariprazine underwent extensive preclinical evaluation in various animal models to characterize its antipsychotic, antidepressant, and pro-cognitive effects.
A key preclinical model used to evaluate cariprazine's efficacy involved the administration of phencyclidine (PCP) to rats. This model is designed to mimic certain positive, negative, and cognitive symptoms of schizophrenia.
-
Animal Model: Female Lister Hooded rats were administered PCP (2mg/kg, intraperitoneally) for seven consecutive days, followed by a seven-day drug-free period to allow for the development of behavioral deficits.[8]
-
Drug Administration: Following the washout period, cariprazine (0.05, 0.1, or 0.25 mg/kg) was administered orally before behavioral testing.[8]
-
Behavioral Assessments:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Rats were familiarized with two identical objects in an arena. After a delay, one of the objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was measured.[8]
-
Reversal Learning (RL) Task: This operant conditioning task evaluates cognitive flexibility. Rats were trained to press one of two levers for a food reward. Once the association was learned, the rewarded lever was switched, and the number of trials required to learn the new association was measured.[8]
-
Social Interaction (SI) Test: This test measures social withdrawal, a negative symptom analog. Two unfamiliar rats were placed in an arena, and the duration and frequency of social behaviors (e.g., sniffing, grooming) were recorded.[8]
-
In these models, cariprazine demonstrated the ability to reverse PCP-induced deficits in cognition and social behavior, supporting its potential efficacy for negative and cognitive symptoms of schizophrenia.[8]
Clinical Development
The clinical development of cariprazine was a collaborative effort between Gedeon Richter and Forest Laboratories (later becoming part of Actavis, then Allergan, and now AbbVie).[1][2] The program encompassed a broad range of studies to establish its efficacy and safety in schizophrenia, bipolar disorder, and major depressive disorder.
Phase I: Pharmacokinetics and Tolerability
Early-phase clinical trials in healthy volunteers and patients with schizophrenia were conducted to characterize the pharmacokinetic profile and tolerability of cariprazine. These studies revealed that cariprazine is metabolized by CYP3A4 and, to a lesser extent, by CYP2D6, forming two active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[9] A notable feature of cariprazine's pharmacokinetics is the long half-life of its active metabolites, particularly DDCAR, which has a terminal half-life of 1 to 3 weeks.[10][11]
Phase II and III: Efficacy and Safety in Psychiatric Disorders
The efficacy of cariprazine in treating the acute exacerbation of schizophrenia was established in several randomized, double-blind, placebo-controlled trials. A pivotal Phase III study, NCT01104766, provides a representative example of the trial design.
-
Study Design: A 6-week, multinational, randomized, double-blind, placebo- and active-controlled (aripiprazole 10 mg/d) study.[12][13]
-
Patient Population: Adult patients (n=617) with a diagnosis of schizophrenia (DSM-IV-TR criteria) experiencing an acute exacerbation of psychotic symptoms.[12][14] Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥80 and a Clinical Global Impressions-Severity (CGI-S) score of ≥4.[2]
-
Intervention: Patients were randomized to receive fixed daily doses of cariprazine (3 mg or 6 mg), aripiprazole (B633) (10 mg), or placebo.[12]
-
Primary Endpoint: Change from baseline in PANSS total score at Week 6.[12][13]
-
Secondary Endpoint: Change from baseline in CGI-S score at Week 6.[12][13]
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.[13]
| Treatment Group | Mean Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | p-value | Mean Change from Baseline in CGI-S Score (LSMD vs. Placebo) | p-value |
| Cariprazine 3 mg/day | -6.0 | 0.0044 | -0.4 | 0.0044 |
| Cariprazine 6 mg/day | -8.8 | <0.0001 | -0.5 | <0.0001 |
| Aripiprazole 10 mg/day | -7.0 | 0.0008 | -0.4 | 0.0001 |
LSMD: Least Squares Mean Difference. Data from Durgam S, et al. J Clin Psychiatry. 2015.[12][13]
Cariprazine's efficacy in bipolar I disorder was investigated for both manic/mixed and depressive episodes. The development program for bipolar depression included three pivotal, randomized, double-blind, placebo-controlled studies: RGH-MD-53, RGH-MD-54, and RGH-MD-56.
-
Study Design: These were similarly designed 6- to 8-week, randomized, double-blind, placebo-controlled, multicenter studies.[15][16]
-
Patient Population: Adult outpatients (18-65 years) with a diagnosis of bipolar I disorder (DSM-5 criteria) experiencing a major depressive episode.[15] Key inclusion criteria included a Montgomery-Åsberg Depression Rating Scale (MADRS) total score of ≥20.[15]
-
Intervention: Patients were randomized to receive fixed daily doses of cariprazine (e.g., 1.5 mg or 3 mg) or placebo.[15]
-
Primary Endpoint: Change from baseline in MADRS total score at Week 6.[15][17]
-
Secondary Endpoint: Change from baseline in CGI-S score at Week 6.[17]
-
Statistical Analysis: An MMRM approach was used for the primary efficacy analysis.[18]
| Study | Treatment Group | LSMD vs. Placebo | p-value |
| RGH-MD-53 | Cariprazine 1.5 mg/day | -2.5 | 0.0417 |
| Cariprazine 3 mg/day | -1.8 | 0.1051 | |
| RGH-MD-54 | Cariprazine 1.5 mg/day | -2.5 | 0.0331 |
| Cariprazine 3 mg/day | -3.0 | 0.0103 | |
| RGH-MD-56 | Cariprazine 1.5 mg/day | -4.0 | 0.0030 |
| Cariprazine 3 mg/day | -2.5 | 0.1122 |
LSMD: Least Squares Mean Difference. Data from various sources.[19][20]
Cariprazine was also evaluated as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to antidepressant therapy. Study RGH-MD-75 was a key registration-enabling trial for this indication.
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled, flexible-dose, multicenter study.[21][22]
-
Patient Population: Adult outpatients with a diagnosis of MDD who had an inadequate response to at least one antidepressant monotherapy.[23]
-
Intervention: Patients continued their ongoing antidepressant and were randomized to receive adjunctive cariprazine (flexible doses of 2.0-4.5 mg/day) or placebo.[21]
-
Primary Endpoint: Change from baseline in MADRS total score at Week 8.[21]
-
Statistical Analysis: Efficacy was assessed using an MMRM.
| Treatment Group | Mean Change from Baseline in MADRS Total Score (LSMD vs. Placebo) | p-value | | :--- | :--- | :--- | :--- | | Cariprazine 2.0-4.5 mg/day + ADT | Statistically significant improvement | 0.0114 |
LSMD: Least Squares Mean Difference; ADT: Antidepressant Therapy. Data from multiple sources.[21][22]
Signaling Pathways
The therapeutic effects of cariprazine are believed to be mediated through its modulation of key neurotransmitter systems, primarily the dopamine and serotonin pathways.
Regulatory Milestones
-
September 2015: The U.S. Food and Drug Administration (FDA) granted its first approval for cariprazine (Vraylar®) for the treatment of schizophrenia and for the acute treatment of manic or mixed episodes associated with bipolar I disorder.[24]
-
May 2019: The FDA approved an expanded indication for Vraylar® to include the treatment of depressive episodes associated with bipolar I disorder.[25]
-
December 2022: The FDA approved Vraylar® as an adjunctive therapy to antidepressants for the treatment of major depressive disorder in adults.
Conclusion
The discovery and development of cariprazine hydrochloride exemplifies a targeted approach to drug design, focusing on the dopamine D3 receptor to achieve a unique pharmacological profile. Its journey from chemical synthesis to a widely prescribed medication for a range of psychiatric conditions has been marked by a comprehensive and rigorous program of preclinical and clinical research. The data and experimental methodologies outlined in this guide provide a technical foundation for understanding the scientific evidence supporting cariprazine's role in modern psychiatric practice. As research continues, a deeper understanding of its nuanced mechanisms of action will likely further refine its clinical application and may open new avenues for therapeutic intervention in neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recordati.ch [recordati.ch]
- 5. psychscenehub.com [psychscenehub.com]
- 6. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 7. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cariprazine for Treating Schizophrenia, Mania, Bipolar Depression, and Unipolar Depression: A Review of Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gedeonrichter.com [gedeonrichter.com]
- 12. Cariprazine in acute exacerbation of schizophrenia: a fixed-dose, phase 3, randomized, double-blind, placebo- and active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cariprazine as a Treatment Option for Depressive Episodes Associated with Bipolar 1 Disorder in Adults: An Evidence-Based Review of Recent Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news.abbvie.com [news.abbvie.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news.abbvie.com [news.abbvie.com]
- 22. bet.hu [bet.hu]
- 23. Cariprazine Augmentation to Antidepressant Therapy in Major Depressive Disorder: Results of a Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news.abbvie.com [news.abbvie.com]
- 25. transpharmation.com [transpharmation.com]
Cariprazine Hydrochloride's Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is a third-generation atypical antipsychotic agent characterized by a unique and complex pharmacodynamic profile. Its therapeutic efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, is thought to be mediated by its interactions with multiple neurotransmitter systems.[1][2] While its high affinity for dopamine (B1211576) D2 and D3 receptors is a cornerstone of its mechanism, cariprazine's activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is critical to its overall profile, contributing to its effects on mood, cognition, and the mitigation of extrapyramidal symptoms.[2][3][4]
This technical guide provides an in-depth examination of cariprazine's binding affinity and functional activity at key serotonin receptors. It includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Quantitative Binding Affinity Data
Cariprazine's interaction with various serotonin receptor subtypes has been quantified using in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity for a receptor; a lower Kᵢ value indicates a higher affinity.[5] The following tables summarize the Kᵢ values for cariprazine at several human serotonin receptors, providing a clear comparison of its binding potency.
Table 1: High-Affinity Serotonin Receptor Binding Profile of Cariprazine
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
| 5-HT₂B | 0.58 | Antagonist |
| 5-HT₁A | 2.6 | Partial Agonist |
| 5-HT₂A | 18.8 | Antagonist |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Low-Affinity Serotonin and Other Receptor Binding Profile of Cariprazine
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| 5-HT₂C | 134 |
| α₁ₐ-Adrenergic | 155 |
Data compiled from multiple sources.[3][5][8]
Cariprazine demonstrates the highest affinity for the 5-HT₂B receptor, followed by a strong affinity for the 5-HT₁A receptor, where it acts as a partial agonist.[1][2][3][6] Its affinity for the 5-HT₂A receptor is moderate but significant, where it functions as an antagonist.[2][3][9] The affinity for 5-HT₂C receptors is considerably lower.[3][8][10] Cariprazine has no appreciable affinity for cholinergic muscarinic receptors (IC₅₀ > 1000 nM).[5][8]
Experimental Protocols
The determination of binding affinities (Kᵢ values) is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a drug and its receptor target.[11]
Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors
This protocol provides a generalized methodology for determining the binding affinity of a test compound like cariprazine for a specific serotonin receptor subtype (e.g., 5-HT₁A, 5-HT₂A).
1. Membrane Preparation:
-
Source: Stably transfected cell lines (e.g., CHO or HEK293) expressing the specific human serotonin receptor subtype of interest, or homogenized brain tissue from animal models (e.g., rat frontal cortex for 5-HT₂A).[12]
-
Procedure: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) with protease inhibitors. The homogenate undergoes centrifugation to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.[13]
-
Quantification: Protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[13]
2. Assay Execution (96-well plate format):
-
Components per well:
- Receptor Membranes: A specific amount of protein (e.g., 10-50 µg) from the membrane preparation.
- Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A or [³H]ketanserin for 5-HT₂A) is added at a fixed concentration, typically near its dissociation constant (Kₔ).[12]
- Test Compound (Cariprazine): Added in a range of concentrations (e.g., 10-12 different concentrations over a 5-log unit range) to generate a competition curve.[11]
- Buffer: Final volume is adjusted with an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[13]
-
Controls:
- Total Binding: Wells containing membranes and radioligand only (no test compound).
- Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radiolabeled competing drug to saturate all specific binding sites.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which trap the receptor-bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[11][13]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a microplate scintillation counter.[12][13]
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., via Prism GraphPad).[14]
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
Signaling Pathways and Functional Implications
Cariprazine's functional activity—as either a partial agonist or an antagonist—determines its downstream effect on intracellular signaling cascades.
5-HT₁A Receptor Partial Agonism
The 5-HT₁A receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gαi. As a partial agonist, cariprazine binds to the 5-HT₁A receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin.[1][2][3] This action inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the serotonergic system is believed to contribute to cariprazine's anxiolytic and antidepressant effects.[4][10]
5-HT₂A Receptor Antagonism
Conversely, the 5-HT₂A receptor couples to the Gαq protein. Its activation by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). As an antagonist, cariprazine blocks the binding of serotonin to the 5-HT₂A receptor, thereby inhibiting this signaling pathway.[3][9] This antagonism is thought to contribute to the reduction of negative symptoms in schizophrenia and a lower risk of extrapyramidal side effects.[2][3]
Conclusion
Cariprazine hydrochloride possesses a distinct and potent binding profile at key serotonin receptors. Its high-affinity partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A and 5-HT₂B receptors are integral to its mechanism of action, complementing its effects at dopamine receptors. The quantitative data and methodologies presented in this guide offer a foundational resource for professionals in neuroscience and pharmacology, facilitating a deeper understanding of cariprazine's therapeutic properties and guiding future research into novel psychopharmacological agents.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Cariprazine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
Navigating the In Vivo Journey of Cariprazine Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of cariprazine (B1246890) hydrochloride, an atypical antipsychotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed exploration of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes quantitative data into clear tabular formats, outlines detailed experimental protocols, and employs visualizations to illustrate complex biological pathways and workflows.
Executive Summary
Cariprazine is characterized by a complex pharmacokinetic profile, primarily due to its two major, pharmacologically active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites contribute significantly to the overall therapeutic effect and have considerably longer half-lives than the parent drug.[1][2] Metabolism is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[3][4] The long half-lives of cariprazine and its active metabolites, particularly DDCAR, result in a prolonged time to reach steady-state concentrations and a slow elimination from the body.[5][6] This guide delves into the specifics of these processes, providing the quantitative data and methodological insights necessary for a thorough understanding of cariprazine's in vivo behavior.
Pharmacokinetics
Cariprazine exhibits a multi-exponential disposition and is well-absorbed orally, with administration unaffected by food.[3][7][8] It is highly lipophilic, enabling it to cross the blood-brain barrier.[9]
Absorption
Following oral administration, cariprazine reaches peak plasma concentrations (Tmax) in approximately 3 to 6 hours.[3][10] The oral bioavailability in rats has been determined to be 52%.[9] A high-fat meal does not significantly impact the Cmax and AUC of cariprazine or its desmethyl metabolite.[8][10]
Distribution
Cariprazine and its major active metabolites are extensively bound to plasma proteins, with binding rates ranging from 91% to 97%.[8][10] The high protein binding contributes to the long half-lives of these compounds.[1]
Metabolism
Cariprazine is extensively metabolized in the liver, primarily through the CYP3A4 enzyme system and to a lesser extent by CYP2D6.[3][4][11] The main metabolic pathways are demethylation and hydroxylation.[1][4] The process begins with the demethylation of cariprazine to form desmethyl-cariprazine (DCAR), which is then further demethylated to produce didesmethyl-cariprazine (DDCAR).[1][4] Both DCAR and DDCAR are pharmacologically active, with receptor binding profiles similar to the parent compound.[2][10] DDCAR can be further metabolized by CYP3A4 to a hydroxylated metabolite.[10][12]
Excretion
The elimination of cariprazine and its metabolites occurs through both renal and hepatic routes.[13] Following chronic administration, approximately 21% of the daily dose is recovered in the urine, with about 1.2% excreted as unchanged cariprazine.[10][12] A mass balance study indicated that after 27 days of daily administration, approximately 24% of the dose was excreted in the urine and 46% in the feces.[13]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for cariprazine and its active metabolites.
Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Cariprazine and its Active Metabolites in Healthy Volunteers and Patients with Schizophrenia.
| Parameter | Cariprazine | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) | Total Active Moieties |
| Tmax (single dose, hours) | 3 - 6[3][10] | ~6.5[10] | ~18.1[10] | - |
| Terminal Half-life (t½, hours) | 31.6 - 68.4[6][14] | 29.7 - 37.5[6][14] | 314 - 446[6][14] | - |
| Effective Half-life (weeks) | - | - | - | ~1[6][14] |
| Time to 90% Steady State (daily dosing) | ~1 week (5 days)[5][7] | ~1 week (5 days)[5][7] | ~3 weeks (21 days)[5][7] | 3 weeks[15] |
| Plasma Protein Binding (%) | 91 - 97[8][10] | 91 - 97[1] | 91 - 97[1] | - |
Table 2: Excretion Profile of Cariprazine and its Metabolites.
| Route of Excretion | Percentage of Daily Dose | Notes |
| Urine (Total) | ~21% - 24%[12][13] | Following chronic administration. |
| Urine (Unchanged Cariprazine) | ~1.2%[10][12] | Following chronic administration. |
| Feces (Total) | ~46%[13] | Following chronic administration. |
Visualizing Metabolic Pathways and Experimental Workflows
Cariprazine Metabolic Pathway
Caption: Metabolic pathway of cariprazine to its active metabolites.
In Vivo Pharmacokinetic Study Workflow
Caption: A typical workflow for an in vivo pharmacokinetic study.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the pharmacokinetic evaluation of cariprazine.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the single-dose pharmacokinetic profile of cariprazine and its major metabolites in healthy adult subjects.
Methodology:
-
Subject Selection: Healthy adult male and female volunteers are recruited. Subjects undergo a screening process, including medical history, physical examination, and clinical laboratory tests, to ensure they meet the inclusion and exclusion criteria.
-
Study Design: An open-label, single-dose, parallel-group study design is often employed.
-
Drug Administration: Following an overnight fast, subjects receive a single oral dose of cariprazine hydrochloride (e.g., 1.5 mg).[10]
-
Blood Sampling: Serial venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours) to adequately characterize the absorption, distribution, and long elimination phases.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.
-
Bioanalytical Method: Plasma concentrations of cariprazine, DCAR, and DDCAR are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][16]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t½).
Bioanalytical Method for Quantification in Plasma using LC-MS/MS
Objective: To accurately and precisely quantify cariprazine and its metabolites (DCAR, DDCAR) in human plasma.
Methodology:
-
Sample Preparation: A protein precipitation method is typically used for plasma sample extraction. An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system is used.
-
Analytical Column: A reverse-phase column (e.g., Primesep B) is often employed for separation.[17]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used.[17]
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[17]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically selected.
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for cariprazine, DCAR, DDCAR, and the internal standard for quantification.
-
-
Method Validation: The method is validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability to ensure reliable results.
Drug-Drug Interaction Study (CYP3A4 Inhibition)
Objective: To evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of cariprazine.
Methodology:
-
Study Design: An open-label, sequential treatment design in patients with schizophrenia.[18]
-
Phase 1 (Cariprazine alone): Patients receive a fixed daily dose of cariprazine (e.g., 1.5 mg) for a duration sufficient to reach steady-state (e.g., 28 days).[18] Pharmacokinetic blood samples are collected at the end of this phase to determine steady-state concentrations.
-
Phase 2 (Coadministration): Patients continue to receive the same daily dose of cariprazine along with a potent or moderate CYP3A4 inhibitor (e.g., ketoconazole (B1673606) or erythromycin) for a specified period (e.g., 21 days).[18][19]
-
Pharmacokinetic Sampling: Intensive pharmacokinetic sampling is conducted at the end of Phase 2 to determine the steady-state concentrations of cariprazine and its metabolites in the presence of the inhibitor.
-
Data Analysis: The pharmacokinetic parameters (e.g., AUC, Cmax) of cariprazine and its metabolites from Phase 2 are compared to those from Phase 1 to assess the magnitude of the drug-drug interaction. An increase in the exposure of cariprazine and its metabolites is expected.[19]
Pharmacokinetic Drug Interactions
Given that cariprazine's metabolism is predominantly mediated by CYP3A4, there is a significant potential for drug-drug interactions.[3][19]
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can substantially increase the plasma concentrations of cariprazine and its active metabolites, potentially leading to an increased risk of adverse effects.[19] A dose reduction of cariprazine is recommended when used concomitantly with strong or moderate CYP3A4 inhibitors.[3][18]
-
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease the plasma concentrations of cariprazine and its metabolites, potentially reducing its efficacy.[3][19] Concomitant use with strong or moderate CYP3A4 inducers is contraindicated.[20]
-
CYP2D6 Inhibitors: The influence of CYP2D6 inhibitors on the pharmacokinetics of cariprazine and its metabolites is not expected to be clinically significant.[7][19]
Cariprazine and its major active metabolites are weak inhibitors of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 in vitro and are not expected to cause clinically significant interactions with drugs metabolized by these enzymes.[19]
Conclusion
This compound possesses a unique and complex pharmacokinetic profile, largely defined by its extensive metabolism via CYP3A4 and the formation of two pharmacologically active metabolites with long half-lives. This results in a delayed time to steady state and a slow elimination from the body. A thorough understanding of these pharmacokinetic properties, including the potential for drug-drug interactions, is crucial for the safe and effective use of cariprazine in clinical practice and for guiding future drug development efforts. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working with this important therapeutic agent.
References
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. dovepress.com [dovepress.com]
- 5. Cariprazine pharmacokinetics [australianprescriber.tg.org.au]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cariprazine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Cariprazine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. pdf.hres.ca [pdf.hres.ca]
Cariprazine Hydrochloride: A Deep Dive into its Efficacy for Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the growing body of research on cariprazine (B1246890) hydrochloride, a third-generation atypical antipsychotic, and its notable efficacy in treating the persistent negative symptoms of schizophrenia. This document provides a comprehensive overview of its mechanism of action, a detailed analysis of key clinical trial data, and the experimental protocols utilized in pivotal studies, offering valuable insights for professionals in the field of neuroscience and psychopharmacology.
Core Mechanism of Action: A Preferential Affinity for Dopamine (B1211576) D3 Receptors
Cariprazine's unique pharmacological profile distinguishes it from other antipsychotics. It acts as a partial agonist at dopamine D2 and D3 receptors, with a significantly higher affinity—up to ten times greater—for the D3 receptor.[1][2] This preferential binding to D3 receptors is believed to be central to its effectiveness against negative symptoms.[1][3] Additionally, cariprazine functions as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2B receptors.[2][3] This complex interplay of receptor activity is thought to modulate dopaminergic and serotonergic neurotransmission in brain regions associated with motivation, anhedonia, and social functioning, which are core domains of negative symptomatology.[1][4]
Signaling Pathway of Cariprazine
Caption: Cariprazine's primary mechanism of action.
Clinical Efficacy: Quantitative Data Summary
Clinical trials have demonstrated cariprazine's superiority in treating negative symptoms compared to both placebo and other antipsychotics, notably risperidone (B510). The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of Cariprazine vs. Risperidone for Predominant Negative Symptoms (Nemeth et al., 2017)[5]
| Parameter | Cariprazine (n=227) | Risperidone (n=229) | p-value |
| Mean Daily Dose | 4.2 mg (SD 0.6) | 3.8 mg (SD 0.4) | - |
| Baseline PANSS-FSNS Score | ~27.5 | ~27.5 | - |
| Change in PANSS-FSNS from Baseline to Week 26 | -8.90 | -7.44 | 0.0022 |
| Least Squares Mean Difference (95% CI) | -1.46 (-2.39 to -0.53) | - | - |
| Effect Size | 0.31 | - | - |
| PANSS-FSNS Response (≥20% reduction) | 151 (67%) | 126 (55%) | 0.0022 |
| PANSS-FSNS Response (≥30% reduction) | 113 (50%) | 83 (36%) | 0.0033 |
PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms.
Table 2: Post Hoc Analysis of Cariprazine vs. Placebo and Aripiprazole in Acute Schizophrenia with Moderate/Severe Negative Symptoms[6]
| Treatment Group | N | Change from Baseline in PANSS-FSNS (LSMD vs. Placebo) | p-value vs. Placebo | p-value vs. Aripiprazole |
| Placebo | 79 | - | - | - |
| Cariprazine 1.5-3 mg/d | 70 | -1.98 | 0.0179 | - |
| Cariprazine 4.5-6 mg/d | 66 | -2.73 | 0.0002 | 0.0197 |
| Aripiprazole | 75 | -0.81 | 0.3265 | - |
| Risperidone | 77 | -1.56 | 0.0149 | - |
LSMD: Least Squares Mean Difference.
Safety and Tolerability
Cariprazine is generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are summarized below.
Table 3: Treatment-Emergent Adverse Events (TEAEs) in the Nemeth et al. (2017) Study[5]
| Adverse Event | Cariprazine (n=230) | Risperidone (n=231) |
| Any TEAE | 123 (54%) | 131 (57%) |
| Insomnia | 9% | Not Reported |
| Akathisia | 8% | Not Reported |
| Worsening of Schizophrenia | Not Reported | Not Reported |
| Headache | Not Reported | Not Reported |
| Anxiety | Not Reported | Not Reported |
Experimental Protocols: Key Methodologies
The following sections detail the methodologies of key clinical trials investigating cariprazine for negative symptoms of schizophrenia.
Nemeth et al. (2017): A Randomized, Double-Blind, Controlled Trial[5]
This pivotal Phase 3b study was designed to assess the efficacy of cariprazine monotherapy against risperidone in patients with persistent, predominant negative symptoms of schizophrenia.
Patient Population:
-
Adults aged 18-65 years.
-
Diagnosis of schizophrenia for at least 2 years.
-
Stable positive symptoms.
-
Predominant negative symptoms for over 6 months.
Intervention:
-
26 weeks of monotherapy.
-
Randomized 1:1 to either cariprazine (target dose 4.5 mg/day) or risperidone (target dose 4 mg/day).
-
Previous antipsychotic medication was tapered and discontinued (B1498344) over a 2-week period.
Primary Outcome Measure:
-
Change from baseline to week 26 in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).
Statistical Analysis:
-
A mixed-effects model for repeated measures (MMRM) was used for the primary efficacy analysis in a modified intention-to-treat population.
Experimental Workflow: Nemeth et al. (2017)
Caption: Workflow of the Nemeth et al. (2017) clinical trial.
Post Hoc Analysis of Pooled Data from Phase 2/3 Trials[6][7]
This analysis evaluated the antihostility and negative symptom efficacy of cariprazine in patients with acute exacerbations of schizophrenia.
Patient Population:
-
Inpatients aged 18-60 years with an acute exacerbation of schizophrenia (DSM-IV-TR criteria).
-
Subset of patients with moderate/severe negative symptoms (PANSS-FSNS ≥24) and non-predominant positive symptoms (PANSS-FSPS ≤19).
Intervention:
-
Data pooled from three randomized, placebo-controlled trials.
-
Treatment groups included placebo, cariprazine (1.5-3 mg/d and 4.5-6 mg/d), aripiprazole, and risperidone.
Primary Outcome Measure (Post Hoc):
-
Mean change from baseline to week 6 on the PANSS hostility item (P7) and the PANSS-FSNS.
Statistical Analysis:
-
A mixed-effects model for repeated measures (MMRM) was used on the pooled intent-to-treat population.
Conclusion
Cariprazine hydrochloride represents a significant advancement in the pharmacological treatment of negative symptoms in schizophrenia. Its unique mechanism of action, centered on high-affinity D3 receptor partial agonism, is supported by robust clinical trial data demonstrating superior efficacy compared to both placebo and an active comparator, risperidone. The detailed experimental protocols of these key studies provide a solid foundation for future research and drug development in this challenging therapeutic area. For researchers and clinicians, cariprazine offers a promising therapeutic option for a patient population with significant unmet needs.
References
Preclinical Pro-Cognitive Effects of Cariprazine Hydrochloride: A Technical Guide
Executive Summary: Cariprazine (B1246890) is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile as a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, with a notable preference and high affinity for the D3 receptor.[1][2][3] Preclinical research has consistently demonstrated its potential to ameliorate cognitive deficits in various animal models of neuropsychiatric disorders.[4][5][6][7] This technical guide provides an in-depth review of the preclinical studies investigating the pro-cognitive effects of cariprazine, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanistic pathways and experimental workflows. The evidence suggests that cariprazine's high D3 receptor occupancy is a key contributor to its cognitive-enhancing properties.[3][4][8]
Introduction: Cariprazine's Unique Pharmacological Profile
Cariprazine hydrochloride operates through a complex mechanism, primarily modulating dopamine and serotonin neurotransmitter systems crucial for cognition, mood, and perception.[9] Unlike many other antipsychotics, cariprazine acts as a partial agonist at both D2 and D3 dopamine receptors, allowing it to balance dopaminergic tone—reducing excessive activity in hyperdopaminergic states and enhancing it in hypodopaminergic states.[9]
Crucially, cariprazine exhibits a tenfold higher affinity for D3 receptors compared to D2 receptors.[10] The D3 receptor is densely expressed in limbic brain areas and is implicated in the regulation of cognition, mood, and social function.[10][11] This D3-preferring partial agonism is hypothesized to be the primary mechanism through which cariprazine exerts its pro-cognitive and negative symptom-alleviating effects.[3][8][12] Additionally, cariprazine functions as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors, which may further contribute to its therapeutic profile and cognitive benefits.[9][10][13]
Mechanism of Pro-Cognitive Action
Cariprazine's pro-cognitive effects are believed to stem from its ability to normalize dopamine signaling in key brain circuits, particularly the prefrontal cortex (PFC). In conditions like schizophrenia, a hypofunction of the mesocortical dopamine pathway is associated with cognitive and negative symptoms. An overexpression of D3 autoreceptors on dopamine neurons projecting to the PFC may reduce dopamine release, contributing to this hypofunction.[8][12] By acting as a potent partial agonist at these D3 receptors, cariprazine can modulate this "pathologic" inhibition, leading to a normalization of dopamine levels in the PFC and an improvement in cognitive functions.[12] This effect is complemented by its partial agonism at 5-HT1A receptors, which is also linked to cognitive enhancement.[14][15]
Quantitative Data from Preclinical Studies
Cariprazine has demonstrated efficacy in reversing cognitive deficits across multiple rodent models and behavioral paradigms. The following tables summarize the quantitative findings from key preclinical studies.
Table 1: Phencyclidine (PCP)-Induced Cognitive Deficit Models
| Cognitive Domain | Animal Model | Cariprazine Dose (Route) | Key Finding | Reference |
| Recognition Memory | Mouse | 0.005 - 0.02 mg/kg | Significantly improved social recognition memory. | [4] |
| Working Memory | Mouse | 0.005 - 0.02 mg/kg (i.p.) | Attenuated PCP-induced deficits in spatial working memory. | [4] |
| Executive Function | Mouse | 0.005 - 0.02 mg/kg (i.p.) | Attenuated PCP-induced deficits in attention set-shifting. | [4] |
| Recognition Memory | Lister Hooded Rat | 0.05, 0.1, 0.25 mg/kg (p.o.) | Significantly improved performance in Novel Object Recognition (NOR) test. | [2][16] |
| Reversal Learning | Lister Hooded Rat | 0.05, 0.1, 0.25 mg/kg (p.o.) | Dose-dependently improved performance in operant reversal learning task. | [2][16] |
| Social Interaction | Lister Hooded Rat | 0.05, 0.1 mg/kg (p.o.) | Reversed PCP-induced deficits in social interaction. | [2][16] |
Table 2: Scopolamine-Induced Memory Impairment Models
| Cognitive Domain | Animal Model | Cariprazine Dose (Route) | Key Finding | Reference |
| Recognition Memory | Rat | 0.25, 0.5, 1 mg/kg (i.p.) | Increased the recognition index in the Novel Object Recognition Test (NORT). | [14][15] |
| Working Memory | Rat | 0.25, 0.5, 1 mg/kg (i.p.) | Increased working memory index in T-maze task. | [14][15] |
| Spatial Memory | Rat | 0.25, 0.5, 1 mg/kg (i.p.) | Increased percentage of spontaneous alternation in Y-maze task. | [14][15] |
| Avoidance Learning | Rat | 0.25, 0.5, 1 mg/kg (i.p.) | Improved short-term and long-term memory in step-through/step-down tasks. | [14][15] |
Detailed Experimental Protocols
The pro-cognitive effects of cariprazine have been validated using standardized and reproducible experimental models that mimic cognitive deficits associated with schizophrenia.
PCP-Induced Deficit Model in Rats
This model is used to assess deficits in recognition memory, executive function, and social behavior.
-
Deficit Induction: Sub-chronic administration of phencyclidine (PCP) at a dose of 2 mg/kg via intraperitoneal (IP) injection for 7 consecutive days. This is followed by a 7-day drug-free washout period before behavioral testing commences.[2][16]
-
Drug Administration: Cariprazine is administered orally (p.o.) at doses of 0.05, 0.1, or 0.25 mg/kg prior to the initiation of behavioral tests.[2][16]
-
Behavioral Paradigms:
-
Novel Object Recognition (NOR): Assesses visual recognition memory.
-
Operant Reversal Learning (RL): Measures cognitive flexibility, a key component of executive function.
-
Social Interaction (SI): Evaluates social withdrawal, a negative symptom domain.
-
Scopolamine-Induced Deficit Model in Rats
This model is employed to investigate impairments in learning and memory (recognition, spatial, and working memory).
-
Treatment Protocol: A 14-day pre-treatment with cariprazine is administered.[14][15]
-
Deficit Induction: Memory impairment is acutely induced using scopolamine, a muscarinic receptor antagonist.[14][15]
-
Drug Administration: Cariprazine is administered intraperitoneally (i.p.) at doses of 0.25, 0.5, and 1 mg/kg.[14][15]
-
Behavioral Paradigms:
-
Novel Object Recognition Test (NORT): Assesses recognition memory.
-
T-maze and Y-maze: Used to evaluate spatial and working memory through tasks like spontaneous alternation.
-
Passive Avoidance (Step-through/Step-down): Measures fear-motivated avoidance learning and memory.
-
D3 Receptor Dependency Model in Mice
This model was crucial in establishing the role of the D3 receptor in cariprazine's mechanism of action.
-
Subjects: Wild-type and D3-receptor knockout mice.[4]
-
Deficit Induction: Acute treatment with PCP (1 mg/kg).[4]
-
Drug Administration: Cariprazine (0.005 to 0.02 mg/kg) was administered 1 hour prior to behavioral testing, and PCP was administered 30 minutes after cariprazine.[4]
-
Key Finding: Cariprazine pretreatment significantly attenuated PCP-induced cognitive deficits in wild-type mice, but this effect was absent in D3-receptor knockout mice, confirming that D3 receptors are necessary for cariprazine's pro-cognitive effects in this model.[4]
Conclusion
The preclinical evidence strongly supports the pro-cognitive potential of this compound. Across multiple rodent models employing different methods of cognitive disruption (PCP, scopolamine), cariprazine consistently reversed deficits in recognition memory, working memory, and executive function.[2][4][15] The unique D3-preferring partial agonist profile of cariprazine is central to this effect, offering a distinct mechanistic advantage over other antipsychotic agents.[4][8] These robust preclinical findings have provided a strong rationale for the investigation of cariprazine's cognitive benefits in clinical populations and highlight its promise as a therapeutic option for addressing the debilitating cognitive impairments associated with severe neuropsychiatric disorders.[6]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cariprazine, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cariprazine and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cariprazine Shows Better Cognitive Improving Features and Uniquely Favorable Weight Gain Effect Compared to Other Antipsychotics [prnewswire.com]
- 8. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. air.unimi.it [air.unimi.it]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Effect of Cariprazine on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cariprazine Hydrochloride: A Comprehensive Technical Guide to its Molecular Targets Beyond Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex pharmacological profile of cariprazine (B1246890) hydrochloride, extending beyond its well-established activity at dopamine (B1211576) D2 and D3 receptors. Cariprazine's engagement with a range of other neurotransmitter systems, particularly serotonergic, histaminergic, and adrenergic receptors, contributes significantly to its unique clinical efficacy and side-effect profile. This document provides a detailed overview of these non-dopaminergic molecular targets, presenting quantitative binding data, detailed experimental methodologies for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Pharmacological Profile of Cariprazine at Non-Dopaminergic Receptors
Cariprazine exhibits a multifaceted interaction with several key G-protein coupled receptors (GPCRs) outside of the dopamine receptor family. The following tables summarize the in vitro binding affinities (Ki) and functional activities of cariprazine at these targets. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | 2.6[1] | Partial Agonist[2][3][4] |
| 5-HT2A | 18.8[1][5] | Antagonist[2][3][4] |
| 5-HT2B | 0.58[1] | Antagonist[2] |
| 5-HT2C | 134[1][5] | Low Affinity[2][5] |
| Histamine (B1213489) Receptors | ||
| H1 | 23.2[1] | Antagonist[2][4] |
| Adrenergic Receptors | ||
| α1A | 155[1] | Low Affinity[3][5] |
| Cholinergic Receptors | ||
| Muscarinic | >1000 (IC50)[5] | No Appreciable Affinity[3][4] |
Experimental Protocols for Determining Molecular Interactions
The characterization of cariprazine's pharmacological profile relies on a suite of robust in vitro assays. The following sections detail the methodologies for the key experiments used to determine binding affinity and functional activity at its non-dopaminergic targets.
Radioligand Displacement Assay for Binding Affinity (Ki) Determination
This competitive binding assay is a cornerstone for determining the affinity of a test compound (unlabeled cariprazine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the equilibrium dissociation constant (Ki) of cariprazine for serotonin, histamine, and adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, H1, α1A).
-
Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mepyramine for H1, [3H]prazosin for α1A).
-
Unlabeled cariprazine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of unlabeled cariprazine.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the cariprazine concentration.
-
Determine the IC50 value (the concentration of cariprazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
[35S]GTPγS Binding Assay for Functional Activity (G-Protein Activation)
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to a GPCR. It is particularly useful for distinguishing between agonists, partial agonists, and antagonists.
Objective: To determine the functional activity of cariprazine (e.g., partial agonism at 5-HT1A receptors) by measuring its effect on G-protein activation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A).
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
This compound.
-
Reference full agonist for the receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the cell membranes, GDP, and varying concentrations of cariprazine or the reference agonist.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunits.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.
-
SPA Method: Add SPA beads to the wells. The beads bind to the membranes, bringing the [35S]GTPγS in close proximity, which can then be detected by a scintillation counter without a separation step.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding as a function of the logarithm of the agonist (cariprazine or reference) concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the dose-response curve.
-
The Emax of cariprazine relative to the full agonist indicates its level of partial agonism. For antagonist activity, the assay is performed in the presence of a fixed concentration of a known agonist, and the ability of cariprazine to inhibit this agonist-induced stimulation is measured to determine its IC50.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-Effector Interactions
BRET is a powerful cell-based assay that can monitor protein-protein interactions in real-time, such as the interaction between a GPCR and β-arrestin, a key event in receptor desensitization and signaling.
Objective: To characterize the functional consequences of cariprazine binding, such as its antagonist activity at 5-HT2A receptors, by measuring its effect on agonist-induced β-arrestin recruitment.
Materials:
-
Host cell line (e.g., HEK293) co-expressing the receptor of interest (e.g., 5-HT2A) fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell culture medium.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
This compound.
-
Reference agonist for the receptor.
-
96-well white, clear-bottom microplates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the engineered cells into 96-well microplates and allow them to attach overnight.
-
Compound Treatment:
-
For antagonist testing, pre-incubate the cells with varying concentrations of cariprazine for a short period.
-
Add a fixed concentration (e.g., EC80) of the reference agonist to all wells (except for the basal control).
-
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to all wells.
-
BRET Measurement: Immediately measure the luminescence signals at two distinct wavelengths corresponding to the emission peaks of the Rluc donor and the YFP acceptor using a BRET plate reader.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
For antagonist activity, plot the BRET ratio against the logarithm of the cariprazine concentration to determine the IC50 value for the inhibition of the agonist-induced BRET signal.
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by cariprazine's non-dopaminergic interactions and the general workflows of the experimental protocols described above.
Caption: Cariprazine's partial agonism at the 5-HT1A receptor signaling pathway.
Caption: Cariprazine's antagonism at the 5-HT2A receptor signaling pathway.
Caption: General workflow for a radioligand displacement binding assay.
Conclusion
The pharmacological activity of this compound extends well beyond its primary effects on dopamine D2 and D3 receptors. Its interactions with serotonin 5-HT1A and 5-HT2A receptors, in particular, are thought to contribute to its efficacy in treating a broad range of symptoms in psychiatric disorders, including negative symptoms and cognitive deficits in schizophrenia, as well as its antidepressant effects. The moderate affinity for histamine H1 receptors may be associated with a lower incidence of sedation compared to other atypical antipsychotics. A thorough understanding of this multi-target engagement is crucial for researchers and clinicians in optimizing therapeutic strategies and for guiding the development of future psychiatric medications with improved efficacy and tolerability. This guide provides a foundational resource for professionals in the field to delve into the complex molecular pharmacology of cariprazine.
References
Methodological & Application
Cariprazine Hydrochloride: In Vivo Efficacy in Rodent Models of Psychosis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic characterized by its partial agonism at dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 receptor, and partial agonism at serotonin (B10506) 5-HT1A receptors.[1][2] This unique pharmacological profile suggests potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[2][3] In vivo studies in rodent models are crucial for elucidating the preclinical efficacy and mechanism of action of cariprazine. These models aim to replicate specific symptom domains of psychosis, providing valuable insights for clinical drug development.[4][5] This document provides detailed application notes and protocols for key in vivo rodent models used to evaluate cariprazine's antipsychotic-like properties.
Mechanism of Action
Cariprazine's therapeutic effects are believed to be mediated through its modulation of dopaminergic and serotonergic systems.[1] As a partial agonist, it can act as a functional antagonist in brain regions with excessive dopamine (e.g., the mesolimbic pathway), potentially mitigating positive symptoms. Conversely, in regions with low dopamine levels (e.g., the prefrontal cortex), it can act as a functional agonist, which may alleviate negative and cognitive symptoms.[6] Its high affinity for the D3 receptor is hypothesized to contribute to its pro-cognitive and mood-stabilizing effects.[3][7]
Caption: Proposed signaling pathway of cariprazine.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on cariprazine in rodent models of psychosis.
Table 1: Efficacy of Cariprazine in Pharmacologically-Induced Hyperactivity Models
| Model | Species | Inducing Agent & Dose | Cariprazine Dose (mg/kg) | Effect | ED50 (mg/kg) | Reference |
| Amphetamine-Induced Hyperactivity | Rat | Amphetamine (0.5, s.c.) | - | Blocked hyperactivity | 0.12 | [8] |
| MK-801-Induced Hyperactivity | Mouse | MK-801 (0.2, i.p.) | - | Inhibited locomotor stimulation | 0.049 | [8] |
| Phencyclidine-Induced Hyperactivity | Rat | Phencyclidine (2.5, s.c.) | - | Inhibited locomotor stimulation | 0.09 | [8] |
| Apomorphine-Induced Climbing | Mouse | Apomorphine (1.5, s.c.) | - | Potent inhibition of climbing | 0.27 | [8] |
| Ouabain-Induced Hyperactivity (Acute) | Rat | Ouabain (ICV) | 0.06, 0.25, 0.5, 1.0 (i.p.) | Attenuated hyper-locomotor activity at all doses | - | [9] |
| Ouabain-Induced Hyperactivity (7-day) | Rat | Ouabain (ICV) | 1.0 (i.p.) | Significantly prevented hyperactivity | - | [9] |
Table 2: Efficacy of Cariprazine in Models of Cognitive Deficits
| Model | Species | Inducing Agent & Dose | Cariprazine Dose (mg/kg) | Behavioral Test | Effect | Reference |
| Sub-chronic PCP | Rat (Lister Hooded) | PCP (2, i.p. for 7 days) | 0.05, 0.1, 0.25 (p.o.) | Novel Object Recognition (NOR) | Significantly improved deficits | [10][11] |
| Sub-chronic PCP | Rat (Lister Hooded) | PCP (2, i.p. for 7 days) | 0.05, 0.1, 0.25 (p.o.) | Reversal Learning (RL) | Significantly improved deficits (dose-dependent) | [10][11] |
| Sub-chronic PCP | Rat (Lister Hooded) | PCP (2, i.p. for 7 days) | 0.05, 0.1, 0.25 (p.o.) | Social Interaction (SI) | Significantly improved deficits | [10][11] |
| Acute PCP | Mouse (Wild-type) | PCP (1, s.c.) | 0.005, 0.01, 0.02 | Social Recognition | Significantly attenuated deficits | [4][12] |
| Acute PCP | Mouse (Wild-type) | PCP (1, s.c.) | 0.01, 0.02 | Social Recognition Memory | Significantly attenuated deficits | [4][12] |
| Acute PCP | Mouse (Wild-type) | PCP (1, s.c.) | - | Spatial Working Memory | Significantly attenuated deficits | [4][12] |
| Acute PCP | Mouse (Wild-type) | PCP (1, s.c.) | - | Attention Set-Shifting | Significantly attenuated deficits | [4][12] |
| Repeated PCP | Rat | PCP (2, s.c. for 5 days) | 0.03, 0.1, 0.3 (p.o.) | 5-Choice Serial Reaction Time Task (5-CSRTT) | Reduced PCP-induced increases in inappropriate responding | [13] |
| Scopolamine-Induced Deficit | Rat | Scopolamine | 0.02 - 0.08 | Water-Labyrinth Learning | Significantly improved learning performance | [8] |
| Scopolamine-Induced Memory Impairment | Rat | Scopolamine | 0.25, 0.5, 1 (i.p. for 14 days) | Novel Object Recognition Test (NORT) | Increased recognition index | [7] |
| Scopolamine-Induced Memory Impairment | Rat | Scopolamine | 0.25, 0.5, 1 (i.p. for 14 days) | T-maze & Y-maze | Increased working memory index and spontaneous alternation | [7] |
| Scopolamine-Induced Memory Impairment | Rat | Scopolamine | 0.25, 0.5, 1 (i.p. for 14 days) | Passive Avoidance (Step-through & Step-down) | Improved short-term and long-term memory retention | [7] |
Table 3: Efficacy of Cariprazine in Other Behavioral Models
| Model | Species | Cariprazine Dose (mg/kg) | Behavioral Test | Effect | ED50 (mg/kg) | Reference |
| Novelty-Induced Motor Activity | Mouse | - | Locomotor Activity | Reduced motor activity | 0.11 | [8] |
| Novelty-Induced Motor Activity | Rat | - | Locomotor Activity | Reduced motor activity | 0.18 | [8] |
| Conditioned Avoidance Response | Rat | - | CAR | Blocked response | 0.84 | [8] |
Experimental Protocols
Phencyclidine (PCP)-Induced Model of Cognitive and Negative Symptoms
This model is widely used to investigate potential treatments for the cognitive and negative symptoms of schizophrenia.[10][11]
Objective: To assess the ability of cariprazine to reverse PCP-induced deficits in cognition and social behavior.
Experimental Workflow:
Caption: Workflow for the PCP-induced deficit model.
Materials:
-
Animals: Female Lister Hooded rats are commonly used.[10][11]
-
Reagents: Phencyclidine hydrochloride (PCP), Cariprazine hydrochloride, vehicle (e.g., saline, distilled water with Tween 80).
-
Equipment: Behavioral testing apparatus (e.g., open field for Novel Object Recognition, operant chambers for Reversal Learning, three-chamber social interaction box).
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
PCP Administration: Administer PCP (e.g., 2 mg/kg, intraperitoneally) twice daily for 7 consecutive days.[14] A control group should receive vehicle injections.
-
Washout Period: A drug-free period of 7 days follows the last PCP injection to allow for the development of behavioral deficits.[10][11]
-
Cariprazine Treatment: Prior to behavioral testing, administer cariprazine orally at the desired doses (e.g., 0.05, 0.1, or 0.25 mg/kg).[10][11] A vehicle control group and a positive control group (e.g., risperidone) should be included.
-
Behavioral Testing:
-
Novel Object Recognition (NOR): This test assesses recognition memory. It consists of a habituation phase, a familiarization phase with two identical objects, and a test phase where one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.
-
Reversal Learning (RL): This task, often conducted in operant chambers, assesses cognitive flexibility. Animals are first trained to discriminate between two stimuli, with one being rewarded. Once a criterion is met, the rewarded stimulus is switched, and the number of trials to reach the new criterion is measured.
-
Social Interaction (SI): This test evaluates social behavior. A test animal is placed in a three-chambered arena and allowed to explore a chamber with a novel, unfamiliar animal and a chamber with a novel object. The time spent in each chamber and interacting with the animal versus the object is recorded.
-
Data Analysis:
-
Analyze data using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare the performance of different treatment groups.
Amphetamine-Induced Hyperlocomotion Model
This is a classic screening model for antipsychotic drugs, as it reflects the hyperdopaminergic state thought to underlie positive psychotic symptoms.[8]
Objective: To evaluate the ability of cariprazine to inhibit amphetamine-induced hyperlocomotion.
Experimental Workflow:
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 3. Cariprazine as a treatment across the bipolar I spectrum from depression to mania: mechanism of action and review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cariprazine exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Cariprazine, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Cariprazine and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
RP-HPLC method for determination of cariprazine hydrochloride in plasma
An RP-HPLC Method for the Determination of Cariprazine (B1246890) Hydrochloride in Human Plasma
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of cariprazine hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a simple, accurate, and sensitive approach for bioanalytical applications. The chromatographic conditions provide a short retention time for cariprazine, making it suitable for routine analysis in clinical and pharmacokinetic studies. All validation parameters presented are in accordance with established guidelines, ensuring the reliability of the method.[1][2]
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation and Materials
-
HPLC System: An AGILENT liquid chromatography system equipped with a pump, autosampler, and a Diode Array Detector (DAD) was used.[1]
-
Column: AGILENT C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
-
This compound (working standard)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Orthophosphoric acid (AR Grade)
-
Human Plasma (sourced from a certified blood bank)
-
-
Software: Appropriate chromatography data acquisition and processing software.
Chromatographic Conditions
The chromatographic separation is achieved using the parameters outlined in the table below.
| Parameter | Condition |
| Stationary Phase | AGILENT C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol : 0.1% Orthophosphoric Acid (75:25 v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Detection Wavelength | 253 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 5-7 minutes |
| Retention Time | ~2.46 minutes[1] |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (Methanol: 0.1% Orthophosphoric Acid, 75:25 v/v)
-
Prepare 0.1% Orthophosphoric acid by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Measure 750 mL of HPLC grade methanol and 250 mL of 0.1% Orthophosphoric acid.
-
Mix the two solutions thoroughly.
-
Degas the mobile phase by sonicating for 15-20 minutes before use.
B. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of Cariprazine HCl working standard and transfer it into a 100 mL volumetric flask.[1]
-
Add approximately 75 mL of methanol and 5 mL of human plasma.[1]
-
Make up the volume to 100 mL with methanol.[1]
-
Shake the flask vertically for 30 minutes, followed by centrifugation for 1 hour at 5000 rpm.[1]
-
Filter the resulting solution through a 0.45 µm membrane filter to get a clear stock solution.[1]
C. Preparation of Calibration Standards (1-5 µg/mL)
-
Perform serial dilutions from the 100 µg/mL standard stock solution.[1]
-
For example, to prepare a 1 µg/mL solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[1]
-
Similarly, prepare other concentrations (2, 3, 4, and 5 µg/mL) to construct the calibration curve.[1]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol describes the extraction of cariprazine from human plasma samples.
-
Pipette 1.0 mL of the plasma sample into a clean Eppendorf tube.
-
Add 3.0 mL of acetonitrile (as the protein precipitation solvent) to the tube. The recommended plasma to acetonitrile ratio is 1:3.[1]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifuge the sample at 3000 rpm for a suitable duration to pellet the precipitated proteins.[1]
-
Carefully collect the clear supernatant, which contains the analyte, and transfer it to a clean tube.[1]
-
The supernatant can be injected directly into the HPLC system or evaporated to dryness and reconstituted with the mobile phase if further concentration is needed.[1]
References
Application Notes and Protocols for the Analytical Method Validation of Cariprazine Hydrochloride Quantification
These application notes provide detailed protocols for the validation of analytical methods for the quantification of cariprazine (B1246890) hydrochloride in bulk and pharmaceutical dosage forms. The methodologies described are based on established and validated techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, ensuring accuracy, precision, and reliability for quality control and research purposes.
Overview of Analytical Methods
Two primary analytical methods are detailed for the quantification of cariprazine hydrochloride:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly selective and sensitive method suitable for the determination of this compound in the presence of degradation products or other excipients.[1][2][3][4][5][6][7][8]
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method for the routine analysis of this compound in bulk drug samples.[9][10]
Experimental Workflow for Method Validation
The overall workflow for the analytical method validation of this compound is depicted in the following diagram. This process ensures that the chosen analytical method is suitable for its intended purpose and consistently produces reliable results.
RP-HPLC Method Protocol
This protocol describes a validated stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector[7] |
| Column | BDS Hypersil™ C18 (250 x 4.6 mm, 5 µm) or Phenomenex Kinetex® C18 (250 x 4.6 mm, 5µm)[2][3] |
| Mobile Phase | Methanol (B129727) and 0.05M Ammonium Acetate Buffer (pH 4.8) in a ratio of 70:30 v/v[4][8] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Detection Wavelength | 217 nm or 248 nm[2][3][4] |
| Injection Volume | 20 µL[2][3] |
| Column Temperature | Ambient (25°C)[2][3] |
| Run Time | Approximately 8-10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-25 µg/mL or 10-60 µg/mL).[8]
-
Sample Preparation (from Vraylar® 1.5 mg capsules): The content of the capsules can be used to prepare a sample solution of a known theoretical concentration by dissolving it in the mobile phase, sonicating, filtering, and diluting as necessary.
Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| System Suitability | Inject the standard solution five times. | %RSD of peak area and retention time should be ≤ 2%. Tailing factor should be ≤ 2. Theoretical plates should be > 2000.[8][11] |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic).[2][3][12] | No interference at the retention time of cariprazine. Peak purity should pass. |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 5-25 µg/mL).[8] | Correlation coefficient (r²) ≥ 0.999.[4] |
| Accuracy (% Recovery) | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of standard into a placebo mixture.[11] | Mean recovery should be within 98-102%.[13] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | %RSD should be ≤ 2%.[3][4][13] |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The analyte can be detected. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±0.2 mL/min, mobile phase composition ±2%, column temperature ±5°C).[3][8] | %RSD should be ≤ 2%. System suitability parameters should remain within limits.[13] |
Summary of Quantitative Data for RP-HPLC Method
| Parameter | Reported Value | Reference |
| Linearity Range | 10-60 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| Accuracy (% Recovery) | 98.91% - 101.83% | [3][4] |
| Precision (%RSD) | < 2% | [3][4] |
| LOD | 5.07 µg/mL | [3][4] |
| LOQ | 15.37 µg/mL | [3][4] |
| Retention Time | ~6.9 minutes | [4] |
UV-Visible Spectrophotometric Method Protocol
This protocol outlines a simple and rapid UV-Visible spectrophotometric method for the quantification of this compound in bulk form.
Instrumentation and Analytical Conditions
| Parameter | Specification |
| Spectrophotometer | Double beam UV-Visible spectrophotometer |
| Solvent/Diluent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | 252 nm[9][10] |
| Scan Range | 200-400 nm |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[9]
Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the range of 10-50 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies at three concentration levels. | Mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day. | %RSD should be ≤ 2%. |
| LOD | Based on the standard deviation of the blank and the slope of the calibration curve. | The analyte can be detected. |
| LOQ | Based on the standard deviation of the blank and the slope of the calibration curve. | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Vary the wavelength by ±2 nm and analyze the samples. | No significant change in absorbance. |
Summary of Quantitative Data for UV-Spectrophotometric Method
| Parameter | Reported Value | Reference |
| Linearity Range | 10-50 µg/mL | [9] |
| LOD | 1.63 µg/mL | [9][10] |
| LOQ | 4.94 µg/mL | [9][10] |
Signaling Pathway (Illustrative)
While not directly related to the analytical method validation itself, understanding the mechanism of action of cariprazine can be relevant for drug development professionals. Cariprazine acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and re-validated for specific laboratory conditions and applications. Always refer to the relevant pharmacopeial monographs and regulatory guidelines (e.g., ICH Q2(R1)) for complete and official requirements.
References
- 1. Stability indicating RP-HPLC method for estimation of this compound in human plasma | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development of RP-HPLC based analytical method for determination of this compound in bulk drug and pharmaceutical dosage form using box-behnken statistical design | Semantic Scholar [semanticscholar.org]
- 6. ijnrd.org [ijnrd.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Method development and validation of this compound in bulk by UV spectrophotometric method - IJNDD [ijndd.in]
- 10. researchgate.net [researchgate.net]
- 11. japtronline.com [japtronline.com]
- 12. acgpubs.org [acgpubs.org]
- 13. ACG Publications - Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF [acgpubs.org]
Application Notes and Protocols for Clinical Trials of Cariprazine Hydrochloride in Bipolar Depression
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, has demonstrated efficacy in the treatment of depressive episodes associated with bipolar I disorder. Its unique pharmacological profile, characterized by partial agonism at dopamine (B1211576) D2 and D3 receptors with a preference for the D3 receptor, as well as partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its therapeutic effects.[1][2][3][4][5] These application notes provide a comprehensive overview of the design and execution of clinical trials for cariprazine in this indication, intended for researchers, scientists, and drug development professionals.
Mechanism of Action Signaling Pathway
The therapeutic effects of cariprazine in bipolar depression are believed to be mediated through its modulation of dopaminergic and serotonergic pathways.[2] As a partial agonist, it can act as either an agonist or antagonist depending on the endogenous neurotransmitter levels, helping to stabilize these systems.[1][2]
Clinical Trial Design and Protocols
Phase 3 clinical trials for cariprazine in bipolar depression have typically followed a randomized, double-blind, placebo-controlled, parallel-group, multicenter design.[6][7][8][9]
Experimental Workflow: Phase 3 Clinical Trial
The following diagram outlines a typical workflow for a Phase 3 clinical trial of cariprazine in patients with bipolar I depression.
Detailed Experimental Protocols
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of schizophrenia, schizoaffective disorder, or other psychotic disorders.[11]
-
Substance or alcohol abuse or dependence within the last 6 months (excluding nicotine (B1678760) and caffeine).[11]
-
Rapid cycling (≥ 4 mood episodes in the previous 12 months).[11]
-
Current suicidal ideation with intent.
-
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7]
-
Screening and Washout Period: A 7 to 14-day period to discontinue prohibited medications.[7][11][12]
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive placebo, cariprazine 1.5 mg/day, or cariprazine 3.0 mg/day.[7][9]
-
Treatment Period: A 6-week double-blind treatment phase.[6][7][8]
-
Follow-up: A 1-week safety follow-up period after the last dose of the investigational product.[7]
3. Investigational Treatment:
-
Dosage: Fixed daily doses of cariprazine (1.5 mg or 3.0 mg) or placebo administered orally.[6][7][8]
-
Starting Dose: The recommended starting dose is 1.5 mg/day.[1] For some studies, the dose could be increased to 3.0 mg/day.[1]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6][8][13]
-
Secondary Efficacy Endpoint: Change from baseline to week 6 in the Clinical Global Impressions-Severity (CGI-S) score.[8][9]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), laboratory parameters, vital signs, and extrapyramidal symptoms (EPS).[14]
Data Presentation
The following tables summarize the efficacy and safety data from pivotal Phase 3 clinical trials of cariprazine in bipolar depression.
Table 1: Summary of Primary Efficacy Results (Change in MADRS Total Score)
| Study | Treatment Group | N | Baseline MADRS (Mean) | Week 6 Change from Baseline (LSMD vs. Placebo) | p-value |
| RGH-MD-53 [9] | Placebo | 167 | ~31 | - | - |
| Cariprazine 1.5 mg/day | 168 | ~31 | -2.5 | 0.0417 | |
| Cariprazine 3.0 mg/day | 158 | ~31 | -1.8 | 0.1051 | |
| RGH-MD-54 [6][8] | Placebo | 158 | ~31 | - | - |
| Cariprazine 1.5 mg/day | 157 | ~31 | -2.5 | <0.05 | |
| Cariprazine 3.0 mg/day | 165 | ~31 | -3.0 | <0.05 |
LSMD: Least Squares Mean Difference
Table 2: Summary of Key Secondary Efficacy Results (Change in CGI-S Score)
| Study | Treatment Group | Week 6 Change from Baseline (LSMD vs. Placebo) | p-value (adjusted for multiplicity) |
| RGH-MD-53 [9] | Cariprazine 1.5 mg/day | -0.3 | 0.0417 |
| Cariprazine 3.0 mg/day | -0.2 | 0.1370 | |
| RGH-MD-54 [8] | Cariprazine 1.5 mg/day | -0.2 | Not Statistically Significant |
| Cariprazine 3.0 mg/day | -0.3 | Not Statistically Significant |
LSMD: Least Squares Mean Difference
Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Placebo (%) | Cariprazine 1.5 mg/day (%) | Cariprazine 3.0 mg/day (%) |
| Nausea | 3 | 7 | 7 |
| Akathisia | 2 | 6 | 10 |
| Restlessness | 3 | 2 | 7 |
| Sedation | - | - | - |
| Somnolence | - | - | - |
| Dizziness | - | - | - |
| EPS | 2 | 4 | 6 |
Data compiled from multiple sources.[6][8][10][13] EPS: Extrapyramidal Symptoms
Table 4: Discontinuation Rates and Metabolic Parameters
| Parameter | Placebo | Cariprazine (1.5 mg & 3.0 mg combined) |
| Discontinuation due to AEs (%) | 2.5 - 3 | 5 |
| Mean Weight Change at Week 6 (kg) | ≤0.5 | ≤0.5 |
| Clinically Significant Weight Gain (%) | - | - |
Data compiled from multiple sources.[6][7][9][15]
The design of clinical trials for cariprazine in bipolar depression has been robust, consistently employing randomized, placebo-controlled methodologies to establish efficacy and safety. The data from these trials support the use of cariprazine, particularly at the 1.5 mg/day dose, for the treatment of depressive episodes in adults with bipolar I disorder. The protocols and data presented herein provide a detailed framework for understanding and potentially replicating or building upon this research.
References
- 1. Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [PDF] Mechanism of action of cariprazine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Allergan and Richter Announce Positive Topline Results from Phase 3 Study of Cariprazine for the Treatment of Bipolar I Depression [prnewswire.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Cariprazine Treatment of Bipolar Depression: A Randomized Double-Blind Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allergan and Richter Announce Positive Topline Results from Third of Three Pivotal Trials of Cariprazine in Bipolar I Depression [prnewswire.com]
- 10. VRAYLAR® (cariprazine) Efficacy for Bipolar Depression [vraylarhcp.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. The safety and tolerability of cariprazine in patients with manic or mixed episodes associated with bipolar I disorder: A 16-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of cariprazine in bipolar I depression: A double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cariprazine Hydrochloride in Co-occurring Bipolar Disorder and Substance Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, has emerged as a promising therapeutic agent for individuals with bipolar disorder. Its unique pharmacodynamic profile, characterized by high affinity for and partial agonism at dopamine (B1211576) D3 receptors, distinguishes it from other antipsychotics.[1][2][3] This distinct mechanism of action has led to investigations into its potential utility for treating substance use disorders (SUDs), which frequently co-occur with bipolar disorder, complicating treatment and worsening prognoses.[1][2][3][4] These application notes provide a summary of the current understanding of cariprazine's use in this dual-diagnosis population, detailing preclinical findings, clinical study protocols, and the underlying neurobiological pathways.
Mechanism of Action in the Context of Bipolar Disorder and Substance Use
Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a significantly higher affinity for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[1] The high affinity for the D3 receptor is particularly relevant for its potential in treating SUDs. D3 receptors are densely expressed in brain regions associated with reward and motivation, such as the nucleus accumbens.[5] Preclinical studies suggest that modulation of D3 receptors can influence drug-seeking behavior.[5][6] In states of dopamine hyperactivity, as seen in mania, cariprazine's partial agonism at D2/D3 receptors is thought to reduce dopaminergic transmission. Conversely, in dopamine-deficient states, it may enhance it, potentially alleviating depressive and negative symptoms.[1] This modulatory effect on the dopamine system is hypothesized to reduce the reinforcing effects of substances of abuse and diminish cravings.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the available quantitative data from preclinical studies and outline the design of ongoing clinical trials investigating cariprazine in the context of substance use.
Table 1: Preclinical Efficacy of Cariprazine in a Rat Model of Cocaine Addiction[7]
| Compound | Minimum Effective Dose (MED) to Reduce Cocaine's Rewarding Effect (mg/kg) | ED50 for Attenuating Relapse to Cocaine Seeking (mg/kg) |
| Cariprazine | 0.17 | 0.2 |
| Aripiprazole | 1 | 4.2 |
| Bifeprunox | 0.1 | 0.17 |
ED50: Half-maximal effective dose.
Table 2: Overview of Key Clinical Trials of Cariprazine in Substance Use Disorders
| Clinical Trial Identifier | Population | Intervention | Primary Outcome Measures | Status (as of late 2025) |
| NCT03430544 | Cocaine Use Disorder | Cariprazine (1.5 or 3 mg/day) vs. Placebo | Percentage of cocaine-positive or missing urines during the outpatient phase. | Terminated |
| NCT05063201 | Co-occurring Opioid and Cocaine Use Disorder | Cariprazine (1.5 mg/day) vs. Placebo | Impact on cocaine use (percentage of cocaine-positive/missing urines). | Recruiting |
Note: Quantitative results for substance use outcomes from these clinical trials are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Preclinical Protocol: Cocaine Self-Administration and Reinstatement in Rats
This protocol is based on the methodology described in studies investigating the anti-abuse potential of cariprazine.[7][8]
Objective: To assess the effect of cariprazine on the rewarding properties of cocaine and on cocaine-seeking behavior.
Animals: Male Wistar rats.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers and allowed to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
Each infusion is paired with a cue light.
-
Sessions are typically 2 hours daily for 10-14 days until stable responding is achieved.
-
-
Testing the Effect on Cocaine's Rewarding Effect:
-
Once stable self-administration is established, rats are pre-treated with various doses of cariprazine, a comparator drug (e.g., aripiprazole), or vehicle prior to the self-administration session.
-
The number of cocaine infusions earned is recorded to determine the minimum effective dose (MED) that significantly reduces cocaine intake.
-
-
Extinction and Reinstatement of Cocaine-Seeking:
-
Following the self-administration phase, rats undergo extinction training where lever presses no longer result in cocaine infusion or the cue light.
-
Once responding is extinguished, a reinstatement test is conducted.
-
Rats are pre-treated with cariprazine or vehicle, and then given a priming injection of cocaine (e.g., 10 mg/kg, intraperitoneally) to trigger reinstatement of lever pressing.
-
The number of lever presses is measured to assess the attenuation of cocaine-seeking behavior.
-
Clinical Trial Protocol: Cariprazine for Co-occurring Opioid and Cocaine Use Disorder (Based on NCT05063201)[9]
Objective: To evaluate the efficacy of low-dose cariprazine in reducing cocaine use in patients with co-occurring opioid and cocaine use disorder who are stable on buprenorphine/naloxone.
Study Design: Phase IIa, randomized, placebo-controlled, single-blind pilot study.
Participants: Adults with a diagnosis of opioid and cocaine use disorder, currently stable on buprenorphine/naloxone.
Intervention:
-
Group 1: Cariprazine (1.5 mg/day)
-
Group 2: Placebo
Study Duration: Approximately 11 weeks per participant (including screening, baseline, 8-week treatment, and 1-week follow-up).
Key Procedures:
-
Screening Phase (1-2 weeks): Assess eligibility criteria, including medical and psychiatric history, and obtain informed consent.
-
Baseline Phase (1-2 visits): Conduct baseline assessments, including behavioral tasks and neuroimaging (fNIRS/fMRI in a subset of participants).
-
Randomization: Participants are randomized to receive either cariprazine or placebo.
-
Outpatient Treatment Phase (8 weeks):
-
Participants attend visits twice weekly.
-
Study medication (cariprazine or placebo) is administered daily.
-
Urine drug screens are collected twice weekly to assess for cocaine and other substances.
-
Blood samples are collected weekly to monitor compliance with buprenorphine/naloxone and cariprazine.
-
Repeat behavioral tasks and neuroimaging are performed to assess changes from baseline.
-
-
Follow-up Phase (1 week): A final visit to assess medical and psychological status after the last dose of study medication.
Primary Outcome Measure: Percentage of cocaine-positive or missing urine samples during weeks 3-8 of the outpatient treatment phase.
Visualizations
The following diagrams illustrate key concepts related to the use of cariprazine in studies of co-occurring bipolar disorder and substance use.
Caption: Preclinical to clinical research workflow.
Caption: Cariprazine's modulation of D3 receptor signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cariprazine in Bipolar Disorder and Substance Use: A Dual Approach to Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cariprazine in Bipolar Disorder and Substance Use: A Dual Approach to Treatment? | Semantic Scholar [semanticscholar.org]
- 5. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cariprazine (RGH-188), a D₃-preferring dopamine D₃/D₂ receptor partial agonist antipsychotic candidate demonstrates anti-abuse potential in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for Assessing Cariprazine Hydrochloride Efficacy on Manic Symptoms
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent approved for the treatment of manic or mixed episodes associated with bipolar I disorder.[1] It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors with high affinity for the D3 receptor, and also has partial agonist activity at serotonin (B10506) 5-HT1A receptors.[2] This document provides a detailed protocol for assessing the efficacy of cariprazine hydrochloride on manic symptoms, based on established clinical trial methodologies. The primary assessment scales, the Young Mania Rating Scale (YMRS) and the Clinical Global Impressions-Severity (CGI-S) scale, are central to this protocol.
Data Presentation: Summary of Clinical Trial Efficacy Data
The efficacy of cariprazine in treating manic symptoms has been established in several randomized, double-blind, placebo-controlled clinical trials.[3] The data presented below is a summary from three pivotal 3-week Phase III studies (NCT00488618, NCT01058096, NCT01058668).[3][4]
Table 1: Change from Baseline in Young Mania Rating Scale (YMRS) Total Score at Week 3
| Study Identifier | Treatment Group | Mean Baseline YMRS Score (SD) | Mean Change from Baseline (LSMD) | p-value vs. Placebo |
| NCT00488618 | Cariprazine (3-12 mg/day) | 32.5 (5.9) | -19.6 | <0.001[5] |
| Placebo | 32.2 (5.7) | -15.3 | ||
| NCT01058668 | Cariprazine (3-6 mg/day) | Not Reported | -6.1 | <0.001[6] |
| Cariprazine (6-12 mg/day) | Not Reported | -5.9 | <0.001[6] | |
| Placebo | Not Reported | Not Reported | ||
| Pooled Analysis[3] | Cariprazine | Not Reported | Significant Improvement | <0.0001 |
| Placebo | Not Reported | Not Reported |
LSMD: Least Squares Mean Difference; SD: Standard Deviation
Table 2: Change from Baseline in Clinical Global Impressions-Severity (CGI-S) Score at Week 3
| Study Identifier | Treatment Group | Mean Baseline CGI-S Score (SD) | Mean Change from Baseline | p-value vs. Placebo |
| NCT00488618 | Cariprazine (3-12 mg/day) | Not Reported | Significant Improvement | Not Reported |
| Placebo | Not Reported | Not Reported | ||
| NCT01058096 | Cariprazine | Not Reported | Negative Change (Improvement) | Not Reported[7] |
| Placebo | Not Reported | Not Reported | ||
| NCT01058668 | Cariprazine (3-12 mg/day) | Not Reported | Significant Improvement | 0.0027[1] |
| Placebo | Not Reported | Not Reported |
Table 3: Response and Remission Rates at Week 3
| Outcome | Cariprazine (3-12 mg/day) | Placebo | p-value |
| YMRS Response (≥50% improvement) | 58.9% | 44.1% | 0.0097[1] |
| YMRS Remission (Total Score ≤12) | 51.9% | 34.9% | 0.0025[1] |
Experimental Protocols
Clinical Trial Workflow
The following diagram outlines a typical experimental workflow for a clinical trial assessing the efficacy of cariprazine on manic symptoms.
Protocol for Young Mania Rating Scale (YMRS) Administration
The YMRS is an 11-item, clinician-administered scale used to assess the severity of manic symptoms over the past 48 hours.[8][9]
Materials:
-
YMRS questionnaire
-
Quiet and private assessment room
Procedure:
-
Rater Training: Clinicians administering the YMRS should be trained to ensure consistency and reliability in scoring.
-
Patient Interview: The assessment is conducted as a semi-structured interview. The clinician should ask open-ended questions related to the 11 items on the scale.[2]
-
Scoring: Each item is rated on a scale of 0 to 4 or 0 to 8, depending on the item.[8] The total score ranges from 0 to 60.[10]
-
Interpretation of Scores:
Protocol for Clinical Global Impressions-Severity (CGI-S) Scale Administration
The CGI-S is a single-item, clinician-rated scale that provides a global assessment of the severity of the patient's illness.[11]
Materials:
-
CGI-S rating sheet
-
Patient's clinical information
Procedure:
-
Rater Expertise: The CGI-S should be completed by an experienced clinician who is familiar with the patient population.[12]
-
Global Assessment: The clinician rates the overall severity of the patient's illness at the time of assessment, considering all available information, including patient history, symptoms, and functional impairment.
-
Scoring: The severity is rated on a 7-point scale:[11]
-
Normal, not at all ill
-
Borderline mentally ill
-
Mildly ill
-
Moderately ill
-
Markedly ill
-
Severely ill
-
Among the most extremely ill patients
-
Mechanism of Action: Signaling Pathway
The therapeutic effects of cariprazine in mania are thought to be mediated through its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[2]
References
- 1. Cariprazine in the treatment of acute mania in bipolar I disorder: a double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Positive Topline Phase 3 Results for Acute Mania Drug [medscape.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. i-cbt.org.ua [i-cbt.org.ua]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. psychologyroots.com [psychologyroots.com]
- 11. Clinical global impression - Wikipedia [en.wikipedia.org]
- 12. ovidrx.com [ovidrx.com]
In Vitro Assays for Determining Cariprazine Hydrochloride Receptor Occupancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride is an atypical antipsychotic agent characterized by its unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors with a preference for the D3 receptor, and as a partial agonist at serotonin (B10506) 5-HT1A receptors. It also exhibits antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[1][2][3] Understanding the interaction of cariprazine with these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for key in vitro assays used to determine the receptor occupancy and functional activity of cariprazine hydrochloride.
Data Presentation: Receptor Binding Affinities and Functional Potencies
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50, pEC50, pKb) of cariprazine at its primary targets. The data is compiled from various studies to provide a comprehensive overview for comparative analysis.
Table 1: Cariprazine In Vitro Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | pKi | Reference(s) |
| Dopamine D2L | Human | 0.49 | 9.31 | [1][4] |
| Dopamine D2S | Human | 0.69 | 9.16 | [5] |
| Dopamine D3 | Human | 0.085 | 10.07 | [1][4] |
| Serotonin 5-HT1A | Human | 1.4 - 2.6 | 8.59 | [1][4] |
| Serotonin 5-HT2A | Human | 18.8 | 7.73 | [1][4] |
| Serotonin 5-HT2B | Human | 0.58 - 1.1 | 9.24 | [1][4] |
| Serotonin 5-HT2C | Human | 134 | 6.87 | [1] |
| Histamine H1 | Human | 23.3 | 7.63 | [1] |
| Adrenergic α1 | Human | 155 | - | [1] |
Note: Ki values represent the equilibrium dissociation constant of an unlabeled drug in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Cariprazine In Vitro Functional Assay Parameters
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference(s) |
| cAMP Inhibition (Agonist) | Dopamine D3 | CHO | pEC50 | 8.58 | [1][4] |
| cAMP Inhibition (Agonist) | Dopamine D3 | CHO | Emax | 71% | [1][4] |
| cAMP Inhibition (Antagonist) | Dopamine D3 | CHO | pKb | 9.57 | [1][4] |
| Inositol Phosphate (IP) Production (Agonist) | Dopamine D2L | Murine Cells | pEC50 | 8.50 | [1][4] |
| Inositol Phosphate (IP) Production (Agonist) | Dopamine D2L | Murine Cells | Emax | 30% | [1][4] |
| Inositol Phosphate (IP) Production (Antagonist) | Dopamine D2L | Murine Cells | pKb | 9.22 | [1][4] |
| [35S]GTPγS Binding | Dopamine D2/D3 | Rat Striatal Membranes | Activity | Antagonist | [4] |
| β-arrestin 2 Recruitment | Dopamine D3 | U2OS | EC50 | 5.52 nM & 4.19 µM (biphasic) | [6] |
Note: pEC50 is the negative logarithm of the EC50 value (molar concentration of an agonist that produces 50% of the maximal possible effect). pKb is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Emax represents the maximum effect of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by cariprazine and the general workflows for the in vitro assays described in this document.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of cariprazine for a target receptor (e.g., Dopamine D2 or D3) by measuring its ability to compete with a specific radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2/D3 receptors).
-
This compound: Stock solution of known concentration.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM haloperidol (B65202) for D2/D3).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw the frozen cell membrane pellet on ice.
-
Resuspend the pellet in ice-cold binding buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Competition: 50 µL of this compound at various concentrations (typically a 10-point dilution series).
-
-
Add 50 µL of the radioligand at a concentration near its Kd value to all wells.
-
Add 150 µL of the prepared membrane suspension to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the cariprazine concentration.
-
Determine the IC50 value (the concentration of cariprazine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Functional)
This assay measures the functional activity of cariprazine at G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It can determine whether cariprazine acts as an agonist, partial agonist, or antagonist.[4][7][8]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the target GPCR (e.g., D2, D3, or 5-HT1A).
-
[35S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).
-
This compound: Stock solution.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Agonist (for antagonist mode): A known full agonist for the target receptor.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
-
Filtration and quantification materials as in the radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Prepare membranes as described in the radioligand binding assay protocol. Resuspend in assay buffer.
-
-
Assay Setup (Agonist/Partial Agonist Mode):
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer containing GDP (final concentration ~10 µM).
-
50 µL of cariprazine at various concentrations.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Initiate the reaction by adding 100 µL of the membrane suspension.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the membranes with various concentrations of cariprazine for 15-30 minutes.
-
Add a fixed concentration of a known agonist (at its EC80-EC90) to the wells.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Follow the same procedure as in the radioligand binding assay.
-
-
Data Analysis:
-
Agonist Mode: Plot the stimulated [35S]GTPγS binding against the logarithm of the cariprazine concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the cariprazine concentration to determine the IC50. Calculate the pKb from the IC50 value.
-
cAMP Accumulation Assay (Functional)
This assay is used to determine the effect of cariprazine on adenylyl cyclase activity, which is modulated by Gi/o-coupled receptors like D2, D3, and 5-HT1A.[9][10][11]
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1) expressing the target receptor.
-
This compound: Stock solution.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
IBMX: A phosphodiesterase inhibitor.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and supplements.
-
96-well or 384-well plates.
Protocol:
-
Cell Culture and Seeding:
-
Culture the cells in appropriate medium.
-
Seed the cells into 96- or 384-well plates and grow to confluency.
-
-
Assay (Agonist/Partial Agonist Mode):
-
Wash the cells with assay buffer.
-
Add cariprazine at various concentrations in the presence of IBMX and incubate for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
-
Assay (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of cariprazine.
-
Add a fixed concentration of a known agonist for the target receptor.
-
Stimulate with forskolin.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the cariprazine concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the reversal of agonist-induced inhibition of cAMP production against the logarithm of the cariprazine concentration to determine the IC50 and pKb.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.[9][10]
Materials:
-
Cell Line: A cell line (e.g., HEK293) co-expressing the target receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
This compound: Stock solution.
-
BRET Substrate: e.g., Coelenterazine h.
-
Assay Buffer: e.g., HBSS.
-
White, opaque 96-well or 384-well plates.
-
A microplate reader capable of detecting BRET signals.
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed the cells as described for the cAMP assay.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add cariprazine at various concentrations to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the cariprazine concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
The in vitro assays outlined in this document are fundamental tools for characterizing the receptor occupancy and functional pharmacology of this compound. By employing these detailed protocols, researchers can obtain robust and reproducible data on the binding affinity and functional activity of cariprazine at its key molecular targets. This information is invaluable for understanding its therapeutic effects and for guiding the discovery and development of new drugs with similar or improved pharmacological profiles.
References
- 1. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring cariprazine hydrochloride and its metabolites in brain tissue
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, is a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1][2] To understand its efficacy and pharmacokinetics, it is crucial to accurately measure the concentration of cariprazine and its primary active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), within brain tissue.[1] This document provides detailed application notes and protocols for the quantification of these compounds in a research setting, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Cariprazine undergoes demethylation to form DCAR, which is further demethylated to produce DDCAR.[1] All three compounds are pharmacologically active and contribute to the overall therapeutic effect.[3] Therefore, methods for their simultaneous quantification are essential for a comprehensive understanding of cariprazine's action in the central nervous system.
Experimental Protocols
The following protocols describe a general workflow for the analysis of cariprazine and its metabolites in rodent brain tissue. These should be considered as a starting point and may require optimization based on the specific laboratory equipment and conditions.
Brain Tissue Homogenization
Objective: To disrupt the brain tissue and create a uniform suspension (homogenate) for subsequent extraction.
Materials:
-
Whole brain tissue, collected and immediately frozen.
-
Deionized water, ice-cold.
-
Bead-based homogenizer (e.g., Precellys) or rotor-stator homogenizer (e.g., Ultra-Turrax).
-
Homogenization tubes with beads (if applicable).
-
Calibrated balance.
-
Ice bath.
Protocol:
-
Weigh the frozen brain tissue.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add ice-cold deionized water at a ratio of 1:2.5 (w/v) (e.g., for a 1 g brain sample, add 2.5 mL of water).
-
Homogenize the tissue using a bead-based or rotor-stator homogenizer.
-
Bead-based homogenizer: Process for 2-3 cycles of 20-30 seconds at a high speed (e.g., 6000 rpm), with cooling on ice for 1-2 minutes between cycles.
-
Rotor-stator homogenizer: Homogenize for 30-60 seconds on ice at a high speed until no visible tissue fragments remain.[4]
-
-
Keep the resulting homogenate on ice for the next step.
Sample Preparation: Protein Precipitation
Objective: To remove proteins from the brain homogenate, which can interfere with LC-MS/MS analysis.
Materials:
-
Brain homogenate.
-
Acetonitrile (B52724) (ACN), ice-cold, containing an appropriate internal standard (e.g., a deuterated analog of cariprazine).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Refrigerated centrifuge.
Protocol:
-
Pipette a known volume of brain homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add three volumes of ice-cold acetonitrile containing the internal standard (e.g., 300 µL). Acetonitrile is a commonly used organic precipitant due to its strong protein precipitating ability.[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains cariprazine and its metabolites, and transfer it to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify cariprazine, DCAR, and DDCAR using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH™ C18, 50 × 2.1 mm, 1.7 µm) is a suitable choice.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to achieve good separation. For example:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for cariprazine, DCAR, and DDCAR need to be optimized for the specific instrument. Representative transitions are provided in the data table below.
Data Presentation
The following tables summarize representative quantitative data and LC-MS/MS parameters for the analysis of cariprazine and its metabolites. It is important to note that these values may vary between laboratories and should be independently validated.
Table 1: Representative LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cariprazine | 427.2 | 209.1 | 25 |
| DCAR | 413.2 | 195.1 | 27 |
| DDCAR | 399.2 | 181.1 | 29 |
| Cariprazine-d8 (IS) | 435.3 | 217.1 | 25 |
Note: These are hypothetical yet plausible MRM transitions based on the structures of the molecules. Actual values must be determined experimentally.
Table 2: Representative Quantitative Data from Brain Tissue Analysis
| Parameter | Cariprazine | DCAR | DDCAR |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| ULOQ (ng/mL) | 500 | 500 | 500 |
| Recovery (%) | > 85 | > 85 | > 85 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | 90 - 110 |
| Intra-day Precision (%CV) | < 15 | < 15 | < 15 |
| Inter-day Precision (%CV) | < 15 | < 15 | < 15 |
Note: The data in this table is representative and compiled from typical validation parameters for similar bioanalytical methods.[7][8] Specific values for cariprazine in brain tissue would need to be established through method validation studies.
Visualizations
Caption: Workflow for Cariprazine Analysis in Brain Tissue.
Caption: Cariprazine Metabolic Pathway.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. ClinPGx [clinpgx.org]
- 4. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated UPLC-MS-MS Assay for the Rapid Determination of Lorcaserin in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cariprazine Hydrochloride in Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) hydrochloride, an atypical antipsychotic, has emerged as a significant area of research for treatment-resistant schizophrenia (TRS). Its unique pharmacological profile, characterized by dopamine (B1211576) D3 and D2 receptor partial agonism with a preference for the D3 receptor, offers a novel mechanistic approach to treating this challenging condition.[1][2][3] These application notes provide a comprehensive overview of the current research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows. Cariprazine is also a partial agonist at the serotonin (B10506) 5-HT1A receptor and an antagonist at 5-HT2B and 5-HT2A receptors.[2]
Mechanism of Action
Cariprazine's therapeutic effects in schizophrenia are thought to be mediated through a combination of partial agonist activity at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors, along with antagonist activity at serotonin 5-HT2A receptors.[4][5] Its high affinity for the D3 receptor is a key differentiator from other antipsychotics and is hypothesized to contribute to its efficacy against negative and cognitive symptoms.[6][7] The partial agonism at D2 receptors is believed to be responsible for the improvement in positive symptoms.[6]
Signaling Pathway of Cariprazine
Caption: Cariprazine's multifaceted receptor binding and functional activity.
Quantitative Data Summary
The following tables summarize the efficacy of cariprazine in patients with schizophrenia, including those with treatment resistance or predominantly negative symptoms, based on data from various clinical trials.
Table 1: Efficacy of Cariprazine in Acute Schizophrenia (6-Week Studies)
| Study | Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (LSMD vs. Placebo) | p-value | Reference |
| MD-16 | Cariprazine 1.5-3 mg/d | - | ~96 | - | - | [2] |
| Cariprazine 4.5 mg/d | - | ~96 | -10.4 | <0.0001 | [8] | |
| MD-04 | Cariprazine 3 mg/d | - | ~96 | - | 0.28 | [8] |
| Cariprazine 6 mg/d | - | ~96 | - | 0.013 | [8] | |
| MD-05 | Cariprazine 3-6 mg/d | - | ~96 | -6.8 | 0.003 | [8] |
LSMD: Least Squares Mean Difference
Table 2: Relapse Prevention in Schizophrenia (Randomized Withdrawal Study)
| Study | Treatment Group | N | Relapse Rate | NNT | Reference |
| MD-06 | Cariprazine | 101 | 24.8% | 5 | [2][9] |
| Placebo | 99 | 47.5% | - | [2][9] |
NNT: Number Needed to Treat
Table 3: Efficacy of Cariprazine in Predominantly Negative Symptoms of Schizophrenia (26-Week Study)
| Study | Treatment Group | N | Baseline PANSS-FSNS (Mean) | Primary Outcome | Reference |
| 188-05 | Cariprazine 3-6 mg/d | 230 | ≥ 24 | Statistically significant improvement in PANSS-FSNS vs. risperidone | [8] |
| Risperidone 3-6 mg/d | 231 | ≥ 24 | - | [8] |
PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms
Experimental Protocols
Protocol 1: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for Acute Schizophrenia
This protocol is a synthesized representation based on typical study designs for acute schizophrenia exacerbation.[8][9]
1. Objective: To evaluate the efficacy and safety of cariprazine in adults with an acute exacerbation of schizophrenia.
2. Study Design: 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
3. Patient Population:
- Inclusion Criteria:
- Age 18-60 years.
- Diagnosis of schizophrenia as defined by DSM-IV-TR.
- Acute exacerbation of psychotic symptoms for < 4 weeks.
- PANSS total score ≥ 70 and ≤ 120.
- CGI-S score ≥ 4 (moderately ill).[10]
- Exclusion Criteria:
- Treatment-resistant schizophrenia (failure of ≥ 2 adequate antipsychotic trials).[10]
- Significant risk of suicide or homicide.
- Recent substance abuse or dependence.
- Concomitant use of other antipsychotic medications.
4. Treatment:
- Patients are randomized to receive a fixed or flexible dose of cariprazine (e.g., 1.5 mg/d, 3 mg/d, 4.5 mg/d, 6 mg/d) or placebo, administered orally once daily.
- A titration schedule may be employed, for instance, starting at 1.5 mg/d and increasing by 1.5 mg increments as tolerated to the target dose.[1][8]
5. Assessments:
- Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 6.
- Secondary Efficacy Endpoints: Change from baseline in CGI-S score, PANSS positive and negative subscale scores.
- Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and laboratory tests.
6. Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM).
Experimental Workflow: Acute Schizophrenia Trial
Caption: A typical workflow for a 6-week acute schizophrenia clinical trial.
Protocol 2: Augmentation Strategy for Treatment-Resistant Schizophrenia
This protocol is based on case reports and emerging clinical practice for using cariprazine as an adjunctive therapy.[7][11]
1. Objective: To evaluate the efficacy and safety of cariprazine as an augmentation agent in patients with treatment-resistant schizophrenia who have had an inadequate response to clozapine (B1669256) or other antipsychotics.
2. Study Design: Open-label, prospective cohort study.
3. Patient Population:
- Inclusion Criteria:
- Diagnosis of schizophrenia (DSM-5).
- Confirmed treatment resistance, defined as a failure to respond to at least two different antipsychotics from different chemical classes at an adequate dose and duration.
- Currently on a stable dose of a primary antipsychotic (e.g., clozapine, long-acting injectable).
- Persistent positive, negative, or cognitive symptoms.
- Exclusion Criteria:
- Intolerance to the primary antipsychotic.
- Acute, severe psychotic exacerbation requiring hospitalization.
4. Treatment:
- Cariprazine is initiated as an add-on therapy at a starting dose of 1.5 mg/day.
- The dose is gradually titrated upwards based on clinical response and tolerability, typically in 1.5 mg increments every 3-7 days, to a target dose of 3-6 mg/day.[1]
5. Assessments:
- Primary Efficacy Endpoint: Change from baseline in PANSS total score and CGI-S score at 12 and 26 weeks.
- Secondary Efficacy Endpoints: Changes in measures of negative symptoms (e.g., SANS or PANSS-FSNS), cognitive function, and hostility/aggression.
- Safety and Tolerability: Close monitoring for extrapyramidal symptoms (EPS), akathisia, and metabolic changes.
Logical Relationships in Patient Stratification for TRS
Caption: Stratification process for identifying treatment-resistant schizophrenia.
Conclusion
Cariprazine hydrochloride presents a promising therapeutic option for patients with treatment-resistant schizophrenia, particularly those with prominent negative symptoms. Its unique D3-preferring receptor pharmacology distinguishes it from other antipsychotics and may underlie its observed clinical benefits.[1][6][7] The provided protocols and data serve as a guide for researchers and clinicians in designing and interpreting studies on the application of cariprazine in this patient population. Further research, especially in the form of large-scale, controlled trials, is warranted to fully elucidate its role in the management of treatment-resistant schizophrenia.
References
- 1. Cariprazine: Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. droracle.ai [droracle.ai]
- 6. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 7. Cariprazine: an augmentation strategy for treatment-resistant schizophrenia with pro-cognitive and anti-hostility effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. VRAYLAR® (cariprazine) Efficacy for Schizophrenia [vraylarhcp.com]
- 10. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cariprazine Hydrochloride in Animal Models of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cariprazine (B1246890) hydrochloride in preclinical animal models of major depressive disorder (MDD). The following sections detail effective dosages, experimental protocols for inducing depressive-like states, and behavioral assays for assessing antidepressant efficacy.
Introduction
Cariprazine hydrochloride is an atypical antipsychotic with a unique pharmacological profile, acting as a dopamine (B1211576) D₂ and D₃ receptor partial agonist with a preference for the D₃ receptor.[1][2][3][4] It also exhibits partial agonism at serotonin (B10506) 5-HT₁A receptors and antagonism at 5-HT₂A receptors.[4][5][6] Preclinical studies in rodent models have demonstrated its potential as a therapeutic agent for MDD, particularly in alleviating anhedonia, a core symptom of depression.[1][7][8] The antidepressant-like effects of cariprazine are suggested to be mediated, at least in part, through its activity at dopamine D₃ receptors.[1][2][3][9]
Quantitative Data Summary
The following tables summarize the effective dosage ranges of this compound in various animal models of depression and related behavioral tests.
Table 1: Effective Dosages of this compound in Mouse Models of Depression
| Animal Model | Strain | Dosage Range (mg/kg) | Administration Route | Duration | Key Findings |
| Chronic Unpredictable Stress (CUS) | Wild-type | 0.03, 0.1, 0.2, 0.4 | Intraperitoneal (i.p.) | 26 days | Attenuated anhedonic-like behavior.[1][2][3] |
| Chronic Unpredictable Stress (CUS) | Dopamine D₃-knockout | 0.03, 0.1, 0.2, 0.4 | Intraperitoneal (i.p.) | 26 days | No significant effect on anhedonic-like behavior, suggesting D₃ receptor dependence.[2][3][9] |
Table 2: Effective Dosages of this compound in Rat Models of Depression and Cognitive Deficits
| Animal Model | Strain | Dosage Range (mg/kg) | Administration Route | Duration | Key Findings |
| Chronic Mild Stress | Not Specified | 0.03 - 0.25 | Not Specified | 5 weeks | Reduced anhedonia-like behavior.[8] |
| Phencyclidine (PCP)-induced Cognitive Deficit | Lister Hooded | 0.05, 0.1, 0.25 | Oral (p.o.) | Acute | Improved deficits in novel object recognition and social interaction.[10][11] |
| Scopolamine-induced Memory Impairment | Not Specified | 0.25, 0.5, 1 | Intraperitoneal (i.p.) | 14 days | Improved learning, recognition, and spatial memory.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chronic Unpredictable Stress (CUS) Protocol for Mice
This protocol is designed to induce a state of chronic stress, leading to depressive-like behaviors such as anhedonia.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard mouse housing cages
-
Stroboscope
-
Tilted cages (45°)
-
Water bottles
-
Wet bedding
-
Empty cages (for social isolation)
-
Predator odor (e.g., fox urine)
-
Restraint tubes
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before initiating the CUS protocol, conduct baseline behavioral tests (e.g., Sucrose (B13894) Preference Test) to establish individual preferences.
-
CUS Procedure (4-8 weeks): Expose mice to a series of mild, unpredictable stressors daily. The stressors should be varied to prevent habituation. A sample weekly schedule is provided below. It is crucial to ensure the stressors are applied at unpredictable times of the day.
-
Day 1: Damp bedding (100-200 ml of water in the cage) for 12 hours.
-
Day 2: Cage tilt (45°) for 12 hours.
-
Day 3: Strobe light exposure (1 Hz) for 12 hours.
-
Day 4: Social isolation in a new cage for 24 hours.
-
Day 5: Predator odor exposure for 1 hour.
-
Day 6: Restraint stress in a well-ventilated tube for 2 hours.
-
Day 7: No bedding for 12 hours.
-
-
Control Group: House control mice in a separate room and handle them daily to mimic the handling of the stressed group.
-
Drug Administration: Administer this compound or vehicle daily via the desired route (e.g., i.p. injection) throughout the CUS period.
-
Behavioral Testing: Conduct behavioral tests (e.g., Sucrose Preference Test, Novelty-Induced Hypophagia Test) at the end of the CUS protocol to assess the effects of cariprazine.
Sucrose Preference Test (SPT)
The SPT is a widely used assay to measure anhedonia in rodents, based on the principle that stressed or depressed animals will show a reduced preference for a sweetened solution over water.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, habituate the mice to the two-bottle setup by providing two bottles of tap water.
-
Sucrose Habituation: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.
-
Deprivation: Before the test, deprive the animals of water (but not food) for 4 hours to encourage drinking.
-
Test: Place two pre-weighed bottles in the cage: one with 1% sucrose solution and one with tap water. The position of the bottles should be counterbalanced across cages to avoid side preference.
-
Measurement: After 24 hours, weigh both bottles to determine the amount of sucrose solution and water consumed.
-
Calculation: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100
-
Novelty-Induced Hypophagia (NIH) Test
The NIH test assesses anxiety- and depression-related behaviors by measuring the latency to eat a palatable food in a novel and potentially stressful environment.
Materials:
-
Novel testing cage (different from the home cage)
-
Palatable food (e.g., a small piece of a sweet cereal)
-
Stopwatch
Procedure:
-
Food Deprivation: Food-deprive the mice for 24 hours before the test to ensure motivation to eat. Water should be available ad libitum.
-
Habituation to Palatable Food: In the 24 hours prior to food deprivation, provide the palatable food in the home cage for a short period to familiarize the animals with it.
-
Test: Place a single pellet of the palatable food in the center of the novel testing cage.
-
Procedure: Gently place the mouse in a corner of the novel cage.
-
Measurement: Start the stopwatch and measure the latency to the first bite of the food pellet. A maximum test duration of 10 minutes is recommended. If the animal does not eat within this time, a latency of 600 seconds is recorded.
-
Home Cage Consumption: Immediately after the test, return the mouse to its home cage and measure the amount of the same palatable food consumed in 5 minutes to control for appetite.
Forced Swim Test (FST) for Rats
The FST is a common behavioral despair test used to screen for antidepressant efficacy.
Materials:
-
Transparent Plexiglas cylinder (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Stopwatch
-
Towels
Procedure:
-
Pre-test Session (Day 1): Fill the cylinder with water to a depth of 30 cm. Gently place each rat in the cylinder for a 15-minute swim session. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle at appropriate time points before the test session (e.g., 24h, 5h, and 1h before the test).
-
Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Post-test Care: After the test, remove the rat, dry it thoroughly, and return it to its home cage.
Visualizations
Proposed Mechanism of Action of Cariprazine in Depression
Caption: Proposed mechanism of cariprazine's antidepressant effects.
Experimental Workflow for CUS Model and Behavioral Testing
Caption: Workflow for evaluating cariprazine in the CUS model.
References
- 1. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 8. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 9. samuelslab.com [samuelslab.com]
- 10. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting cariprazine hydrochloride solubility issues for in vitro experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of cariprazine (B1246890) hydrochloride for in vitro research applications.
Frequently Asked Questions (FAQs)
Q1: What is cariprazine hydrochloride and why is its solubility a concern for in vitro experiments?
A1: this compound is the salt form of cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A/2B receptors.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[4] This inherent low solubility in aqueous solutions, such as cell culture media and buffers, can lead to precipitation, making it challenging to achieve accurate and reproducible concentrations for in vitro studies.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a crystalline solid that is freely soluble in methanol, soluble in ethanol, and sparingly soluble in aqueous buffers.[1] Its solubility in aqueous media is highly dependent on pH.[4][5] The compound is significantly more soluble in acidic conditions (pH 1-4) and practically insoluble at neutral or basic pH.[4][5] For organic solvents, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.[1][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: DMSO is the most commonly recommended organic solvent for preparing stock solutions of this compound for in vitro use.[1][6][7] Ethanol is also a viable option.[1] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6][8]
Q4: How should I store this compound powder and its stock solutions?
A4: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[6][9] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[6][8] Aqueous solutions are not recommended for storage beyond one day.[1]
Solubility Data
The solubility of this compound can vary based on the solvent, pH, temperature, and purity of the compound. The data below is compiled from multiple sources to provide a general guide.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Notes | Citations |
| DMSO | <1 - 12 | Solubility can vary. Use of fresh DMSO and sonication is recommended. | [1][6][7][8][9] |
| Ethanol | ~5 - 12 | [1][6] | |
| Methanol | Freely Soluble | [10] | |
| Water | Insoluble / Very Low | Highly pH-dependent. | [6] |
| Dimethylformamide (DMF) | ~0.5 | [1] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Achieved by first dissolving in DMSO, then diluting with PBS. | [1] |
Table 2: pH-Dependent Aqueous Solubility at 37°C
| pH | Solubility (mg/mL) |
| 1.0 | 3.25 - 3.5 |
| 2.0 | 8.93 |
| 3.0 | 6.0 - 11.03 |
| 4.0 | 3.23 |
| 4.5 | 13.8 |
| 5.0 | 0.35 |
| 6.0 | 0.02 |
| 7.0 | 0.001 |
Data compiled from multiple sources.[4][5][11]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7][8] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[6][8]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol details the critical step of diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture medium, PBS) to minimize precipitation.
-
Pre-warm Medium: Warm your aqueous medium to the experimental temperature (typically 37°C).
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. The final concentration of DMSO in the medium should be kept low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cellular toxicity.
-
Serial Dilution (Recommended): For high dilutions, it is best to perform one or more intermediate dilution steps in the aqueous medium.
-
Dilution Technique:
-
Pipette the required volume of pre-warmed aqueous medium into a sterile tube.
-
While vortexing or vigorously pipetting the medium, add the small volume of the DMSO stock solution directly into the medium. Do not add the medium to the DMSO stock. This rapid mixing is crucial to prevent the compound from precipitating.
-
-
Final Check: Ensure the final working solution is clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions.[1]
Troubleshooting Guide
Problem: My this compound precipitated after I diluted my DMSO stock into my cell culture medium/buffer.
This is a common issue due to the compound's low aqueous solubility at neutral pH. Follow these steps to diagnose and solve the problem.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 1083076-69-0 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 10. japtronline.com [japtronline.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Managing Extrapyramidal Side Effects of Cariprazine Hydrochloride in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing extrapyramidal side effects (EPS) associated with cariprazine (B1246890) hydrochloride during clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for cariprazine's potential to cause extrapyramidal side effects?
A1: Cariprazine is a potent dopamine (B1211576) D2 and D3 receptor partial agonist with a higher affinity for D3 receptors. While its partial agonism at D2 receptors is thought to reduce the risk of EPS compared to full antagonists, its activity at these receptors in the nigrostriatal pathway can still lead to these side effects. Additionally, cariprazine acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors, which can modulate dopamine release and potentially mitigate EPS risk.
Q2: What are the most commonly reported extrapyramidal side effects with cariprazine in clinical trials?
A2: The most frequently reported EPS with cariprazine are akathisia and parkinsonism. Other less common EPS include dystonia and restlessness. The incidence of these side effects is generally dose-dependent.[1][2]
Q3: Are there specific patient populations at higher risk for developing cariprazine-induced EPS?
A3: While data is still emerging, factors that may increase the risk of EPS with antipsychotics in general include a history of EPS with other medications, higher doses, rapid dose titration, and younger age.
Q4: How soon after initiating cariprazine can EPS be expected to appear?
A4: Most EPS events associated with cariprazine tend to occur early in treatment, often within the first few weeks of initiation or after a dose increase.[1]
Q5: Can cariprazine-induced EPS be managed without discontinuing the drug?
A5: Yes, in many cases, EPS can be managed effectively. Common strategies include dose reduction of cariprazine, or the addition of an adjunctive medication to manage the specific symptoms.[3][4]
Troubleshooting Guides
Issue: Patient presents with symptoms of inner restlessness, an inability to sit still, and pacing.
1. Initial Assessment:
-
Identify the specific symptoms: Is the patient experiencing a subjective feeling of inner restlessness? Are there observable signs of repetitive movements, such as rocking, shifting weight, or marching in place?
-
Administer a validated rating scale: Use the Barnes Akathisia Rating Scale (BARS) to quantify the severity of akathisia.
2. Management Algorithm:
Issue: Patient exhibits tremor, rigidity, and bradykinesia.
1. Initial Assessment:
-
Characterize the symptoms: Observe for resting tremor, cogwheel rigidity, and slowness of movement.
-
Administer a validated rating scale: Use the Simpson-Angus Scale (SAS) to assess the severity of parkinsonism.
2. Management Algorithm:
Data Presentation
Table 1: Incidence of Treatment-Emergent Akathisia and Extrapyramidal Symptoms in Cariprazine Clinical Trials (Bipolar I Disorder - Manic/Mixed Episodes)
| Adverse Event | Placebo (N=443) | Cariprazine 3-12 mg/day (N=622) |
| Akathisia | 4.8% | 20.2% |
| Restlessness | 2.3% | 6.7% |
Data from a pooled analysis of three short-term, placebo-controlled studies in patients with acute manic or mixed episodes of bipolar I disorder.[1]
Table 2: Incidence of Treatment-Emergent Akathisia and Extrapyramidal Symptoms in Cariprazine Clinical Trials (Bipolar I Depression)
| Adverse Event | Placebo (N=593) | Cariprazine 1.5 mg/day (N=406) | Cariprazine 3 mg/day (N=408) |
| Akathisia | 2.1% | 5.5% | 9.6% |
| Restlessness | 3.2% | 2.1% | 6.6% |
Data from a pooled analysis of three fixed-dose studies in patients with bipolar I depression.[1]
Experimental Protocols
Protocol 1: Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
Objective: To provide a standardized method for quantifying the severity of drug-induced akathisia.
Methodology:
-
Observation (Objective Assessment):
-
Observe the patient in a seated position for at least two minutes.
-
Observe the patient in a standing position for at least two minutes.
-
During the observation periods, engage the patient in neutral conversation.
-
Rate the patient's restless movements based on the BARS objective criteria (shuffling, rocking, pacing).
-
-
Patient Interview (Subjective Assessment):
-
Ask the patient about their subjective experience of restlessness using the specific questions outlined in the BARS.
-
Inquire about the intensity and distress caused by these feelings.
-
-
Scoring:
-
Score the objective and subjective items according to the BARS scoring guidelines.
-
Calculate the global clinical assessment of akathisia.
-
Protocol 2: Assessment of Parkinsonism using the Simpson-Angus Scale (SAS)
Objective: To provide a standardized method for quantifying the severity of drug-induced parkinsonism.
Methodology:
-
Gait and Posture Assessment:
-
Observe the patient's gait as they walk into the examination room, noting arm swing and posture.
-
-
Motor Examination:
-
Arm Dropping: Assess the speed of arm fall from a raised position.
-
Shoulder Shaking: Evaluate rigidity by passively shaking the patient's shoulders.
-
Elbow Rigidity: Assess for resistance during passive flexion and extension of the elbow.
-
Wrist Rigidity: Evaluate for rigidity during passive movement of the wrist.
-
Head Dropping: Assess for neck muscle rigidity.
-
Glabellar Tap: Test for the persistence of the blink reflex with repeated tapping.
-
Tremor: Observe for tremor at rest.
-
Salivation: Observe for excessive salivation.
-
-
Scoring:
-
Score each of the 10 items on a 5-point scale (0-4).
-
The total score is the sum of the individual item scores. A mean score (total score divided by 10) is often used for interpretation.
-
Protocol 3: Comprehensive Assessment of EPS using the Extrapyramidal Symptom Rating Scale (ESRS)
Objective: To provide a comprehensive assessment of various drug-induced movement disorders.
Methodology:
-
Patient Questionnaire:
-
Administer the ESRS questionnaire to gather the patient's subjective report of parkinsonism, akathisia, dystonia, and dyskinesia.
-
-
Motor Examination:
-
Conduct a systematic motor examination as detailed in the ESRS manual. This includes observation of spontaneous movements, as well as specific activation procedures to elicit abnormal movements.
-
Assess for parkinsonian signs (tremor, rigidity, bradykinesia).
-
Assess for dystonic postures and movements.
-
Assess for dyskinetic movements (chorea, athetosis).
-
Assess for akathisia.
-
-
Scoring:
-
Score each item based on the severity of the observed or reported symptom according to the ESRS guidelines.
-
The scale provides subscale scores for each category of movement disorder.
-
Signaling Pathway
References
- 1. 145 Incidence and Characteristics of Akathisia and Restlessness During Cariprazine Treatment for Bipolar I Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A case series of serious and unexpected adverse drug reactions under treatment with cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cariprazine Hydrochloride Dosage to Minimize Akathisia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cariprazine (B1246890) hydrochloride dosage and minimize the incidence of akathisia in experimental and clinical settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of cariprazine-induced akathisia?
A1: The precise mechanism of cariprazine-induced akathisia is not fully elucidated. However, it is believed to be related to its action as a partial agonist at dopamine (B1211576) D2 and D3 receptors.[1][2] Blockade of D2 receptors in the nigrostriatal pathway is a key mechanism behind antipsychotic-induced movement disorders.[3] While cariprazine's partial agonism is thought to reduce the risk of extrapyramidal symptoms (EPS) compared to full antagonists, it can still disrupt dopaminergic signaling and lead to akathisia.[1][4] There is also evidence suggesting an imbalance between the dopaminergic and other neurotransmitter systems, such as the serotonergic and noradrenergic systems, may contribute to the development of akathisia.[5][6]
Q2: Is there a dose-dependent relationship between cariprazine and akathisia?
A2: Yes, clinical trial data consistently demonstrate a dose-dependent relationship between cariprazine dosage and the incidence of akathisia.[1][2][7] Higher doses of cariprazine are associated with a higher risk of developing akathisia across different patient populations, including those with schizophrenia and bipolar disorder.[8][9] Therefore, utilizing the lowest effective dose is a primary strategy for minimizing this adverse effect.[7]
Q3: What is the typical onset and duration of cariprazine-induced akathisia?
A3: Cariprazine-induced akathisia most commonly emerges within the first few weeks of treatment initiation or following a dose increase.[1][4] The median time to resolution of akathisia after the last dose of cariprazine is approximately one week.[2] In some clinical studies, the median time to resolution with management strategies like adding anti-akathisia medication was around 15-17 days.[10][11]
Q4: How can cariprazine-induced akathisia be managed in a research setting?
A4: Management of cariprazine-induced akathisia in a research setting should be protocol-defined and may include:
-
Dose Reduction: If akathisia develops, reducing the cariprazine dosage is a primary intervention.[4][11]
-
Slower Titration: Implementing a slower dose titration schedule at the beginning of a study can help mitigate the risk.[7]
-
Rescue Medication: The use of adjunctive medications can be effective. Propranolol (B1214883) is a commonly used beta-blocker for managing akathisia.[1][10][12] Benzodiazepines, such as clonazepam, may also be considered.[12]
-
Antipsychotic Switching: In clinical practice, switching to an antipsychotic with a lower propensity for akathisia is an option.[12][13]
Section 2: Troubleshooting Guides
Guide 1: High Incidence of Akathisia Observed in a Clinical Trial Cohort
| Potential Cause | Troubleshooting Steps |
| Rapid Dose Titration | 1. Review the study protocol's titration schedule. 2. Consider amending the protocol to incorporate a slower dose escalation, for example, increasing the dose every 7-14 days instead of more rapidly.[7] 3. For ongoing participants, consider holding the dose steady for a longer period before the next increase. |
| High Starting or Target Dose | 1. Analyze efficacy and safety data to determine if a lower dose range could be effective. 2. If the protocol allows, consider amending the target dose to the lower end of the therapeutic range (e.g., 1.5-3 mg/day for bipolar depression).[1][2] |
| Concomitant Medications | 1. Review participant medications for other agents that could potentially induce or exacerbate akathisia (e.g., certain antidepressants or antiemetics).[5] 2. If clinically appropriate, consider alternatives for these concomitant medications. |
| Inadequate Assessment | 1. Ensure all research staff are properly trained in the administration and scoring of the Barnes Akathisia Rating Scale (BARS).[14][15] 2. Implement regular akathisia assessments, especially during the initial weeks of treatment and after any dose change.[12] |
Guide 2: Managing a Study Participant with Acute Akathisia
| Symptom Severity (BARS Global Score) | Recommended Action Plan |
| Mild (Score of 2) | 1. Continue cariprazine at the current dose and monitor closely. 2. Re-assess with the BARS within 3-5 days. 3. If symptoms persist or worsen, consider a dose reduction. |
| Moderate (Score of 3) | 1. Reduce the cariprazine dose to the previous tolerated level.[11] 2. Consider initiating treatment with propranolol (e.g., 20-120 mg/day, divided doses), if permitted by the study protocol and clinically appropriate.[12] 3. Monitor for improvement and potential side effects of the rescue medication. |
| Severe (Score of 4-5) | 1. Temporarily withhold the next dose of cariprazine. 2. Immediately consult with the study physician and consider discontinuing the participant from the study drug.[4] 3. Administer a benzodiazepine (B76468) (e.g., clonazepam 0.5-2.5 mg/day) for rapid symptom relief, if clinically indicated and protocol-permissible.[12] 4. Provide supportive care and ensure patient safety. |
Section 3: Data Presentation
Table 1: Incidence of Akathisia with Cariprazine in Bipolar Depression Clinical Trials
| Treatment Group | Incidence of Akathisia |
| Placebo | 2.1%[2] |
| Cariprazine 1.5 mg/day | 5.5%[2] |
| Cariprazine 3 mg/day | 9.6%[2] |
| Overall Cariprazine | 7.6% [2] |
Table 2: Incidence of Akathisia with Cariprazine in Bipolar Mania Clinical Trials
| Treatment Group | Incidence of Akathisia |
| Placebo | 4.8%[7] |
| Cariprazine (3-12 mg/day) | 20.2%[7] |
Table 3: Incidence of Akathisia with Cariprazine in Schizophrenia Clinical Trials (Pooled Data)
| Treatment Group | Incidence of Akathisia |
| Placebo | Not specified in this source |
| Cariprazine 1.5 mg/day | Suggestion of dose response, specific % not provided[8] |
| Cariprazine 3 mg/day | Suggestion of dose response, specific % not provided[8] |
| Cariprazine 4.5 mg/day | Suggestion of dose response, specific % not provided[8] |
| Cariprazine 6 mg/day | Suggestion of dose response, specific % not provided[8] |
| Overall Cariprazine (1.5-6 mg/day) | 14.6% [8] |
Section 4: Experimental Protocols
Protocol 1: Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
Objective: To provide a standardized method for the assessment and quantification of drug-induced akathisia.
Materials:
-
Barnes Akathisia Rating Scale (BARS) scoring sheet.
-
Private room for assessment.
-
Chair for the participant.
Procedure:
-
Observation (Objective Assessment):
-
Observe the participant in a seated position for a minimum of two minutes while engaging in neutral conversation.[14][16]
-
Observe the participant in a standing position for a minimum of two minutes, again while in neutral conversation.[14][16]
-
Note any characteristic restless movements such as shuffling or tramping of the legs, rocking from foot to foot, or an inability to remain still.[14]
-
Score the objective component of the BARS based on the duration and severity of these movements.
-
-
Subjective Assessment:
-
Following the observation period, directly question the participant about their subjective experience of restlessness.[14][16]
-
Use open-ended questions such as: "Are you feeling restless or fidgety inside?", "Do you feel a need to move your legs?", "Is it difficult for you to sit or stand still?".
-
Assess the participant's awareness of their restlessness and the level of distress it is causing them.[14]
-
Score the subjective awareness and distress components of the BARS based on the participant's self-report.
-
-
Global Clinical Assessment:
-
Based on the objective and subjective findings, make a global clinical assessment of the severity of akathisia.[16][17]
-
Use the anchored scoring criteria of the BARS global scale (0 = absent to 5 = severe).[18] A score of 2 or more on the global assessment is generally considered indicative of the presence of akathisia.
-
Protocol 2: Preclinical Assessment of Akathisia-like Behavior in Rodents
Objective: To evaluate the potential of a test compound to induce akathisia-like behavior in a rodent model.
Model: While no perfect animal model exists, neuroleptic-induced defecation in rats has been used as a proxy for the subjective distress component of akathisia.[19] Increased locomotor activity can also be measured as an objective sign.
Materials:
-
Test compound (e.g., cariprazine hydrochloride).
-
Vehicle control.
-
Positive control (e.g., haloperidol).
-
Rat open field apparatus equipped with automated activity monitoring.
-
Standard rat housing.
Procedure:
-
Acclimation:
-
Acclimate rats to the testing room and open field apparatus for a specified period (e.g., 30 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.
-
-
Dosing:
-
Administer the test compound, vehicle, or positive control to different groups of rats at the desired doses and route of administration.
-
-
Behavioral Assessment:
-
At the predicted time of peak drug effect, place each rat individually into the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
At the end of the session, count the number of fecal boli produced by each rat.
-
-
Data Analysis:
-
Compare the mean locomotor activity and fecal boli count between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in both locomotor activity and defecation in the test compound group compared to the vehicle group may suggest an akathisia-like potential.
-
Section 5: Mandatory Visualizations
Caption: Experimental workflow for akathisia assessment and management in a clinical trial.
Caption: Hypothesized signaling pathway for cariprazine-induced akathisia.
References
- 1. Frontiers | Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsdjournal.org [rsdjournal.org]
- 4. A case series of serious and unexpected adverse drug reactions under treatment with cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akathisia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. 145 Incidence and Characteristics of Akathisia and Restlessness During Cariprazine Treatment for Bipolar I Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Safety and Tolerability of Cariprazine in Patients with Schizophrenia: A Pooled Analysis of Eight Phase II/III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidence and Characteristics of Akathisia with Adjunctive Cariprazine Treatment in Patients with Major Depressive Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. gedeonrichter.com [gedeonrichter.com]
- 11. researchgate.net [researchgate.net]
- 12. The Assessment and Treatment of Antipsychotic-Induced Akathisia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drsherispirt.com [drsherispirt.com]
- 15. psychiatrywiki.org [psychiatrywiki.org]
- 16. simpleandpractical.com [simpleandpractical.com]
- 17. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. Animal models of acute drug-induced akathisia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Mitochondrial Effects of Cariprazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of cariprazine (B1246890) hydrochloride on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased viability in our neuronal cell cultures treated with cariprazine. What could be the underlying mitochondrial mechanism?
A1: Cariprazine hydrochloride has been identified as a direct inhibitor of mitochondrial respiratory chain Complex I.[1][2] This inhibition disrupts the electron transport chain, leading to a significant decline in cellular ATP production, which is particularly pronounced in ventral midbrain neurons.[1][2][3] The resulting energy deficit can compromise cell viability and function. We recommend quantifying ATP levels and assessing mitochondrial respiration to confirm this as the mechanism of toxicity in your specific cell model.
Q2: Our oxygen consumption rate (OCR) measurements show a decrease in basal and maximal respiration after cariprazine treatment. How can we confirm this is a direct effect on Complex I?
A2: The observed decrease in OCR is consistent with the known inhibitory effect of cariprazine on Complex I.[2] To specifically pinpoint Complex I as the target, you can perform a mitochondrial respiration assay using substrates that feed electrons into different points of the electron transport chain. For instance, in permeabilized cells or isolated mitochondria, measure respiration first with Complex I substrates (e.g., pyruvate (B1213749), glutamate, malate) and then with a Complex II substrate (e.g., succinate) in the presence of a Complex I inhibitor like rotenone. A significant reduction in Complex I-driven respiration, but not Complex II-driven respiration (in the absence of rotenone), would strongly indicate a direct effect of cariprazine on Complex I.
Q3: We have detected an increase in reactive oxygen species (ROS) in our cells following exposure to high concentrations of cariprazine. Is this an expected off-target effect?
A3: Yes, an increase in ROS production is a potential downstream consequence of Complex I inhibition by cariprazine.[3] When the electron flow through Complex I is blocked, electrons can be passed directly to molecular oxygen, generating superoxide (B77818) radicals, which are then converted to hydrogen peroxide and other ROS. Studies have shown a significant increase in hydrogen peroxide production at a cariprazine concentration of 100 µM in pig brain mitochondria.[3]
Q4: Is the mitochondrial toxicity of cariprazine cell-type specific?
A4: Current research suggests a degree of cell-type specificity. For example, studies have shown a greater bioenergetic inhibition and ATP decline in ventral midbrain neurons compared to forebrain neurons.[1][2] However, inhibitory effects on mitochondrial respiration have also been observed in non-neuronal cells, such as human cardiomyocytes, which lack the primary on-target dopamine (B1211576) receptors.[2] This indicates that the off-target mitochondrial liability is not dependent on the expression of its known pharmacological targets.
Q5: What are the expected IC50 values for cariprazine's inhibition of mitochondrial respiration?
A5: While the provided search results do not contain specific IC50 values for cariprazine, related third-generation antipsychotics like aripiprazole (B633) have been shown to inhibit Complex I-linked respiration with IC50 values around 13 µM in pig brain mitochondria.[4] Given that cariprazine shares a similar mechanism of action at Complex I, its IC50 is likely to be in a comparable micromolar range.[1][2] It is important to determine the IC50 empirically in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with cariprazine treatment.
-
Possible Cause 1: Cell Culture Media. The composition of your cell culture medium can significantly impact the apparent toxicity of mitochondrial inhibitors. Cells grown in high-glucose medium can compensate for mitochondrial dysfunction by upregulating glycolysis.
-
Troubleshooting Step: To unmask mitochondrial toxicity, culture your cells in a medium containing galactose instead of glucose.[5] This forces the cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial inhibitors like cariprazine.
-
-
Possible Cause 2: Drug Concentration and Incubation Time. The effects of cariprazine on mitochondrial function are dose- and time-dependent.
-
Troubleshooting Step: Perform a dose-response curve with a range of cariprazine concentrations and measure viability at several time points (e.g., 4, 12, 24 hours) to establish a clear dose- and time-dependent effect.
-
-
Possible Cause 3: Cell Density. High cell density can alter the microenvironment and affect cellular metabolism, potentially masking drug effects.
-
Troubleshooting Step: Ensure you are seeding cells at a consistent and appropriate density for your assays.
-
Issue 2: Difficulty interpreting high-resolution respirometry data.
-
Possible Cause 1: Incorrect Substrate, Uncoupler, and Inhibitor (SUI) Protocol. The sequence of substrate and inhibitor additions is critical for correctly attributing changes in oxygen consumption to specific parts of the electron transport chain.
-
Troubleshooting Step: Follow a standardized SUI protocol. A common sequence for assessing Complex I inhibition is:
-
Basal respiration (endogenous substrates).
-
Addition of Complex I substrates (e.g., pyruvate + malate).
-
Addition of ADP to stimulate oxidative phosphorylation (State 3 respiration).
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Addition of succinate (B1194679) (Complex II substrate) to assess convergent electron flow.
-
Addition of a Complex I inhibitor (e.g., rotenone) to isolate Complex II-driven respiration. Compare the results with and without cariprazine pre-incubation.
-
-
-
Possible Cause 2: Mitochondrial Integrity. Poor mitochondrial integrity in isolated mitochondria or permeabilized cells can lead to unreliable results.
-
Troubleshooting Step: Assess the quality of your mitochondrial preparation by measuring the respiratory control ratio (RCR), which is the ratio of State 3 to State 4 (ADP-limited) respiration. A high RCR indicates well-coupled, healthy mitochondria.
-
Quantitative Data Summary
Table 1: Effects of Cariprazine and Related Antipsychotics on Mitochondrial Function
| Parameter | Drug | Concentration | Model System | Observed Effect | Reference |
| ATP Production | Cariprazine | Not specified | Ventral Midbrain Neurons | ~20% decline | [2] |
| Cariprazine | >10 µM | Pig Brain Mitochondria | Significant decrease | [3] | |
| ROS Production | Cariprazine | 100 µM | Pig Brain Mitochondria | Significant increase in H₂O₂ | [3] |
| Respiration | Cariprazine | Not specified | Primary Embryonic Mouse Neurons | Inhibition of bioenergetics | [1] |
| Cariprazine | Not specified | Pig Brain Mitochondria | Dose-dependent inhibition of Complex I- and Complex II-linked respiration | [3] | |
| Complex I Activity | Cariprazine | Not specified | Isolated Complex I / Mitochondrial Membranes | Direct inhibition | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted for use with an Oroboros Oxygraph-2k or similar instrument to assess the effect of cariprazine on different respiratory states in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from your tissue of interest (e.g., pig brain cortex) using differential centrifugation in a suitable isolation buffer. Determine protein concentration using a BCA or Bradford assay.
-
Chamber Preparation: Calibrate the oxygen sensors and equilibrate the chambers with 2 mL of respiration buffer (e.g., MiR05) at 37°C.
-
Baseline Respiration: Add isolated mitochondria (e.g., 0.1-0.2 mg/mL final concentration) to the chambers and allow the signal to stabilize to measure LEAK respiration (non-ADP stimulated).
-
Complex I-linked Respiration: Add Complex I substrates (e.g., 5 mM pyruvate, 10 mM glutamate, 2 mM malate).
-
State 3 Respiration (OXPHOS): Titrate ADP (e.g., in steps up to 2.5 mM) to measure maximal Complex I-driven oxidative phosphorylation capacity.
-
Cytochrome c Test: Add 10 µM cytochrome c to test for outer mitochondrial membrane integrity. A minimal increase in respiration (<15%) indicates good membrane integrity.
-
Complex II-linked Respiration: Add a Complex II substrate, 10 mM succinate.
-
Uncoupled Respiration: Add a protonophore uncoupler (e.g., FCCP, titrated in small steps) to measure the maximum capacity of the electron transport system (ETS).
-
Inhibition: Add a Complex I inhibitor (1 µM rotenone) followed by a Complex III inhibitor (2.5 µM antimycin A) to terminate respiratory activity and correct for residual oxygen consumption.
-
Cariprazine Treatment: For experimental runs, pre-incubate the mitochondria with the desired concentration of this compound for a set period (e.g., 10-30 minutes) before adding them to the chamber, or inject the drug directly into the chamber and monitor the effect.
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes a common method using a luciferase-based assay kit.
-
Cell Culture: Plate cells (e.g., primary neurons) in a 96-well white-walled plate at a suitable density and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 4 hours).
-
Lysis and Luminescence Reaction:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the reagent equal to the culture medium volume in each well. This reagent typically lyses the cells and provides the luciferase and D-luciferin needed for the reaction.
-
Mix well on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated samples to the vehicle control to determine the relative change in ATP levels.
Visualizations
Caption: this compound directly inhibits Complex I of the mitochondrial electron transport chain.
Caption: Experimental workflow for identifying drug-induced mitochondrial toxicity.
References
- 1. The antipsychotic medications aripiprazole, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of Novel Antipsychotics on Energy Metabolism - In Vitro Study in Pig Brain Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Patient Response to Cariprazine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to cariprazine (B1246890) hydrochloride during clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of cariprazine hydrochloride?
Cariprazine is an atypical antipsychotic that functions as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors.[1][2][3] Its high affinity for the dopamine D3 receptor is a distinguishing feature compared to other antipsychotics.[1][4] The therapeutic effects of cariprazine are believed to be mediated by this combination of partial agonism and antagonism, which helps modulate dopamine and serotonin levels in the brain.[3][5] When endogenous neurotransmitter levels are low, cariprazine acts as an agonist to increase signaling; when levels are high, it acts as an antagonist to decrease signaling.[3][5]
Q2: We are observing a delayed onset of clinical effect in our study subjects. Is this typical for cariprazine?
Yes, a delayed clinical response is expected with cariprazine. This is due to the long half-life of cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][6][7] Changes in dosage will not be fully reflected in plasma concentrations for several weeks.[1][8][9] It takes approximately one week for the total cariprazine exposure (parent drug + active metabolites) to reach 50% of its steady-state concentration, and up to three weeks to achieve 90% of the steady-state.[10] Therefore, it is crucial to monitor patients for treatment response and adverse reactions for several weeks after initiating treatment and following any dose adjustments.[1][8][9]
Q3: What are the primary metabolic pathways for cariprazine, and how can this influence patient response?
Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[1][6][7][11] This metabolism produces two pharmacologically active metabolites, DCAR and DDCAR, which have similar receptor binding profiles to the parent drug and contribute significantly to the overall clinical effect.[11][12] Variability in the activity of these CYP enzymes, due to genetic polymorphisms or co-administration of other drugs, can lead to significant differences in cariprazine plasma concentrations and, consequently, patient response and tolerability.[13]
Q4: Are there known genetic factors that can predict a patient's response to cariprazine?
Currently, pharmacogenetic data for cariprazine is limited.[14] However, the significant role of CYP3A4 and CYP2D6 in its metabolism suggests that genetic variations in these enzymes could influence patient outcomes.[13] For example, individuals who are poor metabolizers of CYP2D6 might experience different drug exposure, although some studies have found no substantial effect of CYP2D6 phenotype on cariprazine pharmacokinetics.[11] Preliminary research suggests that single nucleotide polymorphisms (SNPs) in dopamine and serotonin receptor genes may also play a role in determining the speed and extent of response to cariprazine, though these findings require further validation in larger patient populations.[15]
Troubleshooting Guides
Issue 1: Higher than expected incidence of extrapyramidal symptoms (EPS) and akathisia.
-
Possible Cause: High plasma concentrations of cariprazine and its active metabolites. This can occur due to a higher dose, individual patient sensitivity, or co-administration of a strong CYP3A4 inhibitor.[16][17]
-
Troubleshooting Steps:
-
Verify Concomitant Medications: Check if the patient is taking any known CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin).[16][18][19] If so, a 50% dose reduction of cariprazine is recommended.[1]
-
Assess Dosing Regimen: Adverse effects may appear several weeks after initiation or a dose increase due to the drug's long half-life and accumulation of active metabolites.[8][9] Consider if the dose was titrated too quickly. A gradual titration of 1.5 mg weekly may be beneficial for stable patients.[1]
-
Monitor Plasma Levels: If feasible, therapeutic drug monitoring can help ascertain if the patient's plasma concentrations are within the expected range.
-
Dose Adjustment: Consider reducing the cariprazine dose or, in severe cases, discontinuing the drug.[9]
-
Issue 2: Lack of efficacy or suboptimal response in a subset of patients.
-
Possible Cause: Low plasma concentrations of cariprazine and its active metabolites. This could be due to poor adherence, a low prescribed dose, or co-administration of a CYP3A4 inducer.[16]
-
Troubleshooting Steps:
-
Confirm Medication Adherence: Ensure the patient is taking the medication as prescribed.
-
Review Concomitant Medications: Check for the use of CYP3A4 inducers (e.g., carbamazepine, rifampin, phenytoin, St. John's Wort).[16][18][19] Co-administration with strong CYP3A4 inducers is not recommended.[14][17]
-
Evaluate Dosing and Titration: The recommended dosage range for schizophrenia is 1.5-6 mg/day and for bipolar I disorder (manic or mixed episodes) is 3-6 mg/day.[1][9] Ensure the dose is within the therapeutic range and has been given sufficient time to reach steady-state.
-
Consider Genetic Factors: Although not standard practice, if variability persists across a cohort, consider the potential influence of CYP3A4 or CYP2D6 metabolizer status.
-
Issue 3: Unexpected adverse events not commonly associated with cariprazine.
-
Possible Cause: Drug-drug interactions or underlying patient comorbidities.
-
Troubleshooting Steps:
-
Comprehensive Medication Review: Conduct a thorough review of all prescription and over-the-counter medications, as well as herbal supplements, the patient is taking.[18] Cariprazine can interact with a wide range of medications, including antihistamines, certain antidepressants, and antihypertensives.[2][20]
-
Assess Patient's Medical History: Review for pre-existing conditions such as dementia, diabetes, heart disease, or seizure disorders, which can increase the risk of adverse events.[20]
-
Monitor for Neuroleptic Malignant Syndrome (NMS): Although rare, be vigilant for signs of NMS, a potentially fatal symptom complex associated with antipsychotic drugs. Symptoms include hyperpyrexia, muscle rigidity, and altered mental status.[9]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cariprazine and its Active Metabolites
| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) |
| Half-life | 2-5 days[6][7] | 1-2 days[12] | 2-3 weeks[12] |
| Time to 90% Steady State | ~5 days[10] | ~5 days[10] | ~21 days[10] |
| Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor)[1][6][11] | CYP3A4, CYP2D6[2] | CYP3A4[2] |
| Plasma Protein Binding | 91-97%[2] | High | High |
| Relative Plasma Exposure | Parent Drug | ~30-40% of parent drug[12] | 2-3 fold of parent drug[12] |
Table 2: Impact of CYP3A4 Modulators on Cariprazine Exposure
| CYP3A4 Modulator | Effect on Cariprazine Plasma Concentration | Recommended Dose Adjustment | Examples |
| Strong Inhibitors | Increased Cmax and AUC[16] | Reduce cariprazine dose by 50%[1][17] | Ketoconazole, itraconazole, clarithromycin[16] |
| Strong Inducers | Decreased plasma levels[16] | Concomitant use is not recommended[14][17] | Carbamazepine, rifampin, phenytoin, St. John's Wort[16][19] |
Experimental Protocols
Protocol 1: Assessing Cariprazine Efficacy in a Clinical Trial for Bipolar I Depression
-
Patient Population: Adults (18-65 years) meeting DSM-5 criteria for a major depressive episode associated with bipolar I disorder.
-
Study Design: A multi-week (e.g., 6 or 8-week), randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[21]
-
Intervention: Patients are randomized to receive a fixed daily dose of cariprazine (e.g., 1.5 mg/day or 3.0 mg/day) or placebo.
-
Primary Efficacy Endpoint: The primary outcome measure is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the treatment period (e.g., week 6).[21][22]
-
Secondary Efficacy Endpoint: A key secondary measure is the change from baseline in the Clinical Global Impressions-Severity of Illness (CGI-S) score.[23]
-
Data Analysis: The primary statistical analysis is conducted using a mixed-effect model for repeated measures (MMRM) to compare the least-squares mean change from baseline in MADRS total score between the cariprazine and placebo groups.[21]
-
Safety and Tolerability Assessment: Monitor and record all treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory parameters throughout the study.
Mandatory Visualizations
Caption: Cariprazine's signaling pathway and mechanism of action.
Caption: Metabolic pathway of this compound.
Caption: Logical workflow for troubleshooting cariprazine response.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 4. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 5. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cariprazine Monograph for Professionals - Drugs.com [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Cariprazine pharmacokinetics [australianprescriber.tg.org.au]
- 11. ClinPGx [clinpgx.org]
- 12. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenetics of antipsychotic treatment response and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacogenetics of the new-generation antipsychotics – A scoping review focused on patients with severe psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Cariprazine - Prescriber's Guide [cambridge.org]
- 18. Vraylar (cariprazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Vraylar Interactions You Should Be Aware Of - GoodRx [goodrx.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. VRAYLAR® (cariprazine) Efficacy for Bipolar Depression [vraylarhcp.com]
- 22. researchgate.net [researchgate.net]
- 23. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of cariprazine hydrochloride in solution for laboratory use
This technical support center provides guidance on the long-term stability of cariprazine (B1246890) hydrochloride in solutions for laboratory use. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing cariprazine hydrochloride solid and stock solutions?
A1: For the solid, crystalline form of this compound, long-term storage at -20°C for up to four years is recommended.[1] For short-term shipping or use, storage at room temperature for less than two weeks is acceptable.[2] Stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide should be stored in tightly sealed containers, protected from moisture. For these organic stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]
Q2: What conditions can cause the degradation of this compound in solution?
A2: this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][5] It is generally stable under exposure to light (photolytic conditions) and heat (thermal conditions).[3][4][5]
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified at least five novel degradation products, often referred to as DP-1 through DP-5.[3][4] These products are formed under various stress conditions, with acidic and basic conditions leading to one type of degradation product and oxidative agents leading to others.[3]
Q4: Can I expect to see any visual changes in the solution if degradation has occurred?
A4: The available literature from forced degradation studies does not typically report visual changes such as color alteration or precipitation. Degradation is primarily identified and quantified using analytical techniques like HPLC. Therefore, the absence of visual changes does not guarantee the stability of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock or working solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Verify the pH of your experimental buffer; this compound is labile in acidic and alkaline conditions.[3][4] 3. Avoid exposing the solution to strong oxidizing agents.[3][4] 4. Perform a stability check of your solution using HPLC if available. |
| Loss of compound potency over a series of experiments. | Instability of the working solution at experimental temperature or in the specific buffer used. | 1. Prepare fresh working solutions from a stable stock solution for each experiment. 2. If using aqueous buffers, it is advised not to store them for more than a day.[1] 3. For longer experiments, consider the stability data in different solvents and temperatures to choose the most appropriate conditions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Compare the chromatogram with a freshly prepared standard solution to identify the parent peak. 2. Review the storage and handling of the solution; exposure to acidic, basic, or oxidative conditions can lead to degradation.[3][4] |
Quantitative Stability Data
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Details | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N, 0.5N, and 1.0N HCl | Susceptible | |
| Base Hydrolysis | Not specified | 9.39% | |
| Base Hydrolysis | Not specified | 53.32% | [6] |
| Oxidative Degradation | Not specified | 7.7% | |
| Thermal Degradation | Not specified | Susceptible | |
| Photolytic Degradation | Not specified | Stable | [3][4] |
Table 2: Solution Stability at Refrigerated Temperatures (10-15°C)
| Concentration (µg/ml) | Time (hours) | %RSD |
| 1.00 | 0 to 72 | 0.81% |
| 2.00 | 0 to 72 | 0.81% |
| 3.00 | 0 to 72 | 0.81% |
| Data from a study evaluating solution stability for HPLC analysis, indicating good stability under these specific conditions for up to 3 days. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Organic Solvent
-
Accurately weigh the desired amount of this compound solid.
-
Dissolve the solid in an appropriate volume of HPLC-grade DMSO, ethanol, or dimethylformamide.
-
Note on Solubility: this compound has approximate solubilities of 1 mg/ml in DMSO, 5 mg/ml in ethanol, and 0.5 mg/ml in dimethylformamide.[1]
-
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Protocol 2: Stability Indicating RP-HPLC Method
This protocol provides a general framework based on published methods. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., Agilent C18, 250 x 4.6 mm, 5µm) is commonly used.[7]
-
Mobile Phase: A mixture of an organic solvent and a buffer. A common mobile phase consists of a 75:25 v/v solution of Methanol and 0.1% Orthophosphoric acid.[7]
-
Flow Rate: A typical flow rate is 0.7 ml/min.[7]
-
Detection Wavelength: this compound shows maximum absorption at 253 nm.[7]
-
Procedure: a. Prepare the mobile phase and degas it. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject a known concentration of a freshly prepared this compound standard to determine its retention time. d. Inject the test solution (stored under specific conditions) and monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak. e. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stored sample to that of the freshly prepared standard.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. A comprehensive forced degradation studies of this compound using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. japtronline.com [japtronline.com]
Potential drug-drug interactions with cariprazine hydrochloride in research settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with cariprazine (B1246890) hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential drug-drug interaction issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of cariprazine in a research setting?
A1: Cariprazine is extensively metabolized in the liver. The primary pathway involves the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing the major role and CYP2D6 contributing to a lesser extent.[1][2] This metabolism results in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1] DCAR is further metabolized to DDCAR by the same enzymes.[1]
Q2: We are observing unexpected variations in cariprazine exposure in our animal studies. What could be the cause?
A2: Unexpected variations in cariprazine exposure can often be attributed to drug-drug interactions. Co-administration of substances that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of cariprazine and its active metabolites.[3] It is crucial to review all co-administered compounds in your experimental protocol, including vehicle components, for their potential to interact with CYP3A4.
Q3: How do CYP3A4 inhibitors affect cariprazine pharmacokinetics?
A3: Co-administration of cariprazine with a strong CYP3A4 inhibitor, such as ketoconazole (B1673606), can lead to a significant increase in the plasma exposure of cariprazine and its active metabolites.[3] Clinical studies have shown that a strong CYP3A4 inhibitor can increase the total cariprazine Cmax and AUC by approximately 100%.[3] Moderate CYP3A4 inhibitors, like erythromycin, have been shown to increase the AUC and Cmax of total cariprazine by about 40-50%.[4][5] This can lead to an increased risk of adverse effects in your experimental subjects.
Q4: What is the expected impact of CYP3A4 inducers on cariprazine exposure?
A4: The co-administration of cariprazine with a potent CYP3A4 inducer, such as rifampin, is expected to decrease the plasma concentrations of cariprazine and its active metabolites.[3] This is due to the increased metabolic clearance of cariprazine.[6] While the precise magnitude of this effect in clinical studies is not fully characterized, it is significant enough that concomitant use is not recommended as it may compromise the efficacy of cariprazine in your experiments.[3]
Q5: Does the CYP2D6 genotype of our research animals significantly impact cariprazine metabolism?
A5: Based on clinical data, the CYP2D6 metabolizer status does not have a clinically relevant effect on the pharmacokinetics of cariprazine or its active metabolites, DCAR and DDCAR.[7][8] Therefore, it is unlikely that the CYP2D6 genotype of your research animals will be a major source of variability in cariprazine exposure.
Q6: Are cariprazine or its active metabolites potent inhibitors of CYP enzymes?
A6: In vitro studies have shown that cariprazine and its major active metabolites, DCAR and DDCAR, are weak inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3] This suggests a low likelihood of cariprazine causing clinically significant pharmacokinetic interactions by inhibiting the metabolism of other co-administered drugs that are substrates of these enzymes.
Troubleshooting Guides
Unexpectedly High Cariprazine Exposure or Adverse Events
Problem: You observe higher than expected plasma concentrations of cariprazine or an increase in adverse events in your animal models.
Potential Cause: Concomitant administration of a CYP3A4 inhibitor.
Troubleshooting Steps:
-
Review all co-administered substances: Carefully examine all compounds, including test articles, vehicles, and any supportive care medications, for known CYP3A4 inhibitory potential.
-
Consult drug interaction databases: Utilize resources like DrugBank to check for potential interactions.[1]
-
Experimental Mitigation:
-
If possible, replace the suspected CYP3A4 inhibitor with a non-inhibitory alternative.
-
If the inhibitor is essential to the experimental design, consider a dose reduction of cariprazine. Clinical recommendations for co-administration with a strong CYP3A4 inhibitor suggest a 50% dose reduction.[9]
-
Unexpectedly Low Cariprazine Efficacy or Plasma Concentrations
Problem: You observe a lack of efficacy or lower than expected plasma concentrations of cariprazine in your animal models.
Potential Cause: Concomitant administration of a CYP3A4 inducer.
Troubleshooting Steps:
-
Review all co-administered substances: Scrutinize all compounds for known CYP3A4 inducing properties. Common inducers in research settings can include certain anticonvulsants and herbal supplements.
-
Consult drug interaction databases: Check for potential CYP3A4 induction by any of the co-administered agents.
-
Experimental Mitigation:
-
Whenever feasible, substitute the CYP3A4 inducer with an alternative that does not affect CYP3A4.
-
If the inducer is integral to the study, an increase in the cariprazine dose may be necessary to achieve the desired therapeutic exposure. However, this should be done cautiously with careful monitoring.
-
Data Presentation
Table 1: Effect of CYP3A4 Inhibitors on the Pharmacokinetics of Cariprazine and its Metabolites
| Interacting Agent | Strength of Inhibition | Analyte | Change in Cmax | Change in AUC | Reference |
| Ketoconazole | Strong | Total Cariprazine | ~ 2-fold increase | ~ 2-fold increase | [3] |
| Erythromycin | Moderate | Total Cariprazine | ~ 40-50% increase | ~ 40-50% increase | [4][5] |
Table 2: In Vitro Receptor Binding Affinities (pKi) of Cariprazine and its Active Metabolites
| Receptor | Cariprazine (pKi) | DCAR (pKi) | DDCAR (pKi) | Reference |
| Dopamine D3 | 10.07 | 10.42 | 10.25 | [10] |
| Dopamine D2L | 9.31 | 9.09 | 8.85 | [10] |
| Serotonin 5-HT1A | 8.59 | 8.53 | 8.77 | [10] |
| Serotonin 5-HT2B | 9.24 | 9.33 | 9.28 | [10] |
| Serotonin 5-HT2A | 7.73 | 7.93 | 7.94 | [10] |
| Histamine H1 | 7.63 | 7.74 | 7.63 | [10] |
Note: Higher pKi values indicate stronger binding affinity.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a test compound on major CYP450 isoforms using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for specific CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
Test compound (e.g., cariprazine)
-
Positive control inhibitors (e.g., fluvoxamine (B1237835) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system
Procedure:
-
Prepare solutions: Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in an appropriate solvent.
-
Incubation:
-
In a 96-well plate, add HLM, incubation buffer, and a range of concentrations of the test compound or positive control.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a predetermined time.
-
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable model.
-
Protocol 2: Clinical Drug-Drug Interaction Study with a CYP3A4 Inducer (e.g., Rifampin)
This protocol outlines a general design for a clinical study to evaluate the effect of a CYP3A4 inducer on the pharmacokinetics of a test drug.
Objective: To assess the impact of multiple doses of a strong CYP3A4 inducer on the single-dose pharmacokinetics of the test drug.
Study Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
Procedure:
-
Period 1 (Baseline):
-
Administer a single oral dose of the test drug to the subjects.
-
Collect serial blood samples over a specified period (e.g., up to 72 hours post-dose) to characterize the single-dose pharmacokinetic profile (AUC, Cmax, t1/2).
-
-
Washout Period: A suitable washout period is allowed.
-
Inducer Treatment:
-
Administer the CYP3A4 inducer (e.g., rifampin 600 mg once daily) for a sufficient duration to achieve maximal induction (typically 7-10 days).
-
-
Period 2 (Interaction):
-
On the last day of inducer administration, co-administer a single oral dose of the test drug.
-
Collect serial blood samples over the same time course as in Period 1.
-
-
Pharmacokinetic Analysis:
-
Determine the pharmacokinetic parameters of the test drug in the presence of the inducer.
-
Compare the pharmacokinetic parameters from Period 2 with those from Period 1 to quantify the effect of the inducer.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Coadministration of Cariprazine with a Moderate CYP3A4 Inhibitor in Patients with Schizophrenia: Implications for Dose Adjustment and Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming challenges in the synthesis of cariprazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cariprazine (B1246890) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of cariprazine hydrochloride?
A1: The synthesis of this compound can present several challenges. Key issues reported in the literature include long reaction times for the acylation step, the formation of difficult-to-remove impurities, and the need to control the polymorphic form of the final product.[1][2][3] One of the most significant impurities is a "double-condensation" or di-substituted byproduct, which has poor solubility and can complicate purification.[1][2] Additionally, the use of hazardous reagents like triphosgene (B27547) or moisture-sensitive catalysts such as carbonyldiimidazole (CDI) in some synthetic routes can pose scalability and reproducibility issues.[4]
Q2: What is the "double-condensation" impurity and how can its formation be minimized?
A2: The "double-condensation" impurity, also referred to as a di-substituted impurity, is a common process-related impurity in cariprazine synthesis.[1][2] It forms when the amine precursor reacts with two molecules of the acylating agent. Its poor solubility makes it difficult to remove from the final product.[1]
To minimize its formation, several strategies can be employed:
-
Choice of Base and Solvent: Using an aqueous solution of an inorganic base (e.g., sodium hydroxide (B78521), potassium carbonate) in a biphasic solvent system (e.g., dichloromethane (B109758) and water) has been shown to significantly reduce the formation of this impurity and shorten reaction times compared to using organic bases like diisopropylethylamine.[1][2][5]
-
Reaction Temperature: Maintaining the reaction temperature within a controlled range, typically between 15°C and 30°C, can help to control the rate of side reactions.[2]
-
Stoichiometry of Reactants: Careful control of the molar ratio of the reactants is crucial to favor the desired mono-acylation product.
Q3: Are there any potentially genotoxic impurities (PGIs) to be aware of during cariprazine synthesis?
A3: Yes, depending on the synthetic route, there is a potential for the formation of genotoxic impurities. For instance, some synthetic pathways may utilize reagents that can lead to the formation of p-toluenesulfonate esters, which are known to be potentially genotoxic. It is crucial to evaluate the entire synthetic route for any reagents or intermediates that could form PGIs. If their use is unavoidable, strategies for their removal to levels well below the threshold of toxicological concern (TTC) must be implemented and validated.
Q4: What are the critical process parameters to control during the crystallization of this compound?
A4: The crystallization process is critical for obtaining the desired polymorphic form of this compound and for ensuring high purity. Key parameters to control include:
-
Solvent System: The choice of solvent or anti-solvent is crucial. Various solvent systems, including methanol (B129727)/water and glacial acetic acid with methyl tertiary butyl ether (MTBE) or tetrahydrofuran (B95107) (THF) as an anti-solvent, have been reported to yield different crystalline forms.[6]
-
Temperature: The temperature at which crystallization is induced and the cooling profile can significantly impact the crystal form and particle size.
-
Stirring Rate: The agitation speed can influence nucleation and crystal growth.
-
pH: The pH of the solution during crystallization can affect the solubility and stability of the product.
Q5: What analytical techniques are recommended for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of this compound and for quantifying impurities.[7][8][9][10] A validated, stability-indicating HPLC method is essential for quality control. Key aspects of a suitable HPLC method include:
-
Column: A C18 column is commonly used for separation.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically employed.[8][9]
-
Detection: UV detection at a wavelength around 216-248 nm is generally appropriate.[7][10]
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Acylation Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Extend the reaction time and monitor progress by HPLC. - Increase the reaction temperature cautiously, while monitoring for impurity formation.[2] - Ensure efficient stirring to overcome mass transfer limitations in a biphasic system. |
| Sub-optimal base | - If using an organic base like triethylamine (B128534) or diisopropylethylamine, consider switching to an aqueous inorganic base such as sodium hydroxide or potassium carbonate, which has been reported to improve yields.[1][2][5] |
| Poor quality of starting materials | - Verify the purity of the amine precursor and the acylating agent. Impurities in the starting materials can interfere with the reaction. |
| Inefficient work-up and isolation | - Optimize the extraction and crystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during the work-up to maximize the recovery of the free base. |
Issue 2: High Levels of Double-Condensation Impurity
| Potential Cause | Troubleshooting Action |
| Use of organic base | - Replace organic bases like diisopropylethylamine with an aqueous solution of an inorganic base (e.g., 20 wt% sodium hydroxide solution or 10 wt% sodium carbonate solution).[1][2][5] This has been shown to significantly reduce the formation of this impurity. |
| Uncontrolled reaction temperature | - Maintain the reaction temperature in the range of 15-30°C.[2] Excursions to higher temperatures can increase the rate of the side reaction. |
| Incorrect stoichiometry | - Carefully control the molar ratio of the acylating agent to the amine precursor. A slight excess of the amine may be beneficial. |
| Inefficient purification | - If the impurity is already formed, multiple recrystallizations may be necessary. Solvents such as ethyl acetate/n-heptane or methanol/dichloromethane have been used for this purpose, although this can lead to a significant loss of yield.[5] |
Issue 3: Difficulty in Obtaining the Desired Crystalline Form
| Potential Cause | Troubleshooting Action |
| Incorrect solvent system | - Screen different solvent and anti-solvent combinations. For example, dissolving this compound in glacial acetic acid and then adding MTBE or THF as an anti-solvent can produce a specific crystalline form.[6] |
| Uncontrolled cooling rate | - Implement a controlled cooling profile. Rapid cooling often leads to smaller crystals and may trap impurities, while slow cooling can promote the growth of larger, more stable crystals. |
| Presence of impurities | - Ensure the purity of the cariprazine base before crystallization. Certain impurities can inhibit or alter crystal growth. |
| Inadequate stirring | - Optimize the stirring speed during crystallization to ensure homogeneity and prevent the formation of agglomerates. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation Step
| Parameter | Method A (Organic Base) | Method B (Inorganic Base) |
| Base | Diisopropylethylamine | 20 wt% Sodium Hydroxide Solution |
| Solvent | Dichloromethane | Dichloromethane / Water |
| Reaction Time | 36 hours | 12 hours |
| Yield | 64.6% | 90.9% |
| Purity | 98.9% | 99.5% |
| Double-Condensation Impurity | 0.56% | 0.06% |
Data compiled from patent literature.[1][2][5]
Experimental Protocols
Protocol 1: Synthesis of Cariprazine using an Inorganic Base
This protocol is based on an improved method designed to minimize reaction time and the formation of the double-condensation impurity.[1][2][5]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, add trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (1.0 eq), dichloromethane, and a 20 wt% aqueous solution of sodium hydroxide.
-
Addition of Acylating Agent: While stirring vigorously, add dimethylcarbamoyl chloride (1.5 eq) dropwise to the reaction mixture, maintaining the temperature between 20-30°C.
-
Reaction Monitoring: Stir the reaction mixture for approximately 12 hours at 20-30°C. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the aqueous phase. Wash the organic phase with water.
-
Isolation: Concentrate the dichloromethane phase under reduced pressure. Add n-heptane to the residue to induce crystallization.
-
Purification: Filter the precipitated solid, wash with n-heptane, and dry under vacuum to obtain cariprazine.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general framework for the HPLC analysis of this compound.[8][9]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of methanol and 0.05 M ammonium acetate buffer (pH 4.8) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard solution. Identify and quantify any impurities based on their relative retention times and response factors, if known.
Visualizations
Caption: A simplified synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting cariprazine synthesis.
References
- 1. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 4. WO2019106490A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. [PDF] Development of RP-HPLC based analytical method for determination of this compound in bulk drug and pharmaceutical dosage form using box-behnken statistical design | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Analytical Methods for Detecting Cariprazine Hydrochloride Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development and validation for cariprazine (B1246890) hydrochloride and its impurities.
Troubleshooting Guide
Encountering issues during analytical method development is common. This guide addresses specific problems you might face during the analysis of cariprazine hydrochloride impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing of Cariprazine Peak | - Secondary Silanol (B1196071) Interactions: Cariprazine is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[1] - Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of cariprazine (around 7.91), it can lead to inconsistent ionization and peak tailing.[1][2] - Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.[3] | - Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions. - Adjust Mobile Phase pH: Operate the mobile phase at a pH well below the pKa of cariprazine (e.g., pH 2.5-4) to ensure consistent protonation.[4] - Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) into the mobile phase to block active silanol sites. - Reduce Sample Concentration: Dilute the sample to an appropriate concentration within the linear range of the method.[3] |
| Poor Resolution Between Impurity Peaks | - Inadequate Mobile Phase Strength: The organic modifier concentration may not be optimal for separating closely eluting impurities. - Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the impurities of interest. - Suboptimal Temperature: Column temperature can influence selectivity and resolution. | - Optimize Gradient Profile: If using a gradient method, adjust the gradient slope to improve the separation of critical impurity pairs. - Evaluate Different Organic Modifiers: Test both acetonitrile (B52724) and methanol (B129727) as the organic component of the mobile phase, as they offer different selectivities. - Screen Different Columns: Evaluate columns with different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your specific impurity profile. - Adjust Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution. |
| Ghost Peaks in the Chromatogram | - Carryover from Previous Injections: Highly retained compounds from a previous injection may elute in a subsequent run.[5] - Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks.[2] - Sample Degradation in the Autosampler: The sample may be degrading over time while waiting for injection. | - Implement a Column Wash Step: Include a high-organic wash at the end of each gradient run to elute any strongly retained compounds. - Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[2] - Flush the System: Regularly flush the HPLC/UPLC system to remove any accumulated contaminants. - Control Autosampler Temperature: If sample stability is a concern, use a cooled autosampler to minimize degradation. |
| Baseline Noise or Drift | - Mobile Phase Issues: Improperly mixed or degassed mobile phase, or microbial growth in the buffer.[2][6] - Detector Lamp Failure: An aging detector lamp can cause baseline noise. - Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a noisy baseline.[5] - Column Contamination: A contaminated column can cause baseline disturbances.[2] | - Prepare Fresh Mobile Phase Daily: Filter and degas all mobile phases before use. - Check Detector Lamp Performance: Refer to the manufacturer's instructions to check the lamp's energy and replace it if necessary. - Purge the Pumping System: Purge the pumps to remove any air bubbles and ensure consistent solvent delivery. - Wash the Column: Wash the column with a strong solvent to remove any contaminants. |
| Retention Time Shifts | - Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention times.[2][5] - Fluctuations in Column Temperature: Inconsistent column temperature will affect retention times.[6] - Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. - Inadequate Column Equilibration: Insufficient equilibration time between injections can cause retention time variability.[5] | - Ensure Accurate Mobile Phase Preparation: Use precise measurements for all mobile phase components. - Use a Column Oven: Maintain a constant and consistent column temperature. - Monitor System Suitability: Track retention time as part of the system suitability tests to monitor column performance. - Ensure Sufficient Equilibration: Allow adequate time for the column to equilibrate with the initial mobile phase conditions before each injection.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for this compound and its impurities?
A1: A reversed-phase C18 or C8 column is a good starting point for the analysis of cariprazine and its impurities.[7] Look for a modern, high-purity silica (B1680970) column that is well end-capped to minimize peak tailing for the basic cariprazine molecule. The specific choice will depend on the impurity profile you are trying to separate. It is often beneficial to screen a few different C18 and C8 columns from various manufacturers to find the optimal selectivity.
Q2: How can I improve the sensitivity of my method to detect trace-level impurities?
A2: To enhance sensitivity, consider the following:
-
Optimize the Detection Wavelength: Cariprazine has a UV absorbance maximum around 216-218 nm and 248-253 nm.[7][8][9][10] Ensure you are using a wavelength that provides a good response for both the active pharmaceutical ingredient (API) and the impurities of interest.
-
Increase the Injection Volume: A larger injection volume can increase the signal for your impurities, but be mindful of potential peak distortion.
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (MS) detector, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF), which offers significantly higher sensitivity and selectivity.[7][11]
-
Improve Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can help to concentrate the impurities and remove interfering matrix components.[12]
Q3: My mass spectrometer signal for cariprazine is weak or inconsistent. What should I check?
A3: For LC-MS analysis, inconsistent or weak signals can be due to several factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of cariprazine and its impurities.[13] Improve chromatographic separation to move the analyte of interest away from interfering compounds. A thorough sample clean-up can also mitigate ion suppression.
-
Incorrect Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to ensure efficient ionization of cariprazine.
-
Mobile Phase Additives: The type and concentration of mobile phase additives can significantly impact ionization efficiency. For positive electrospray ionization (ESI), volatile acidic additives like formic acid or acetic acid at low concentrations (e.g., 0.1%) are generally preferred.
-
Contamination: A contaminated ion source can lead to poor sensitivity.[13] Regular cleaning of the ion source is crucial for maintaining performance.
Q4: What are the typical validation parameters I need to assess for an impurity method according to ICH guidelines?
A4: According to ICH guidelines, the validation of an impurity method should include the following parameters:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Below are summarized experimental protocols for HPLC/UPLC analysis of this compound impurities based on published methods.
Table 1: Example HPLC Method Parameters for Cariprazine Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Waters C18 (150 x 4.6 mm, 3.35 µm)[7] | BDS Hypersil™ C18 (250 × 4.6 mm)[13] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[7] | Ammonium acetate (B1210297) buffer (pH 4.8)[13] |
| Mobile Phase B | Methanol[7] | Methanol[13] |
| Gradient/Isocratic | Isocratic: 50:50 (A:B)[7] | Isocratic: 30:70 (A:B)[13] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[13] |
| Detection Wavelength | 216 nm[7] | 217 nm[13] |
| Column Temperature | Ambient | Not Specified |
| Injection Volume | 20 µL | Not Specified |
Quantitative Data Summary
The following table summarizes key quantitative data from validated analytical methods for this compound.
Table 2: Summary of Method Validation Data
| Parameter | Reported Value | Reference |
| Linearity Range | 5 µg/mL to 75 µg/mL | [7] |
| 10–60 µg/mL | [13] | |
| 80 to 120 μg/ml | [8] | |
| Correlation Coefficient (R²) | > 0.999 | [13] |
| 0.999 | [8] | |
| Accuracy (% Recovery) | 98% to 102% | [7] |
| 98.91% to 101.83% | [13] | |
| Precision (%RSD) | < 2% | [7][13] |
| Limit of Detection (LOD) | 5.07 µg/mL | [13] |
| 44.80 ng/ml | [8] | |
| Limit of Quantitation (LOQ) | 15.37 µg/mL | [13] |
| 135.60 ng/ml | [8] |
Visualizations
The following diagrams illustrate common workflows and logical relationships in the analysis of this compound impurities.
Caption: A general experimental workflow for the analysis of this compound impurities.
Caption: A decision tree for troubleshooting common HPLC issues encountered during cariprazine analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. zefsci.com [zefsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Method development and validation of this compound in bulk by UV spectrophotometric method - IJNDD [ijndd.in]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. resolvemass.ca [resolvemass.ca]
Strategies to mitigate weight gain associated with cariprazine hydrochloride in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on strategies to mitigate weight gain associated with the long-term use of cariprazine (B1246890) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term impact of cariprazine on body weight?
A1: Long-term studies indicate that cariprazine is associated with a relatively modest impact on body weight compared to other atypical antipsychotics.[1][2][3][4][5] Real-world data suggests an estimated annual weight gain of approximately 0.91 kg/year .[6][7][8] However, weight changes can vary depending on the patient population and the duration of the study. For instance, one retrospective study of electronic health records showed an average predicted weight change of +1.4 kg at 12 months.[9]
Q2: What is the underlying mechanism for cariprazine's lower propensity for weight gain?
A2: The relatively low potential for weight gain with cariprazine is attributed to its unique receptor binding profile.[6][10] Unlike some other atypical antipsychotics that are strong antagonists of histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors—a mechanism linked to increased appetite and weight gain—cariprazine has a low affinity for these receptors.[2][11][12] Its primary mechanism of action involves partial agonism at dopamine (B1211576) D3 and D2 receptors and serotonin 5-HT1A receptors.[6][13][14]
Q3: Are there established non-pharmacological strategies to mitigate cariprazine-associated weight gain?
A3: While there is a lack of large-scale studies focusing specifically on non-pharmacological interventions for cariprazine, strategies proven effective for antipsychotic-induced weight gain in general are recommended. These include nutritional counseling, exercise programs, and cognitive-behavioral therapy (CBT).[3][11][13][14][15][16][17] These interventions have been shown to be effective in both individual and group settings and can help attenuate weight gain.[11][15][16]
Q4: What pharmacological interventions can be considered to manage weight gain in subjects treated with cariprazine?
A4: Metformin (B114582) is the most evidence-based pharmacological agent for managing antipsychotic-induced weight gain.[1][11][17] It has been shown to be effective in both preventing and reducing weight gain associated with various antipsychotics.[1][17] While specific data on the combination of metformin and cariprazine is limited, its use can be considered based on its established efficacy in this class of drugs.
Q5: Is switching to cariprazine from another antipsychotic a viable strategy for weight management?
A5: Yes, switching to cariprazine from an antipsychotic with a higher propensity for weight gain may be a viable strategy. A retrospective chart review of patients with bipolar I depression who switched from aripiprazole (B633) to cariprazine showed a significant mean decrease in body weight.[15]
Troubleshooting Guides
Issue 1: A subject in a long-term study is showing significant weight gain (>7% of baseline body weight).
Troubleshooting Steps:
-
Verify Adherence: Confirm the subject's adherence to the cariprazine regimen.
-
Assess Lifestyle Factors: Inquire about any recent changes in diet, physical activity, or other lifestyle habits.
-
Rule out Concomitant Medications: Review for any new medications that may contribute to weight gain.
-
Implement Non-Pharmacological Interventions: Initiate or intensify nutritional counseling and a structured exercise program.[11][16]
-
Consider Pharmacological Intervention: If non-pharmacological strategies are insufficient, consider the addition of metformin after a thorough risk-benefit assessment.[1][17]
-
Monitor Metabolic Parameters: Ensure regular monitoring of weight, BMI, waist circumference, fasting glucose, and lipids.[17][18]
Issue 2: Difficulty in designing a protocol to monitor for potential weight and metabolic changes during a cariprazine trial.
Troubleshooting Steps:
-
Establish Baseline Measurements: Prior to initiating cariprazine, record the subject's weight, height (to calculate BMI), waist circumference, blood pressure, fasting glucose, and a fasting lipid panel.[17][18]
-
Define Monitoring Frequency:
-
Incorporate Standardized Assessments: Utilize standardized rating scales for any potential extrapyramidal symptoms or akathisia at each visit.[18]
-
Patient Education: Include a component in the protocol for educating subjects on the importance of maintaining a healthy lifestyle, including diet and exercise.[3][12]
Data Presentation
Table 1: Summary of Weight Gain in Long-Term Cariprazine Studies
| Study Type | Population | Duration | Average Weight Change | Citation(s) |
| Real-World Retrospective | Bipolar I, Schizophrenia, MDD | Up to 12 months | +0.91 kg/year | [6][7][8] |
| Retrospective EHR | Mixed (approved & off-label) | 12 months | +1.4 kg | [9] |
| Clinical Trials (Schizophrenia) | Schizophrenia | 48 weeks | +2.5 kg | [12] |
| Real-World Retrospective | Bipolar I Depression (Switched from Aripiprazole) | Mean of 36.7 weeks | -6.4 kg (mean change from aripiprazole) | [15] |
Table 2: Comparison of Cariprazine's Weight Gain Profile with Other Atypical Antipsychotics
| Antipsychotic | Average Weight Gain (Short-term, various studies) | Propensity for Weight Gain | Citation(s) |
| Cariprazine | 0.5 kg - 1.1 kg | Low | [6][12] |
| Olanzapine | 2.73 kg - 3.01 kg | High | [6] |
| Clozapine | 3.01 kg | High | [6] |
| Aripiprazole | -0.28 kg to 0.66 kg | Low | [6] |
| Lurasidone | -0.28 kg to 0.66 kg | Low | [6] |
| Ziprasidone | -0.28 kg to 0.66 kg | Low | [6] |
Experimental Protocols
Protocol 1: Monitoring Metabolic Parameters in Long-Term Cariprazine Studies
-
Objective: To systematically monitor for changes in weight and other metabolic parameters in subjects receiving long-term cariprazine treatment.
-
Procedure:
-
Baseline Assessment (Visit 1):
-
Record demographic data.
-
Measure and record weight, height, and waist circumference. Calculate BMI.
-
Measure and record blood pressure.
-
Collect fasting blood samples for glucose and a lipid panel (total cholesterol, LDL, HDL, triglycerides).
-
Administer standardized rating scales for extrapyramidal symptoms and akathisia.
-
-
Follow-up Visits (Weekly for first 3 months, then monthly):
-
Measure and record weight.
-
Administer standardized rating scales for extrapyramidal symptoms and akathisia.
-
-
Quarterly Follow-up (Months 3, 6, 9, 12):
-
Repeat all baseline assessments, including fasting blood work.
-
-
Annual Follow-up (After Year 1):
-
Repeat all baseline assessments.
-
-
-
Data Analysis: Analyze changes from baseline for all parameters using appropriate statistical methods (e.g., paired t-tests, mixed-effects models).
Protocol 2: Non-Pharmacological Intervention for Mitigating Weight Gain
-
Objective: To evaluate the efficacy of a structured non-pharmacological intervention in mitigating weight gain in subjects treated with cariprazine.
-
Procedure:
-
Randomization: Randomize subjects to either the intervention group or a treatment-as-usual control group.
-
Intervention Group:
-
Nutritional Counseling: Weekly 30-minute sessions with a registered dietitian for the first 3 months, focusing on portion control, balanced macronutrients, and healthy food choices. Monthly follow-up sessions thereafter.
-
Structured Exercise Program: A personalized exercise plan aiming for at least 150 minutes of moderate-intensity aerobic activity and two sessions of strength training per week. Progress to be tracked via activity logs.
-
Cognitive-Behavioral Therapy (CBT): Weekly 1-hour group sessions for 12 weeks focusing on behavioral activation, problem-solving skills related to healthy habits, and addressing cognitive distortions related to food and body image.
-
-
Control Group: Receive standard care and general health information.
-
Outcome Measures: Monitor weight, BMI, and waist circumference at baseline and at regular intervals throughout the study.
-
Mandatory Visualizations
Caption: Antipsychotic Receptor Affinity and Weight Gain Pathway.
Caption: Workflow for a Cariprazine Weight Mitigation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of cariprazine on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of hypothalamic H1 receptor antagonism in antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariprazine Shows Better Cognitive Improving Features and Uniquely Favorable Weight Gain Effect Compared to Other Antipsychotics [prnewswire.com]
- 6. mdpi.com [mdpi.com]
- 7. nationalelfservice.net [nationalelfservice.net]
- 8. Estimating Changes in Weight and Metabolic Parameters Before and After Treatment With Cariprazine: A Retrospective Study of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Case Report: Functional and Symptomatic Improvement With Cariprazine in Various Psychiatric Patients: A Case Series [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.neiglobal.com [cdn.neiglobal.com]
- 16. Non-pharmacological management of antipsychotic-induced weight gain: Systematic review and meta-analysis of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 17. droracle.ai [droracle.ai]
- 18. Non-pharmacologicaL InterVEntions for Antipsychotic-Induced Weight Gain (RESOLVE) in People Living With Severe Mental Illness: A Realist Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cariprazine Hydrochloride versus Risperidone for Negative Symptoms of Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cariprazine (B1246890) hydrochloride and risperidone (B510) for the treatment of negative symptoms of schizophrenia, supported by experimental data from clinical trials.
Executive Summary
Negative symptoms of schizophrenia, such as avolition, anhedonia, and blunted affect, represent a significant unmet medical need. While many antipsychotics effectively manage positive symptoms, their impact on negative symptoms is often limited. This guide focuses on a head-to-head comparison of cariprazine, a dopamine (B1211576) D3-preferring D2/D3 and serotonin (B10506) 5-HT1A receptor partial agonist, and risperidone, a serotonin 5-HT2A and dopamine D2 receptor antagonist. Evidence from a pivotal Phase III clinical trial demonstrates that cariprazine is significantly more effective than risperidone in treating persistent, predominant negative symptoms of schizophrenia[1][2]. This superiority is observed in the absence of significant differences in the management of positive, depressive, or extrapyramidal symptoms, suggesting a direct effect on primary negative symptoms[1][3].
Mechanism of Action
The distinct pharmacological profiles of cariprazine and risperidone are thought to underlie their differential effects on negative symptoms.
Cariprazine Hydrochloride
Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor (approximately ten-fold higher affinity)[4][5]. It is also a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B and 5-HT2A receptors[4][6]. The partial agonism at D2/D3 receptors allows cariprazine to modulate dopaminergic activity, acting as an antagonist in states of dopamine hyperactivity and as an agonist in states of hypoactivity[4]. This is particularly relevant for negative symptoms, which are hypothesized to be associated with reduced dopaminergic function in the prefrontal cortex[7]. Its high affinity for D3 receptors is believed to contribute to its pro-cognitive and antidepressant effects, further aiding in the alleviation of negative symptoms[5][6].
Risperidone
Risperidone is a second-generation antipsychotic that primarily acts as a potent antagonist of serotonin 5-HT2A receptors and dopamine D2 receptors[8]. Its affinity for 5-HT2A receptors is higher than for D2 receptors[8]. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia. While risperidone can have some effect on negative symptoms, this is often considered secondary to improvements in positive symptoms, depression, or a reduction in extrapyramidal side effects[9][10]. Increased serotonergic activity in the mesocortical pathway has been linked to negative symptoms, and risperidone's 5-HT2A antagonism may help to mitigate this[8].
Clinical Efficacy for Negative Symptoms: Head-to-Head Trial Data
A pivotal phase III, multinational, randomized, double-blind, active-controlled trial directly compared the efficacy of cariprazine and risperidone in adults with schizophrenia and predominant negative symptoms[1][2].
Experimental Protocol
The study enrolled 460 adult patients (aged 18-65) with a diagnosis of schizophrenia and predominant negative symptoms[1]. Positive symptoms were required to be well-controlled at baseline[1]. The trial consisted of a 26-week double-blind treatment period[1][2]. Patients were randomized in a 1:1 ratio to receive either cariprazine (target dose of 4.5 mg/day) or risperidone (target dose of 4.0 mg/day)[1][2]. The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS) at week 26[2]. A key secondary endpoint was the change in the Personal and Social Performance (PSP) scale total score[1].
Quantitative Data Summary
The results of this head-to-head trial demonstrated a statistically significant superiority of cariprazine over risperidone in improving negative symptoms and personal and social functioning.
Table 1: Primary and Secondary Efficacy Outcomes at Week 26
| Efficacy Measure | Cariprazine (n=227) | Risperidone (n=229) | Least Squares Mean Difference (95% CI) | p-value | Effect Size |
| Change in PANSS-FSNS | -8.90 | -7.44 | -1.46 (-2.39 to -0.53) | 0.0022 | 0.31 |
| Change in PSP Total Score | +14.30 | +9.66 | 4.64 (2.68 to 6.60) | <0.0001 | - |
Data sourced from Németh et al. (2017)[2][11][12] and a related trial summary[1][13].
Post-hoc analyses of the PANSS individual items revealed that cariprazine showed a statistically significant advantage over risperidone on items N1-N5 (blunted affect, emotional withdrawal, poor rapport, passive/apathetic social withdrawal, and difficulty in abstract thinking)[3]. No significant difference was observed for N6 (lack of spontaneity/flow of conversation) or N7 (stereotyped thinking)[3].
Safety and Tolerability
In the comparative trial, both cariprazine and risperidone were generally well-tolerated.
Table 2: Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | Cariprazine (n=230) | Risperidone (n=230) |
| Any TEAE | 123 (54%) | 131 (57%) |
| Common TEAEs | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety |
Data sourced from Németh et al. (2017)[2].
There was no significant difference in the incidence of positive symptoms, depression, or extrapyramidal symptoms between the two treatment groups[1][14]. One death occurred in the risperidone group, which was considered unrelated to the treatment[2].
Conclusion
The available evidence from a large, well-controlled clinical trial indicates that cariprazine is more effective than risperidone for the treatment of primary negative symptoms of schizophrenia[1][2]. This clinical advantage is supported by cariprazine's unique pharmacological profile, particularly its high affinity for the dopamine D3 receptor[4][5]. The improvement in negative symptoms with cariprazine was independent of changes in positive, depressive, or extrapyramidal symptoms, suggesting a direct therapeutic effect[1]. For researchers and drug development professionals, these findings highlight the potential of targeting the D3 receptor and employing a partial agonist mechanism of action for the development of novel treatments for the negative symptoms of schizophrenia.
References
- 1. reagila.pro [reagila.pro]
- 2. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 12. researchgate.net [researchgate.net]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. clinician.nejm.org [clinician.nejm.org]
Cariprazine Hydrochloride: A Head-to-Head Clinical Trial Comparison with Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cariprazine (B1246890) hydrochloride against other atypical antipsychotics, supported by data from head-to-head clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of cariprazine's clinical performance and unique pharmacological profile.
Mechanism of Action: A Differentiating Profile
Cariprazine is an atypical antipsychotic that acts as a partial agonist at central dopamine (B1211576) D2, dopamine D3, and serotonin (B10506) 5-HT1A receptors.[1][2][3] It also functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors, and histamine (B1213489) H1 receptors.[1][2] A key distinguishing feature of cariprazine is its high affinity for the dopamine D3 receptor, for which it has a tenfold higher affinity than for the D2 receptor.[4][5][6] This unique D3 receptor preference is thought to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[1][5][6] Unlike many other atypical antipsychotics that primarily target D2 and 5-HT2A receptors, cariprazine's mechanism offers a broader spectrum of action.[1][5]
Head-to-Head Clinical Trials: Efficacy in Schizophrenia
A significant body of evidence for cariprazine's efficacy comes from direct comparisons with other atypical antipsychotics, particularly in the treatment of schizophrenia, with a focus on negative symptoms.
Cariprazine vs. Risperidone (B510)
A key randomized, double-blind, controlled trial compared cariprazine to risperidone for the treatment of predominant negative symptoms in patients with schizophrenia.[7][8]
Experimental Protocol: Cariprazine vs. Risperidone for Negative Symptoms
-
Study Design: A 26-week, randomized, double-blind, active-controlled, international trial.[8][9]
-
Participants: 461 adult patients (aged 18-65 years) with a diagnosis of schizophrenia for at least two years, stable positive symptoms, and predominant negative symptoms for over six months.[8]
-
Intervention: Patients were randomized (1:1) to receive either cariprazine (target dose 4.5 mg/day, flexible range 3-6 mg/day) or risperidone (target dose 4 mg/day, flexible range 3-6 mg/day).[8]
-
Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).[7][8]
-
Secondary Outcome: Change from baseline in the Personal and Social Performance (PSP) scale total score.[7]
Efficacy Results:
| Outcome Measure | Cariprazine | Risperidone | LSMD (95% CI) | p-value | Effect Size |
| PANSS-FSNS Change from Baseline | -8.90 | -7.44 | -1.46 (-2.39 to -0.53) | 0.0022 | 0.31 |
| PSP Total Score Change from Baseline | 14.30 | 9.66 | 4.63 (2.71 to 6.56) | <0.0001 | 0.48 |
| LSMD: Least Squares Mean Difference; CI: Confidence Interval; PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms; PSP: Personal and Social Performance. Data from Németh et al., 2017.[7][8] |
Cariprazine demonstrated a statistically significant and clinically meaningful superiority over risperidone in improving negative symptoms and personal and social functioning in patients with schizophrenia.[7][8][9][10] Notably, there was no significant difference between the two groups in terms of positive symptoms, depression, or extrapyramidal symptom changes.[9]
Cariprazine vs. Olanzapine (B1677200)
A prospective comparative trial evaluated the efficacy of cariprazine against olanzapine in patients with schizophrenia.[11]
Efficacy Results:
| Symptom Domain | Assessment Scale | Cariprazine (Mean Score) | Olanzapine (Mean Score) | p-value |
| Positive Symptoms | SAPS | 45.8 | 38.1 | 0.008 |
| Negative Symptoms | SANS | 39.9 | 55.4 | 0.005 |
| SAPS: Scale for the Assessment of Positive Symptoms; SANS: Scale for the Assessment of Negative Symptoms. Data from a study at Santosh Medical College.[11] |
This study suggests a "division of labor" approach where olanzapine may be more effective for positive symptoms, while cariprazine shows a significant advantage in managing negative symptoms.[11]
Head-to-Head Clinical Trials: Efficacy in Bipolar Disorder
While direct head-to-head trials in bipolar disorder are less common, network meta-analyses provide comparative insights.
Network Meta-Analysis of Atypical Antipsychotics in Bipolar Depression
A network meta-analysis compared the efficacy and tolerability of several atypical antipsychotics, including cariprazine, for the treatment of acute bipolar depression.[12]
Efficacy Results (Change in MADRS Score vs. Placebo):
| Atypical Antipsychotic | Mean Difference (95% CrI) |
| Lurasidone | -4.71 (-6.98 to -2.41) |
| Quetiapine (B1663577) | -4.80 (-5.93 to -3.72) |
| Olanzapine | -4.57 (-5.92 to -3.20) |
| Cariprazine | -2.29 (-3.47 to -1.09) |
| MADRS: Montgomery-Åsberg Depression Rating Scale; CrI: Credible Interval. Data from a network meta-analysis.[12] |
In this analysis, lurasidone, olanzapine, and quetiapine showed a larger treatment effect compared to placebo than cariprazine for depressive symptoms in bipolar disorder.[12] However, cariprazine was still found to be more efficacious than placebo.[12]
Safety and Tolerability Profile
Across clinical trials, cariprazine has been generally well-tolerated.[13] Common treatment-emergent adverse events include akathisia, extrapyramidal symptoms, and nausea.[13]
Adverse Events in Cariprazine vs. Risperidone Trial:
| Adverse Event | Cariprazine (n=230) | Risperidone (n=231) |
| Any TEAE | 54% | 57% |
| Insomnia | Not specified | Not specified |
| Akathisia | Not specified | Not specified |
| Worsening of Schizophrenia | Not specified | Not specified |
| Headache | Not specified | Not specified |
| Anxiety | Not specified | Not specified |
| TEAE: Treatment-Emergent Adverse Event. Data from Németh et al., 2017.[7][8] |
A notable advantage of cariprazine is its relatively low risk of metabolic side effects, such as weight gain and dyslipidemia, compared to some other atypical antipsychotics like olanzapine.[5][13]
Conclusion
Head-to-head clinical trials and comparative analyses indicate that cariprazine hydrochloride possesses a distinct clinical profile among atypical antipsychotics. Its preferential efficacy against the negative symptoms of schizophrenia, a challenging domain in the treatment of the disorder, is a significant differentiator.[9][10][11] While it may be less potent for positive symptoms compared to agents like olanzapine, its favorable metabolic profile presents a considerable advantage.[5][11] In the context of bipolar depression, while effective, it may demonstrate a smaller treatment effect compared to some other atypical antipsychotics.[12] The unique mechanism of action of cariprazine, particularly its high affinity for the D3 receptor, likely underlies its distinct therapeutic effects and warrants further investigation. These findings provide a valuable framework for researchers and clinicians in understanding the specific role of cariprazine in the management of severe mental illnesses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cariprazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 7. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 8. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. medscape.com [medscape.com]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Efficacy and tolerability of atypical antipsychotics for acute bipolar depression: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials [frontiersin.org]
Cariprazine Hydrochloride: A Comparative Analysis of its Efficacy in Preventing Schizophrenia Relapse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cariprazine (B1246890) hydrochloride's performance in preventing relapse in adults with schizophrenia against other therapeutic alternatives, supported by experimental data.
Executive Summary
Cariprazine hydrochloride, a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, has demonstrated significant efficacy in delaying relapse in patients with schizophrenia. Clinical trial data indicates a favorable comparison against placebo and suggests a differentiated profile when compared to other atypical antipsychotics, particularly in the management of negative symptoms. Its unique mechanism of action, with a higher affinity for D3 over D2 receptors, may contribute to its therapeutic effects.
Comparative Efficacy in Relapse Prevention
A pivotal long-term, multinational, randomized, double-blind, placebo-controlled trial (NCT01412060) established the efficacy of cariprazine in preventing relapse in adults with schizophrenia.[1][2] In this study, patients stabilized on cariprazine for 20 weeks were randomized to continue cariprazine (at doses of 3, 6, or 9 mg/day) or switch to placebo for up to 72 weeks.[1][2]
Cariprazine treatment was associated with a 55% reduction in the risk of relapse compared to placebo.[3] The time to relapse was significantly longer for patients treated with cariprazine.[1][2] Relapse occurred in 24.8% of patients receiving cariprazine, compared to 47.5% of those on placebo.[1][2][3] For the approved dose range of 3-6 mg/day, the risk of relapse was reduced by 60%.[4]
A post-hoc analysis of this trial also revealed that cariprazine was effective in maintaining remission. The time to loss of sustained remission was significantly longer with cariprazine versus placebo.[5][6] At the final visit, 60.5% of cariprazine-treated patients had sustained remission compared to 34.9% of placebo-treated patients.[5][6]
Comparison with Other Atypical Antipsychotics
While direct head-to-head relapse prevention trials are limited, some data allows for indirect comparisons.
-
Risperidone (B510): A 26-week, double-blind study comparing cariprazine with risperidone in patients with persistent negative symptoms of schizophrenia found that while both were effective in managing overall symptoms, cariprazine demonstrated a statistically significant superiority in treating negative symptoms.[7][8][9] This study, however, was not designed to compare relapse prevention.
-
Olanzapine (B1677200): A study comparing cariprazine and olanzapine showed that olanzapine was more effective for positive symptoms, while cariprazine was superior for negative symptoms.[1] Both were found to be safe in the short term, with cariprazine showing a slightly better tolerability profile.[1]
-
Aripiprazole (B633) and Brexpiprazole (B1667787): In terms of relapse prevention against placebo, cariprazine's performance is comparable to other dopamine partial agonists. The number needed to treat (NNT) to prevent one additional relapse compared to placebo was similar for cariprazine (NNT=5), aripiprazole (NNT=5), and brexpiprazole (NNT=4).[6]
Quantitative Data Summary
Table 1: Efficacy of Cariprazine in Relapse Prevention (NCT01412060)
| Efficacy Measure | Cariprazine (3-9 mg/day) | Placebo | Hazard Ratio (95% CI) | p-value |
| Relapse Rate | 24.8% | 47.5% | 0.45 (0.28, 0.73) | 0.0010 |
| Time to Relapse | Significantly Longer | - | - | 0.0010 |
Table 2: Sustained Remission Rates (Post-hoc analysis of NCT01412060)
| Remission Measure | Cariprazine | Placebo | Odds Ratio (95% CI) | p-value |
| Sustained Remission at Final Visit | 60.5% | 34.9% | 2.85 | 0.0012 |
| Sustained Remission for ≥6 Months | 41.6% | 27.3% | 1.90 | 0.0379 |
Experimental Protocols
Key Clinical Trial: NCT01412060
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study with a total duration of up to 97 weeks.[1][2]
-
Open-Label Phase (20 weeks): Patients with acute schizophrenia were treated and stabilized with cariprazine (3-9 mg/day). This phase included an 8-week flexible-dose run-in and a 12-week fixed-dose stabilization period.[1][2]
-
Double-Blind Phase (up to 72 weeks): Stable patients were randomized (1:1) to continue their fixed dose of cariprazine (3, 6, or 9 mg/day) or switch to placebo.[1][2]
-
-
Inclusion Criteria:
-
Adults aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia for at least one year.[10]
-
Current psychotic episode of less than 4 weeks in duration.[10]
-
Positive and Negative Syndrome Scale (PANSS) total score between 70 and 120.[10]
-
A score of ≥ 4 on at least two of the following PANSS items: delusions, hallucinatory behavior, conceptual disorganization, and suspiciousness/persecution.[10]
-
-
Exclusion Criteria:
-
Definition of Relapse: The primary efficacy parameter was time to relapse, which was defined as the occurrence of any of the following:[1][2][11]
-
Hospitalization due to worsening of psychotic symptoms.
-
An increase of ≥30% in PANSS total score from randomization baseline, or a ≥10-point increase if the baseline score was <50.
-
An increase of ≥2 points in the Clinical Global Impressions-Severity (CGI-S) score from randomization baseline.
-
Deliberate self-injury, aggressive or violent behavior.
-
Clinically significant suicidal or homicidal ideation.
-
A score of >4 on specific PANSS items related to positive symptoms or hostility.
-
Mechanism of Action and Signaling Pathways
Cariprazine's therapeutic effects in schizophrenia are thought to be mediated through its unique pharmacological profile.[12][13] It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[12][13] Notably, cariprazine has a higher affinity for D3 receptors compared to D2 receptors.[10][12] This D3 receptor preference may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia.[10] As a partial agonist, cariprazine can modulate dopaminergic activity, reducing it in hyperdopaminergic states (associated with positive symptoms) and enhancing it in hypodopaminergic states (linked to negative and cognitive symptoms).[10]
Experimental Workflow Visualization
The workflow of the key relapse prevention trial (NCT01412060) is outlined below.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 4. Table 8, Inclusion Criteria for the Systematic Review - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Definitions of relapse in trials comparing antipsychotic maintenance with discontinuation or reduction for schizophrenia spectrum disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cariprazine Trumps Risperidone for Negative Schizophrenia Symptoms [medscape.com]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. psychiatrist.com [psychiatrist.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. joannamoncrieff.com [joannamoncrieff.com]
A Comparative Analysis of the Receptor Binding Profiles of Cariprazine, Brexpiprazole, and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of three atypical antipsychotic drugs: cariprazine (B1246890), brexpiprazole (B1667787), and aripiprazole (B633). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these therapeutic agents.
Introduction
Cariprazine, brexpiprazole, and aripiprazole are all classified as atypical antipsychotics and share a common mechanism of action as partial agonists at dopamine (B1211576) D2 receptors. However, their distinct affinities for a range of other neurotransmitter receptors contribute to their unique clinical profiles, including efficacy and side-effect liability. This comparative analysis focuses on their in vitro receptor binding affinities (Ki), functional activities, and the associated signaling pathways of their primary targets.
Data Presentation: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki values in nM) of cariprazine, brexpiprazole, and aripiprazole for key dopamine, serotonin (B10506), and other receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | Cariprazine | Brexpiprazole | Aripiprazole |
| D2 | 0.49 - 0.69[1] | 0.30[2] | 0.34[3] |
| D3 | 0.085[1] | 1.1[2] | 0.8[3] |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Cariprazine | Brexpiprazole | Aripiprazole |
| 5-HT1A | 2.6[1] | 0.12[2] | 1.7[3] |
| 5-HT2A | 18.8[1] | 0.47[2] | 3.4[3] |
| 5-HT2B | 0.58[1] | 1.9[2] | 0.36[3] |
| 5-HT2C | 134[4] | - | - |
| 5-HT7 | - | 3.7[2] | - |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Receptor | Cariprazine | Brexpiprazole | Aripiprazole |
| Adrenergic α1A | - | 3.8[2] | - |
| Adrenergic α1B | - | 0.17[2] | - |
| Histamine H1 | 23.3 | - | - |
Functional Activities at Key Receptors
| Drug | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |
| Cariprazine | Partial Agonist[5] | Partial Agonist[4] | Antagonist[4] |
| Brexpiprazole | Partial Agonist[2][6] | Partial Agonist[2][6] | Antagonist[2][6] |
| Aripiprazole | Partial Agonist[7][8] | Partial Agonist[7] | Antagonist[9] |
Brexpiprazole is reported to have lower intrinsic activity at the D2 receptor compared to aripiprazole.[2] Cariprazine's intrinsic activity at the D2 receptor is similar to that of brexpiprazole and less than aripiprazole.[5]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies employing standardized experimental protocols.
Radioligand Binding Assays for Ki Determination
The binding affinities (Ki values) of the compounds for various receptors are determined using competitive radioligand binding assays.[10]
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared. This is typically done by homogenizing the cells in a cold lysis buffer and then centrifuging the homogenate to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific high-affinity radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (cariprazine, brexpiprazole, or aripiprazole).[1][11]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.[11]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
1. cAMP Accumulation Assay (for Gi/o and Gs-coupled receptors like D2 and 5-HT1A):
Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293 or CHO cells) are engineered to express the receptor of interest (e.g., D2 or 5-HT1A).[12][13]
-
Assay Setup: The cells are plated in multi-well plates. For Gi-coupled receptors like D2, adenylyl cyclase is often stimulated with a compound like forskolin (B1673556) to induce a measurable baseline of cAMP production.[13]
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, including radioimmunoassays (RIA) or commercially available enzyme-linked immunosorbent assays (ELISAs) or luminescence-based assays (e.g., GloSensor™ cAMP Assay).[12][14][15]
-
Data Analysis: The effect of the compound on cAMP levels is plotted against its concentration to generate a dose-response curve, from which parameters like EC50 (for agonists) or IC50 (for antagonists) can be determined. The maximal effect of the compound relative to a full agonist determines its intrinsic activity (i.e., whether it is a full or partial agonist).
2. Phosphoinositide (PI) Hydrolysis Assay (for Gq/11-coupled receptors like 5-HT2A):
Objective: To measure the ability of a compound to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), a hallmark of Gq-coupled receptor activation.[16][17]
General Protocol:
-
Cell Labeling: Cells expressing the 5-HT2A receptor are pre-incubated with a radiolabeled precursor, typically [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.[18]
-
Compound Stimulation: The cells are then treated with various concentrations of the test compound.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured by liquid scintillation counting.[18]
-
Data Analysis: The total accumulation of [3H]-inositol phosphates is plotted against the concentration of the test compound to generate a dose-response curve.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. T50. SYMPTOMATIC AND FUNCTIONAL RESPONSE TO BREXPIP RAZOLE TREATMENT IN PATIENTS WITH ACUTE SCHIZOPHRENIA BY AGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. fungifun.org [fungifun.org]
- 17. Decreased serotonin 5-HT2A receptor-stimulated phosphoinositide signaling in fibroblasts from melancholic depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cariprazine Hydrochloride Demonstrates Superior Efficacy Over Placebo in Treating Bipolar Mania
For Immediate Release
[City, State] – Emerging clinical data from a series of pivotal, randomized, double-blind, placebo-controlled trials demonstrate that cariprazine (B1246890) hydrochloride is a significantly effective treatment for acute manic or mixed episodes associated with bipolar I disorder. The studies consistently show that cariprazine produces a greater reduction in manic symptoms compared to placebo, as measured by the Young Mania Rating Scale (YMRS), a standard assessment tool in psychiatric research.
Overview of Clinical Efficacy
Across multiple Phase II and Phase III clinical trials, cariprazine has shown a statistically significant advantage over placebo in the treatment of bipolar mania. The primary efficacy endpoint in these studies was the mean change in the YMRS total score from baseline to week 3. Patients treated with cariprazine experienced a more substantial decrease in their YMRS scores, indicating a reduction in the severity of manic symptoms.
A pooled analysis of three 3-week, randomized, double-blind, placebo-controlled studies involving over 1,000 patients highlighted the robust efficacy of cariprazine.[1][2] The results indicated that cariprazine was associated with a significantly greater improvement in mean YMRS scores compared to placebo.[1][2]
Quantitative Data Summary
The following table summarizes the key efficacy data from pivotal clinical trials comparing cariprazine to placebo in the treatment of bipolar mania.
| Clinical Trial | Treatment Group | Mean Change in YMRS Score from Baseline (LSMD vs. Placebo) | Response Rate (≥50% YMRS Improvement) | Remission Rate (YMRS Total Score ≤12) |
| Durgam et al. | Cariprazine 3-12 mg/day | -7.0 (p < 0.0001) | Significantly Higher than Placebo | Significantly Higher than Placebo |
| Calabrese et al. | Cariprazine 3-6 mg/day | -6.1 (p < 0.001) | Significantly Higher than Placebo | Significantly Higher than Placebo |
| Cariprazine 6-12 mg/day | -5.9 (p < 0.001) | 59.3% vs. 37.5% (Placebo) | 44.3% vs. 29.4% (Placebo) | |
| Sachs et al. | Cariprazine 3-12 mg/day | -4.3 (p = 0.0004) | 58.9% vs. 44.1% (Placebo)[3][4] | 51.9% vs. 34.9% (Placebo)[3][4] |
LSMD: Least Squares Mean Difference. Data compiled from published clinical trial results.[3][5]
Experimental Protocols
The referenced clinical trials followed a rigorous, standardized methodology to ensure the validity of the findings.
Study Design: The studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[4][6] The typical duration of the double-blind treatment phase was 3 weeks.[4][6]
Patient Population: Adult patients (aged 18-65 years) diagnosed with bipolar I disorder experiencing an acute manic or mixed episode, according to DSM-IV-TR criteria, were included.[6] Patients were required to have a YMRS total score of ≥20 at baseline.
Treatment: Patients were randomly assigned to receive either a fixed or flexible dose of cariprazine hydrochloride (ranging from 1.5 mg/day to 12 mg/day) or a placebo.[3]
Efficacy Assessments: The primary measure of efficacy was the change from baseline in the YMRS total score at the end of the 3-week treatment period. Secondary efficacy measures included the Clinical Global Impressions-Severity (CGI-S) score and response and remission rates.[4]
Visualizing the Research and Mechanism
To further elucidate the clinical trial process and the pharmacological action of cariprazine, the following diagrams are provided.
Cariprazine's efficacy is rooted in its unique mechanism of action, primarily as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for the D3 receptor.[3][7] This is thought to modulate dopaminergic activity in key brain circuits implicated in mood regulation.
References
- 1. Cariprazine for the treatment of bipolar mania with mixed features: A post hoc pooled analysis of 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cariprazine in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cariprazine in the treatment of acute mania in bipolar I disorder: a double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. VRAYLAR® (cariprazine) Efficacy for Bipolar I Acute Manic or Mixed Episodes [vraylarhcp.com]
- 7. go.drugbank.com [go.drugbank.com]
Meta-analysis of cariprazine hydrochloride clinical trials for major depressive disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on cariprazine (B1246890) hydrochloride as an adjunctive therapy for major depressive disorder (MDD). It offers a comparative overview of its efficacy and safety profile against placebo and discusses its standing relative to other atypical antipsychotics approved for this indication. Detailed experimental protocols from pivotal trials are presented, alongside visualizations of its proposed mechanism of action and the clinical trial workflow.
Efficacy of Adjunctive Cariprazine in MDD
Cariprazine has demonstrated efficacy in reducing depressive symptoms in patients with an inadequate response to standard antidepressant therapy. Meta-analyses of randomized controlled trials (RCTs) have quantified this effect on several key measures.
A significant endpoint in MDD trials is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Multiple meta-analyses have shown that adjunctive cariprazine leads to a statistically significant reduction in MADRS scores compared to placebo.[1] One meta-analysis reported a mean difference of -1.49 on the MADRS score for cariprazine compared to placebo. Another analysis of five RCTs (n=3066) found a standardized mean difference (SMD) of -0.12 in favor of cariprazine.
Response rates, typically defined as a ≥50% reduction in the MADRS total score from baseline, are also consistently higher with cariprazine. Pooled data indicate a risk ratio (RR) for response of 1.19 to 1.21 for cariprazine compared to placebo, a statistically significant finding.[1] Remission rates, a more stringent measure of treatment success, have shown more variability in meta-analyses, with some studies finding a significant improvement while others do not.
Table 1: Meta-Analysis of Efficacy Outcomes for Adjunctive Cariprazine in MDD
| Outcome Measure | Metric | Value (95% CI) | Significance |
| Change in MADRS Total Score | Mean Difference | -1.49 (-2.22 to -0.76) | Significant |
| Standardized Mean Difference | -0.12 (-0.19 to -0.04) | Significant | |
| Response Rate | Risk Ratio | 1.19 (1.08 to 1.31) | Significant |
| Risk Ratio | 1.21 (1.12 to 1.30) | Significant | |
| Remission Rate | Risk Ratio | 1.19 (1.06 to 1.34) | Significant in some analyses |
Safety and Tolerability Profile
The safety and tolerability of a new therapeutic agent are critical for its clinical utility. Meta-analyses have identified a consistent profile of treatment-emergent adverse events (TEAEs) associated with adjunctive cariprazine.
The most commonly reported TEAEs with a higher incidence than placebo are akathisia and nausea. Other notable adverse events include restlessness, fatigue, and insomnia. While the overall incidence of adverse events is higher with cariprazine than placebo (RR = 1.26), serious adverse events and suicidal ideation rates do not show a statistically significant difference. Discontinuation rates due to adverse events are slightly higher in the cariprazine groups compared to placebo.
Table 2: Common Treatment-Emergent Adverse Events with Adjunctive Cariprazine (Incidence ≥5% and at least twice the rate of placebo in pivotal trials)
| Adverse Event |
| Akathisia |
| Nausea |
| Restlessness |
| Insomnia |
Comparison with Other Atypical Antipsychotics
While direct head-to-head, large-scale clinical trials are limited, indirect comparisons can be drawn from meta-analyses and individual study data for other FDA-approved adjunctive atypical antipsychotics for MDD, including aripiprazole (B633), brexpiprazole (B1667787), and quetiapine (B1663577) XR.
A network meta-analysis of atypical antipsychotics for MDD (which did not include cariprazine) found that all included agents (aripiprazole, brexpiprazole, olanzapine (B1677200), and quetiapine) were significantly more effective than placebo in reducing depressive symptoms.[2] Indirect comparisons suggest that the efficacy of cariprazine is within the range of these other agents.
In terms of tolerability, the adverse event profiles of these drugs show some overlap and some differences. For instance, akathisia is a known side effect of aripiprazole and brexpiprazole as well as cariprazine.[3] Weight gain and metabolic side effects are a concern with some atypical antipsychotics, such as olanzapine and quetiapine.[2] Cariprazine appears to have a relatively lower risk of significant weight gain compared to some other agents in this class.
Table 3: Indirect Comparison of Efficacy and Key Tolerability Aspects of Adjunctive Atypical Antipsychotics in MDD
| Agent | Efficacy (vs. Placebo) | Common Adverse Events of Note |
| Cariprazine | Significant reduction in MADRS scores | Akathisia, nausea, restlessness |
| Aripiprazole | Significant reduction in MADRS scores | Akathisia, restlessness, insomnia |
| Brexpiprazole | Significant reduction in MADRS scores | Akathisia, weight gain, somnolence |
| Quetiapine XR | Significant reduction in MADRS scores | Somnolence, dry mouth, dizziness, weight gain |
Experimental Protocols of Key Clinical Trials
The data for the meta-analyses are derived from several pivotal, randomized, double-blind, placebo-controlled clinical trials. The general methodology for these studies is outlined below.
Study Design
The core design of these trials is a randomized, double-blind, placebo-controlled, parallel-group study. Patients with MDD who have had an inadequate response to at least one to three courses of antidepressant therapy (ADT) are randomized to receive a fixed or flexible dose of cariprazine or placebo, in addition to their ongoing ADT. The treatment duration is typically 6 to 8 weeks, followed by a safety follow-up period.
Key Inclusion and Exclusion Criteria
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of MDD according to DSM-5 criteria.
-
History of inadequate response to one or more adequate trials of antidepressant medication.
-
MADRS total score ≥ 22 at screening and baseline.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Current primary diagnosis other than MDD.
-
Significant suicidal risk.
-
Substance use disorder within the past 6 months.
-
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change from baseline to the end of treatment in the MADRS total score.
-
Secondary Efficacy Endpoints: Change in Clinical Global Impressions-Severity (CGI-S) score, response rates, and remission rates.
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, weight, ECGs, and laboratory parameters.
Mechanism of Action and Signaling Pathways
Cariprazine's antidepressant effect is thought to be mediated by its unique pharmacological profile, particularly its high affinity for the dopamine (B1211576) D3 receptor, where it acts as a partial agonist.[4][5] It is also a partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A and 5-HT2B receptors.
The preferential activity at D3 receptors is a distinguishing feature. D3 receptors are highly expressed in brain regions associated with mood, motivation, and reward. By modulating D3 receptor activity, cariprazine is hypothesized to restore dopaminergic tone in these crucial circuits. Downstream of receptor binding, evidence suggests that cariprazine's effects may involve the regulation of intracellular signaling cascades such as the ERK1/2-CREB pathway and the expression of neurotrophic factors like BDNF, which are known to be involved in neuroplasticity and antidepressant responses.[6][7]
Conclusion
The meta-analyses of clinical trials consistently demonstrate that adjunctive cariprazine is an effective and generally well-tolerated treatment for patients with major depressive disorder who have not responded adequately to antidepressant monotherapy. Its efficacy in reducing depressive symptoms is statistically significant and clinically meaningful. The safety profile is characterized by a higher incidence of akathisia and nausea compared to placebo, but without a significant increase in serious adverse events. While direct comparative efficacy against other atypical antipsychotics is yet to be fully established in head-to-head trials, its unique D3-preferring mechanism of action and overall risk-benefit profile make it a valuable addition to the therapeutic armamentarium for treatment-resistant depression. Future research, including network meta-analyses that incorporate cariprazine, will further clarify its position among other adjunctive treatments.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Comparative efficacy and safety of 4 atypical antipsychotics augmentation treatment for major depressive disorder in adults: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 4. Cariprazine Exhibits Anxiolytic and Dopamine D3 Receptor-Dependent Antidepressant Effects in the Chronic Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dopamine Receptor D3 Regulates Lipopolysaccharide-Induced Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dopamine Receptor D3 Regulates Lipopolysaccharide-Induced Depressive-Like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Side Effect Profiles of Cariprazine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic side effect profiles of two atypical antipsychotics, cariprazine (B1246890) and olanzapine (B1677200). Olanzapine, a widely prescribed second-generation antipsychotic, is known for its significant metabolic liabilities, including weight gain, dyslipidemia, and glucose dysregulation.[1][2] Cariprazine, a newer agent with a distinct pharmacological profile, has demonstrated a more favorable metabolic profile in clinical studies.[3] This comparison aims to provide researchers and drug development professionals with a comprehensive overview of the current evidence, including quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Metabolic Side Effects
The following table summarizes the key metabolic side effects associated with cariprazine and olanzapine based on clinical and preclinical data.
| Metabolic Parameter | Cariprazine | Olanzapine |
| Weight Gain | Minimal to modest. A retrospective chart review showed an average gain of 4.25 lbs in one year or less.[4] A network meta-analysis found no evidence of weight gain compared to placebo.[5] | Significant. Associated with an average weight gain of 9.5 to 10 pounds in a year. Considered to have one of the worst profiles for weight gain among atypical antipsychotics.[5] |
| Lipid Profile | Generally favorable. A network meta-analysis suggested a potential decrease in LDL cholesterol.[5] | Adverse effects. Associated with increases in total cholesterol and LDL cholesterol.[5] Olanzapine has a high propensity for causing proatherogenic hyperlipidemia.[1] |
| Glucose Metabolism | Neutral effect. Not significantly associated with alterations in glucose metabolism. | Significant impairment. Associated with impaired glucose tolerance and an increased risk of developing type 2 diabetes.[2][6] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide. It is important to note that these are summaries, and for full experimental details, referring to the original publications is recommended.
Retrospective Chart Review (Clinical Data)
-
Objective: To assess the long-term metabolic effects of newer second-generation antipsychotics, including cariprazine, compared to olanzapine in a real-world clinical setting.[4]
-
Methodology:
-
Patient Population: The study typically involves a retrospective review of electronic medical records of patients with diagnoses such as schizophrenia or bipolar disorder who have been treated with cariprazine or olanzapine for a specified duration (e.g., at least 6 weeks).[4]
-
Inclusion/Exclusion Criteria: Specific criteria are established for patient inclusion, such as age, diagnosis, and duration of treatment. Patients with pre-existing metabolic conditions might be analyzed as a separate cohort or excluded.
-
Data Extraction: Key metabolic parameters are extracted from patient charts at baseline (before initiation of the antipsychotic) and at various follow-up points (e.g., 6 weeks, 3 months, 1 year). These parameters include body weight, Body Mass Index (BMI), fasting glucose, and a lipid panel (total cholesterol, LDL, HDL, triglycerides).[7][8][9][10]
-
Statistical Analysis: Statistical methods such as paired t-tests or mixed-effects models are used to compare the changes in metabolic parameters from baseline to follow-up within each drug group. Analysis of covariance (ANCOVA) may be used to compare the effects between the two drug groups while controlling for baseline differences and other confounding variables.
-
Head-to-Head Comparison in an Animal Model (Preclinical Data)
-
Objective: To directly compare the effects of cariprazine and olanzapine on weight gain and other metabolic parameters in a controlled experimental setting.[11][12][13]
-
Methodology:
-
Animal Model: The study typically utilizes a rodent model, such as female Wistar rats, which are known to be sensitive to the metabolic effects of antipsychotics.[11]
-
Drug Administration: The animals are divided into groups and administered either cariprazine, olanzapine, or a vehicle control. The drugs are administered at clinically relevant doses, adjusted for the animal model, for a specified period (e.g., several weeks). The route of administration can be oral (e.g., in drinking water or food) or via injection.
-
Metabolic Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly). At the end of the study period, blood samples are collected to measure fasting glucose, insulin, and lipid levels. Tissues such as the liver and adipose tissue may be collected for further analysis (e.g., gene expression studies).
-
Statistical Analysis: One-way or two-way analysis of variance (ANOVA) followed by post-hoc tests are used to compare the metabolic outcomes between the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
The differing metabolic side effect profiles of cariprazine and olanzapine can be attributed to their distinct receptor binding profiles and downstream signaling effects.
Olanzapine: Mechanisms of Metabolic Dysregulation
Olanzapine's metabolic side effects are primarily linked to its high affinity for and antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors .[6][14][15][16][17][18]
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors in the hypothalamus by olanzapine leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK promotes increased food intake (orexigenic effect) and stimulates lipogenesis, contributing to weight gain and fat accumulation.[14][15][17][19]
-
Serotonin 5-HT2C Receptor Antagonism: Antagonism of 5-HT2C receptors is also strongly implicated in the hyperphagia and weight gain induced by olanzapine.[1][6][16][20] This receptor is a key regulator of appetite and satiety.
Cariprazine: A More Favorable Metabolic Profile
Cariprazine's lower propensity for metabolic side effects is attributed to its unique mechanism of action as a dopamine (B1211576) D3/D2 receptor partial agonist with high affinity for the D3 receptor.[3][21][22][23][24] It has a lower affinity for histamine H1 and serotonin 5-HT2C receptors compared to olanzapine, thus avoiding the major pathways associated with significant metabolic disturbances.[3]
The partial agonism at D2 and D3 receptors is thought to modulate dopaminergic activity in a way that provides therapeutic benefit without causing the significant metabolic disruptions seen with potent antagonists of H1 and 5-HT2C receptors.
Conclusion
The available evidence strongly indicates that cariprazine has a more benign metabolic side effect profile compared to olanzapine. Olanzapine is consistently associated with significant weight gain, dyslipidemia, and impaired glucose control, which are major clinical concerns. These effects are primarily mediated through its potent antagonism of histamine H1 and serotonin 5-HT2C receptors. In contrast, cariprazine's unique mechanism as a dopamine D3/D2 partial agonist with lower affinity for these metabolically-implicated receptors results in a more favorable metabolic outcome. For researchers and clinicians, this distinction is critical in the development and selection of antipsychotic therapies, particularly for patients at risk for metabolic complications. Further head-to-head clinical trials with long-term follow-up will be beneficial to continue to delineate the comparative metabolic safety of these two agents.
References
- 1. Olanzapine attenuates 5-HT2cR and GHSR1a interaction to increase orexigenic hypothalamic NPY: Implications for neuronal molecular mechanism of metabolic side effects of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C [jci.org]
- 7. Metabolic effects of antipsychotics in prepubertal children: a retrospective chart review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Retrospective Chart Review of Screening on the Prevalence of Metabolic Syndrome (MetS) in an Irish Community Mental Health Service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. Hypothalamic histamine H1 receptor-AMPK signaling time-dependently mediates olanzapine-induced hyperphagia and weight gain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Olanzapine-induced hyperglycemia: possible involvement of histaminergic, dopaminergic and adrenergic functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olanzapine increases AMPK-NPY orexigenic signaling by disrupting H1R-GHSR1a interaction in the hypothalamic neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The 5-HT2C receptor and antipsychoticinduced weight gain - mechanisms and genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 23. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
Cross-study comparison of cariprazine hydrochloride's effects on cognitive function
A deep dive into the clinical data reveals cariprazine (B1246890) hydrochloride's potential effects on cognitive function in psychiatric disorders, offering a comparative perspective against other atypical antipsychotics for researchers and drug development professionals.
Cariprazine, a dopamine (B1211576) D3/D2 receptor partial agonist with preferential binding to D3 receptors, has garnered significant attention for its potential to address the cognitive deficits often associated with schizophrenia and bipolar disorder.[1][2] Preclinical studies in animal models have suggested pro-cognitive effects, laying the groundwork for clinical investigation.[3] This guide provides a comprehensive comparison of cariprazine's effects on cognitive function with other atypical antipsychotics, supported by data from clinical trials.
Comparative Efficacy on Cognitive Domains
A systematic review of randomized controlled trials (RCTs) involving 6,104 patients with schizophrenia or bipolar disorder indicated that cariprazine demonstrated better cognitive outcomes, primarily through indirect measures, compared to placebo.[1] Notably, in patients with schizophrenia, cariprazine outperformed both risperidone (B510) and aripiprazole (B633) in attention-related cognitive tests.[1] The most significant cognitive benefits were observed at lower doses of 1.5-3 mg/day.[1]
Post-hoc analyses of Phase II/III clinical trials provide further evidence of cariprazine's potential cognitive benefits. In patients with bipolar I depression experiencing at least mild cognitive symptoms, cariprazine (1.5 mg/d) showed statistically significant improvements on the Functioning Assessment Short Test (FAST) Cognitive subscale compared to placebo.[4][5] Similarly, in patients with bipolar mania and at least mild cognitive symptoms, cariprazine resulted in a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) Cognitive subscale score versus placebo.[4][5][6]
For individuals with schizophrenia and high cognitive impairment, cariprazine at a dose of 3 mg/day demonstrated improvements in power of attention compared to placebo, a benefit not observed at a 6 mg/day dose.[4][5] Both 3 mg/day and 6 mg/day dosages of cariprazine showed improvements in the continuity of attention.[4][5]
A head-to-head study comparing cariprazine (4.5 mg/d) with risperidone (4 mg/d) in patients with schizophrenia and persistent, predominant negative symptoms found a statistically significant difference in favor of cariprazine on the PANSS Cognitive subscale.[6] Another study highlighted that cariprazine 3mg improved cognitive symptoms in the general study population compared to both placebo and aripiprazole.[7]
The unique mechanism of action of cariprazine, particularly its high affinity for the D3 receptor, is hypothesized to be a key contributor to its potential pro-cognitive effects.[2][6][8]
Data Summary: Cariprazine vs. Alternatives
To facilitate a clear comparison, the following tables summarize the quantitative data from key clinical trials on the effects of cariprazine and other atypical antipsychotics on cognitive function.
Table 1: Cariprazine Efficacy in Bipolar Disorder
| Indication | Cognitive Assessment Tool | Cariprazine Dose | Comparator | Mean Difference (vs. Comparator) | p-value |
| Bipolar Depression | MADRS item 6 | 1.5 mg/d | Placebo | -0.5 | <0.001 |
| Bipolar Depression | MADRS item 6 | 3 mg/d | Placebo | -0.2 | <0.05 |
| Bipolar Depression | FAST Cognitive Subscale | 1.5 mg/d | Placebo | -1.4 | 0.0039 |
| Bipolar Mania | PANSS Cognitive Subscale | Not Specified | Placebo | -2.1 | 0.001 |
Source: Post-hoc analyses of 3- to 8-week pivotal studies.[4][5][6]
Table 2: Cariprazine Efficacy in Schizophrenia
| Patient Subgroup | Cognitive Assessment Tool | Cariprazine Dose | Comparator | Outcome | p-value |
| High Cognitive Impairment | Power of Attention (CDR System) | 3 mg/d | Placebo | Improvement | 0.0080 |
| High Cognitive Impairment | Power of Attention (CDR System) | 6 mg/d | Placebo | Not Significant | - |
| High Cognitive Impairment | Continuity of Attention (CDR System) | 3 mg/d | Placebo | Improvement | 0.0012 |
| High Cognitive Impairment | Continuity of Attention (CDR System) | 6 mg/d | Placebo | Improvement | 0.0073 |
| Predominant Negative Symptoms | PANSS Cognitive Subscale | 4.5 mg/d | Risperidone (4 mg/d) | LSMD = -0.53 | 0.028 |
Source: Post-hoc analysis of a schizophrenia trial and a 26-week study.[4][5][6]
Table 3: Comparative Cognitive Effects of Other Atypical Antipsychotics
| Drug | Indication | Key Findings on Cognition |
| Lurasidone | Schizophrenia | Superior to placebo and quetiapine (B1663577) on a neurocognitive composite at 160 mg.[9] Showed greater efficacy on cognitive performance compared to placebo, quetiapine, ziprasidone, or treatment-as-usual in both animal and human studies.[2][8] |
| Aripiprazole | Schizophrenia | Showed significant improvement in verbal memory, reaction time, and reaction quality/attention from baseline to week eight.[10] |
| Olanzapine (B1677200) | Schizophrenia | Associated with slight differential improvements over time in attentional, verbal memory, and executive functions compared with conventional neuroleptics.[11] Improved verbal learning and memory, verbal fluency, and executive function.[12][13] |
| Risperidone | Schizophrenia | Showed relatively consistent positive effects on working memory, executive functioning, and attention.[13] One study suggested it may worsen verbal learning and memory in the early months of treatment for first-episode psychosis compared to placebo.[14][15] |
| Brexpiprazole | Alzheimer's Dementia | Did not worsen cognitive function (as measured by MMSE) during a 12-week study on agitation.[16] |
Note: This table provides a high-level summary. Direct head-to-head comparisons are limited, and study designs vary.
Experimental Protocols
The findings presented are derived from a variety of clinical trial designs, including randomized, double-blind, placebo-controlled studies and post-hoc analyses of pivotal trials.
Typical Experimental Workflow for a Cariprazine Cognitive Study:
Key elements of the methodologies in the cited studies include:
-
Patient Populations: Typically adults diagnosed with schizophrenia or bipolar I disorder, often with specific criteria related to symptom severity (e.g., PANSS total score) and cognitive impairment at baseline.[4][6][7][17]
-
Dosing Regimens: Fixed or flexible doses of cariprazine (commonly ranging from 1.5 mg/day to 6 mg/day) are compared against placebo and, in some cases, an active comparator like risperidone or aripiprazole.[6][7][18]
-
Cognitive Assessment Tools: A variety of validated instruments are used to measure different cognitive domains. These include:
-
Positive and Negative Syndrome Scale (PANSS) Cognitive Subscale: Assesses cognitive symptoms in schizophrenia.[4][6][18]
-
Montgomery-Åsberg Depression Rating Scale (MADRS) item 6: Focuses on concentration difficulties in depression.[4]
-
Functioning Assessment Short Test (FAST) Cognitive Subscale: Evaluates cognitive functioning in daily life.[4][5]
-
Cognitive Drug Research (CDR) System: A computerized battery assessing attention, memory, and other cognitive domains.[7]
-
Brief Assessment of Cognition in Schizophrenia (BACS): A standardized battery for assessing cognitive deficits in schizophrenia.[19]
-
-
Statistical Analysis: The primary outcome is often the change from baseline in cognitive scores. Least-squares mean differences (LSMDs) are commonly reported to compare the effects of cariprazine with the comparator.[4][5][6]
Signaling Pathway Hypothesis
The pro-cognitive effects of cariprazine are thought to be mediated by its unique pharmacological profile, particularly its high affinity for dopamine D3 receptors.
Conclusion
The available evidence suggests that cariprazine hydrochloride may offer a beneficial effect on cognitive function in patients with schizophrenia and bipolar disorder, particularly in domains of attention and executive function.[1][4][6] Comparisons with other atypical antipsychotics indicate potential advantages for cariprazine, especially over risperidone and aripiprazole in specific cognitive areas.[1][6] However, it is important to note that much of the data comes from post-hoc analyses, and more dedicated, head-to-head clinical trials with comprehensive cognitive batteries are needed to definitively establish the comparative efficacy of cariprazine.[1][2][8] The optimal dosing for cognitive benefits appears to be in the lower range (1.5-3 mg/day).[1] For researchers and drug development professionals, these findings highlight the importance of the D3 receptor as a potential target for improving cognitive outcomes in psychiatric disorders.
References
- 1. Cariprazine and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. join.hcplive.com [join.hcplive.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. cogstate.com [cogstate.com]
- 10. Effect of aripiprazole on cognition in the treatment of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of olanzapine and other antipsychotics on cognitive function in chronic schizophrenia: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of clozapine, risperidone, and olanzapine on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Effects of risperidone/paliperidone versus placebo on cognitive functioning over the first 6 months of treatment for psychotic disorder: secondary analysis of a triple-blind randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAMA Neurology Publishes Complete Results of Positive Phase 3 Study of REXULTI® (brexpiprazole) for Agitation Associated with Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Antipsychotic May Improve Negative and Cognitive Symptoms of Schizophrenia | Consultant360 [consultant360.com]
- 19. The Impact of Aripiprazole Long-acting on Myelin and Cognition in the Onset of Schizophrenia [ctv.veeva.com]
Safety Operating Guide
Proper Disposal of Cariprazine Hydrochloride: A Guide for Laboratory and Research Professionals
The safe and compliant disposal of cariprazine (B1246890) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to minimize environmental contamination and ensure compliance with federal, state, and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for cariprazine hydrochloride.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Specifically, for healthcare facilities, Subpart P of the RCRA provides standards for the management of hazardous waste pharmaceuticals, which notably prohibits the sewering of such waste.[1][4] The Drug Enforcement Administration (DEA) also has regulations concerning the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[2][4]
Disposal Procedures for Research and Laboratory Settings
For laboratories and research facilities, the primary directive for the disposal of this compound is to follow all applicable federal, state, and local regulations.[5] The Safety Data Sheet (SDS) for this compound consistently advises against allowing the substance to enter drains or water courses.[6][7][8]
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the product-specific SDS.[9] The SDS will provide crucial information on hazards, handling, and disposal.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical or pharmaceutical waste according to your institution's waste management plan.
-
Use a Licensed Waste Disposal Contractor: Engage a licensed and qualified hazardous waste disposal company for the collection, transportation, and final disposal of this compound waste. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[1]
-
Accidental Spills: In the event of a spill, prevent it from entering drains or waterways.[5][10] Absorb the spill with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material as hazardous waste.[5][10] Decontaminate surfaces with a suitable solvent like alcohol.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound and its waste.[5][9]
Disposal Considerations for Unused or Expired Medication (Non-Laboratory)
While the primary audience is research professionals, it is valuable to understand the recommended disposal procedures for household settings, as this may be relevant for clinical trial materials.
The preferred method for disposing of unused or expired medications is through drug take-back programs.[1][11][12] These programs offer the safest and most environmentally sound way to dispose of pharmaceuticals.
If a take-back program is not available, the U.S. Food and Drug Administration (FDA) and the DEA provide the following guidance for household disposal:[11][13]
-
Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet or drain.[11]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[11][13] Do not crush tablets or capsules.[13]
-
Seal and Dispose in Trash: Place the mixture in a sealed plastic bag or other container to prevent leakage and dispose of it in the household trash.[11][13]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[11][13]
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not published. The standard procedure relies on incineration by licensed waste management facilities, a well-established industrial process.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in both professional and household settings.
Caption: Disposal workflow for this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ovid.com [ovid.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound | CAS No: 1083076-69-0 [aquigenbio.com]
- 10. abmole.com [abmole.com]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cariprazine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Cariprazine hydrochloride. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of research. This compound is a potent compound classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is the minimum requirement for any individual handling this compound. All PPE should be inspected prior to use.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact, as the substance is toxic upon absorption.[3][4] |
| Body Protection | Impervious clothing, such as a lab coat or disposable gown. | To protect skin from accidental exposure.[3][4] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or dust is generated. | To prevent inhalation, as the substance is toxic if inhaled and may cause respiratory irritation.[1][4] |
Emergency Procedures: First Aid
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][4] |
| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Prevent all contact with skin, eyes, and clothing.[6]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
Recommended storage temperature is 4°C, sealed and away from moisture.[4]
-
Keep away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Absorb with an inert material (e.g., diatomite) and place in a sealed container.[4]
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of with household garbage or allow it to enter the sewage system.[1] All disposal activities must comply with federal, state, and local regulations.[4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
